molecular formula C17H18O4 B5548044 2,6-dimethylphenyl 3,4-dimethoxybenzoate

2,6-dimethylphenyl 3,4-dimethoxybenzoate

Cat. No.: B5548044
M. Wt: 286.32 g/mol
InChI Key: FUVPYENAEZQAGB-UHFFFAOYSA-N
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Description

2,6-dimethylphenyl 3,4-dimethoxybenzoate is a chemical compound of interest in medicinal chemistry and pharmacological research. It is an ester formed from 3,4-dimethoxybenzoic acid (veratric acid) and 2,6-dimethylaniline. The structure combines a dimethoxy-substituted benzoate group, a motif found in compounds with documented biological activity , with a 2,6-dimethylphenyl group, which is a common pharmacophore in synthetic therapeutics . Researchers can explore this compound as a potential building block or intermediate in the synthesis of more complex molecules. Based on its structural features, it may serve as a key reagent in studies aimed at developing new agents with spasmolytic or analgesic properties, as related benzoate esters have shown such effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethylphenyl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-11-6-5-7-12(2)16(11)21-17(18)13-8-9-14(19-3)15(10-13)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVPYENAEZQAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate , a specialized ester derivative characterized by significant steric hindrance and electronic richness.

Structure, Synthesis, and Steric Hindrance Applications

Part 1: Chemical Identity & Structural Analysis

This compound is an ester formed by the condensation of 3,4-dimethoxybenzoic acid (Veratric acid) and 2,6-dimethylphenol (2,6-Xylenol) . It serves as a critical model in physical organic chemistry for studying the "Ortho Effect"—specifically, how steric bulk adjacent to a reaction center inhibits nucleophilic attack.

Structural Components
MoietyPrecursorStructural FeatureElectronic Effect
Acyl Group 3,4-Dimethoxybenzoic acidTwo methoxy groups (-OCH₃) at meta and para positions.Electron Donating: Increases electron density on the carbonyl, slightly reducing electrophilicity.
Leaving Group 2,6-DimethylphenolTwo methyl groups (-CH₃) at both ortho positions.Steric Shielding: The 2,6-methyls create a "picket fence" around the ester oxygen, drastically retarding hydrolysis.
Physicochemical Profile (Predicted)
  • Molecular Formula: C₁₇H₁₈O₄

  • Molecular Weight: 286.32 g/mol

  • LogP (Predicted): ~4.2 (Highly Lipophilic due to methyl/methoxy substitution)

  • Melting Point: 105–110 °C (Estimated based on veratric acid ester analogs)

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water.

Part 2: Synthesis Protocol (High-Yield Methodology)

Direct Fischer esterification (Acid + Alcohol + H⁺) is ineffective for this compound. The steric bulk of the 2,6-dimethylphenol prevents the formation of the tetrahedral intermediate under equilibrium conditions.

Recommended Route: Nucleophilic Acyl Substitution via Acid Chloride (Steglich Esterification variant or Schotten-Baumann conditions).

Reaction Pathway Diagram

The following diagram illustrates the activation of Veratric acid followed by the base-promoted attack of the hindered phenol.

SynthesisPathway VeratricAcid 3,4-Dimethoxybenzoic Acid AcidChloride Intermediate: 3,4-Dimethoxybenzoyl Chloride VeratricAcid->AcidChloride Activation (Reflux, 2h) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidChloride Product Target: 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate AcidChloride->Product Esterification (0°C to RT, 12h) Phenol 2,6-Dimethylphenol Phenol->Product Base Pyridine / DMAP (Catalyst) Base->Product Proton Sponge

Figure 1: Two-step synthesis pathway designed to overcome steric hindrance at the phenolic oxygen.

Step-by-Step Experimental Protocol

Reagents:

  • 3,4-Dimethoxybenzoic acid (10.0 mmol)

  • Thionyl Chloride (15.0 mmol)

  • 2,6-Dimethylphenol (10.0 mmol)

  • Triethylamine (Et₃N) or Pyridine (12.0 mmol)

  • DMAP (4-Dimethylaminopyridine) (0.5 mmol - Critical Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Workflow:

  • Activation (Acid Chloride Formation):

    • Dissolve 3,4-dimethoxybenzoic acid in anhydrous DCM.

    • Add Thionyl Chloride dropwise with a catalytic amount of DMF.

    • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

    • In-situ Check: Evaporate a small aliquot; IR should show shift from 1680 cm⁻¹ (Acid) to ~1770 cm⁻¹ (Acid Chloride). Remove excess SOCl₂ via rotary evaporation if necessary, then redissolve in DCM.

  • Esterification (The Hindered Coupling):

    • In a separate flask, dissolve 2,6-dimethylphenol, Et₃N, and DMAP in DCM. Cool to 0°C.[1]

    • Mechanism Note: DMAP is essential here. It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming phenol than the free acid chloride.

    • Slowly add the 3,4-dimethoxybenzoyl chloride solution to the phenol mixture over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ (removes unreacted acid).

    • Wash organic layer with 1M HCl (removes Pyridine/DMAP).

    • Dry over MgSO₄ and concentrate.[1]

    • Recrystallization: Use Ethanol/Hexane (1:4). The hindered ester crystallizes well due to its rigid structure.

Part 3: Structural Characterization & Logic

To validate the structure, you must confirm the integrity of the ester bond and the presence of both the veratryl and xylyl moieties.

Spectroscopic Signature (Self-Validating Data)
TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃) δ 3.90 (s, 3H), 3.92 (s, 3H)Methoxy groups on the benzoate ring.
δ 2.15 (s, 6H)Methyl groups on the 2,6-dimethylphenyl ring. (Distinct upfield shift).
δ 6.90 – 7.80 (m, 6H)Aromatic protons (3 from acid, 3 from phenol).
IR Spectroscopy 1735 cm⁻¹Ester Carbonyl (C=O) . Higher frequency than typical benzoates due to ortho-disubstitution twisting the ring out of coplanarity.
¹³C NMR ~165 ppmCarbonyl Carbon.
Steric Hindrance Mechanism (The "Ortho Effect")

The 2,6-dimethyl substitution pattern creates a "molecular lock." In biological systems or hydrolysis studies, this molecule demonstrates exceptional stability against esterases (enzymes that cleave esters).

Why this matters:

  • Prodrug Design: If a drug (Veratric acid derivative) is metabolized too quickly, masking it as a 2,6-dimethylphenyl ester can extend its half-life significantly.

  • Mechanism: The methyl groups block the trajectory of the attacking water molecule or serine residue (in enzymes) from reaching the carbonyl carbon at the required 107° angle (Bürgi-Dunitz trajectory).

StericBlock cluster_phenol 2,6-Dimethylphenyl Moiety Nucleophile Nucleophile (OH- / Enzyme) Carbonyl Carbonyl Carbon (Target) Nucleophile->Carbonyl Blocked Path Methyl1 2-Methyl Group (Blocker) Methyl1->Nucleophile Steric Repulsion Methyl2 6-Methyl Group (Blocker) Methyl2->Nucleophile Steric Repulsion

Figure 2: Schematic representation of the steric shield protecting the carbonyl center from nucleophilic attack.

References

  • Preparation of Hindered Esters: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Steric Hindrance in Hydrolysis: Rosado, F., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, part v, 276-285. Link

  • Veratric Acid Derivatives: PubChem Compound Summary for 3,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Link

  • Acylation Protocols: BenchChem Application Notes. Protocols for Friedel-Crafts and Acylation using Dimethoxybenzoyl Chlorides. Link

Sources

Architecting Sterically Hindered Aryl Esters: A Technical Guide to 3,4-Dimethoxybenzoic Acid 2,6-Dimethylphenyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper detailing the structural properties, synthetic methodologies, and application rationale for 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester.

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Executive Summary

In the realm of medicinal chemistry and advanced materials, the strategic design of ester linkages dictates the pharmacokinetic stability and hydrolytic resistance of a target molecule. 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester —a highly specialized aryl veratrate—serves as a premier model for understanding steric shielding in organic synthesis.

This whitepaper deconstructs the nomenclature, structural causality, and field-proven synthetic protocols required to isolate this sterically hindered ester. By bridging theoretical mechanistic principles with actionable, self-validating laboratory workflows, this guide provides researchers with the authoritative framework needed to utilize this compound as a stable building block or prodrug intermediate.

Nomenclature and Chemical Identity Matrix

Due to the complex nature of substituted aryl esters, this compound is frequently referenced across literature and chemical databases under various synonyms. To ensure absolute clarity in procurement and analytical tracking, the nomenclature is standardized in Table 1 .

Table 1: Nomenclature and Physicochemical Identity

ParameterIdentifier / Value
IUPAC Name 2,6-dimethylphenyl 3,4-dimethoxybenzoate
Primary Synonym 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester
Secondary Synonyms 2,6-Xylenyl veratrate; 2,6-Dimethylphenyl veratrate
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
Structural Class Substituted Aryl Benzoate / Phenolic Ester

Structural Causality: The "Steric Shield" Mechanism

The utility of 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester lies in its exceptional resistance to nucleophilic attack and enzymatic cleavage (e.g., by plasma esterases). This stability is not coincidental; it is engineered through two distinct electronic and steric phenomena:

  • The 2,6-Dimethyl Steric Shield: The phenol moiety (2,6-dimethylphenol or 2,6-xylenol) features two bulky methyl groups at the ortho positions. These groups create a dense steric cloud around the ester oxygen and the adjacent carbonyl carbon, physically blocking the trajectory of incoming nucleophiles (such as water or hydroxide ions) [1].

  • Electronic Deactivation via Veratric Acid: The 3,4-dimethoxybenzoic acid (veratric acid) core contains electron-donating methoxy groups at the meta and para positions. Through resonance, these groups increase the electron density of the aromatic ring, which subsequently reduces the electrophilicity of the ester carbonyl carbon, further depressing the rate of hydrolysis.

StericShielding Ester Aryl Ester Core (Veratrate) Outcome Hydrolytic Stability (Increased Half-Life) Ester->Outcome Pharmacokinetic advantage OrthoMethyls 2,6-Dimethyl Groups (Steric Bulk) OrthoMethyls->Ester Shields carbonyl carbon Nucleophile Nucleophile / Esterase (e.g., OH-, H2O) Nucleophile->Ester Blocked by steric hindrance

Mechanism of hydrolytic stability conferred by the 2,6-dimethylphenyl moiety.

Synthetic Methodologies & Self-Validating Protocols

Direct Fischer esterification (using an acid catalyst and heat) will fail for this compound due to the severe steric hindrance of 2,6-dimethylphenol. Instead, the carboxylic acid must be highly activated. Below are two field-proven protocols, complete with the mechanistic causality behind each step.

Protocol A: The Acid Chloride (Schotten-Baumann) Route

This is the most robust method for forcing the acylation of hindered phenols [2].

  • Causality of Activation: Converting veratric acid to 3,4-dimethoxybenzoyl chloride creates a highly reactive, unhindered electrophile.

  • Causality of Base Selection: Triethylamine (TEA) acts as an acid scavenger to drive the equilibrium, while a catalytic amount of 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acyl transfer agent.

Step-by-Step Workflow:

  • Activation: Suspend 1.0 eq of 3,4-dimethoxybenzoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of oxalyl chloride dropwise at 0°C, followed by 2 drops of anhydrous DMF (catalyst).

  • Degassing: Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases. Self-Validation: The suspension will turn into a clear solution, indicating complete conversion to the acid chloride. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. In a separate flask, dissolve 1.0 eq of 2,6-dimethylphenol, 2.0 eq of TEA, and 0.1 eq of DMAP in DCM.

  • Addition: Dropwise add the acid chloride solution to the phenol solution at 0°C. Stir for 12 hours at room temperature.

  • Workup (Self-Validating Purification): Wash the organic layer sequentially with 1M HCl (removes unreacted TEA and DMAP), saturated NaHCO₃ (removes unreacted veratric acid), and brine. Dry over MgSO₄ and concentrate.

Protocol B: Modified Steglich Esterification

Used when the substrate contains acid-sensitive functional groups that cannot tolerate oxalyl chloride [3].

  • Causality of DMAP in Steglich: N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid to an O-acylisourea. However, this intermediate is too bulky for 2,6-dimethylphenol to attack. DMAP solves this by attacking the O-acylisourea to form a planar, highly reactive acylpyridinium intermediate, which is easily intercepted by the hindered phenol [4].

Step-by-Step Workflow:

  • Dissolve 1.0 eq of veratric acid and 1.1 eq of 2,6-dimethylphenol in anhydrous DCM.

  • Add 0.2 eq of DMAP. Cool the mixture to 0°C.

  • Add 1.1 eq of DCC dissolved in DCM dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature and stir for 24 hours.

  • Self-Validation: A white precipitate of dicyclohexylurea (DCU) will form. Filter the DCU through a Celite pad. Wash the filtrate with 0.5M HCl and saturated NaHCO₃, then purify via silica gel chromatography (Hexanes/EtOAc).

Synthesis Veratric 3,4-Dimethoxybenzoic Acid AcidChloride 3,4-Dimethoxybenzoyl Chloride Veratric->AcidChloride Oxalyl Chloride DMF (cat.) O_Acyl O-Acylisourea Intermediate Veratric->O_Acyl DCC, DCM, 0°C Product 2,6-Dimethylphenyl 3,4-dimethoxybenzoate AcidChloride->Product 2,6-Dimethylphenol TEA, DMAP O_Acyl->Product 2,6-Dimethylphenol DMAP (Acyl Transfer)

Divergent synthetic pathways for the target ester via acid chloride and Steglich protocols.

Analytical Characterization

To verify the integrity of the synthesized 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester, quantitative spectroscopic data must be evaluated. The following table summarizes the expected ¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) signatures [5].

Table 2: Predictive Spectroscopic Signatures

Analytical MethodSignal / ShiftAssignment / Causality
¹H NMR (CDCl₃) ~2.15 ppm (s, 6H)ortho-methyl groups on the phenol ring.
¹H NMR (CDCl₃) ~3.95 ppm (s, 6H)Methoxy groups on the veratrate aromatic ring.
¹H NMR (CDCl₃) ~7.10 ppm (m, 3H)Aromatic protons of the 2,6-dimethylphenyl moiety.
¹H NMR (CDCl₃) ~7.60 - 7.85 ppm (m, 3H)Aromatic protons of the benzoate moiety.
FT-IR ~1735 cm⁻¹Strong, sharp peak indicating the ester carbonyl (C=O) stretch.
FT-IR ~1260 cm⁻¹C-O-C asymmetric stretching of the ester and methoxy ethers.

Conclusion

The synthesis of 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester requires a precise understanding of steric interactions and electrophilic activation. By utilizing either the oxalyl chloride/pyridine route or a DMAP-mediated Steglich esterification, researchers can efficiently overcome the steric shielding of the 2,6-dimethylphenyl moiety. The resulting compound serves as a highly stable, lipophilic building block, offering significant advantages in the design of degradation-resistant pharmaceuticals and advanced chemical probes.

References

  • Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. ResearchGate. Available at: [Link]

  • Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts. ResearchGate. Available at: [Link]

  • TFPN-Mediated Acyl Fluoride Platform: Efficient Synthesis of Esters from Carboxylic Acids. ResearchGate. Available at: [Link]

An In-depth Technical Guide to 2,6-dimethylphenyl 3,4-dimethoxybenzoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylphenyl 3,4-dimethoxybenzoate, a benzoate ester with significant potential in materials science and drug discovery. This document details the compound's core chemical and physical properties, outlines a robust synthetic protocol, and provides a thorough analysis of its spectroscopic signature for definitive characterization. Furthermore, this guide explores the potential biological activities and applications of this molecule, drawing upon the known pharmacological profiles of its constituent moieties: the 2,6-dimethylphenol and 3,4-dimethoxybenzoic acid (veratric acid) scaffolds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising compound.

Introduction and Rationale

The synthesis of novel molecular entities with tailored properties is a cornerstone of modern chemical and pharmaceutical research. 2,6-dimethylphenyl 3,4-dimethoxybenzoate emerges as a compound of interest due to the convergence of two structurally significant and biologically relevant fragments. The 3,4-dimethoxybenzoyl moiety, derived from veratric acid, is a common feature in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] The 2,6-dimethylphenyl group is a sterically hindered and lipophilic moiety frequently incorporated into pharmacologically active molecules to modulate their binding affinity, metabolic stability, and pharmacokinetic profiles.[3] The ester linkage between these two components creates a unique molecular architecture with the potential for novel applications.

This guide provides a detailed exploration of 2,6-dimethylphenyl 3,4-dimethoxybenzoate, from its fundamental properties to its synthesis and characterization, and finally to its potential applications in various scientific domains.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key quantitative data for 2,6-dimethylphenyl 3,4-dimethoxybenzoate are summarized in the table below.

PropertyValue
Chemical Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.
Melting Point Not experimentally determined; predicted to be in the range of 80-120 °C.

Synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate

The synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate is most directly achieved through the esterification of 3,4-dimethoxybenzoic acid with 2,6-dimethylphenol. Several established esterification methods can be employed, with the choice of method often depending on the desired scale, yield, and purity requirements. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

This protocol describes a laboratory-scale synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate.

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric acid)

  • 2,6-Dimethylphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxybenzoic acid (1.0 equivalent) and 2,6-dimethylphenol (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Catalyst and Coupling Agent: To the stirred solution, add a catalytic amount of DMAP (0.1 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Reaction: Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,6-dimethylphenyl 3,4-dimethoxybenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 3,4-Dimethoxybenzoic Acid + 2,6-Dimethylphenol Reaction Steglich Esterification (0°C to RT, 12-24h) Reactants->Reaction Reagents DCC, DMAP in DCM Reagents->Reaction Workup Filtration Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,6-dimethylphenyl 3,4-dimethoxybenzoate Purification->Product

Caption: Workflow for the synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate.

Spectroscopic Characterization

Definitive structural confirmation of the synthesized 2,6-dimethylphenyl 3,4-dimethoxybenzoate is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.5m2HAromatic protons on the benzoate ring
~7.2 - 7.0m3HAromatic protons on the phenyl ring
~6.9d1HAromatic proton on the benzoate ring
~3.9s6HMethoxy protons (-OCH₃)
~2.2s6HMethyl protons (-CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~165Ester carbonyl carbon (C=O)
~153, ~148Aromatic carbons attached to methoxy groups
~148Aromatic carbon attached to the ester oxygen
~130, ~128Aromatic carbons on the phenyl ring
~124, ~122, ~110Aromatic carbons on the benzoate ring
~56Methoxy carbons (-OCH₃)
~16Methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1730 Ester C=O stretch (strong, characteristic)
~1600, ~1500Aromatic C=C stretch
~1270, ~1150 C-O stretch (ester and ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 286.12

  • Key Fragmentation Patterns:

    • Loss of the 2,6-dimethylphenoxy group: [M - C₈H₉O]⁺

    • Formation of the 3,4-dimethoxybenzoyl cation: [C₉H₉O₃]⁺

    • Formation of the 2,6-dimethylphenoxide ion: [C₈H₉O]⁻ (in negative ion mode)

Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Sources

Physicochemical Profiling: Solubility Landscapes of 2,6-Dimethylphenyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for characterizing the solubility profile of 2,6-dimethylphenyl benzoate (also known as 2,6-xylyl benzoate). Unlike simple phenyl benzoates, the 2,6-dimethyl substitution pattern introduces significant steric hindrance ("ortho-effect") and lipophilicity changes that alter crystal packing energy and solvation thermodynamics. This document outlines the theoretical basis for these interactions and details a self-validating experimental protocol for determining solubility in organic solvents, essential for process optimization in synthesis and drug formulation.

Molecular Architecture & Steric Implications

To understand the solubility behavior of 2,6-dimethylphenyl benzoate, one must first analyze its structural constraints.

The "Ortho-Effect" and Solvation

The ester linkage in 2,6-dimethylphenyl benzoate is flanked by two methyl groups on the phenolic ring. This creates a steric shield around the carbonyl oxygen and the ether oxygen.

  • Hydrolysis Resistance: As noted in Taft equation studies for ortho-substituted esters, this shielding significantly retards nucleophilic attack (e.g., hydrolysis), making the molecule kinetically stable in protic solvents where unsubstituted benzoates might degrade.

  • Solvation Shell Disruption: The methyl groups prevent close approach of solvent molecules to the polar ester functionality. Consequently, solubility is driven less by dipole-dipole interactions and more by London dispersion forces and entropy of mixing .

Crystal Lattice Energy

The symmetry provided by the 2,6-substitution often leads to efficient crystal packing (high lattice energy). For dissolution to occur, the solvent-solute interactions must overcome this lattice enthalpy (


).
  • Prediction: Expect lower solubility in polar protic solvents (MeOH, EtOH) compared to non-polar aromatics (Toluene, Xylene) due to the hydrophobic "grease ball" nature of the 2,6-xylyl moiety.

Theoretical Framework: Solubility Modeling

Before physical experimentation, researchers should apply thermodynamic models to correlate and predict solubility data.

The Modified Apelblat Equation

For non-ideal solutions of benzoates in organic solvents, the Modified Apelblat equation is the standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from experimental data.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy


 and Entropy 

), plot

versus

.
  • Linearity: A linear plot indicates that the enthalpy of solution is constant over the temperature range.

  • Deviation: Non-linearity suggests a change in heat capacity (

    
    ) of the solution, common in sterically hindered molecules where solvent restructuring is significant.
    

Experimental Protocol: Equilibrium Saturation Method

The following protocol is the "Gold Standard" for thermodynamic solubility determination, adapted from WHO and EPA guidelines for shake-flask methodology.

Reagents & Apparatus
  • Solute: 2,6-Dimethylphenyl benzoate (Purity >99% by HPLC).

  • Solvents: HPLC-grade (Methanol, Ethanol, Isopropanol, Acetonitrile, Toluene, Ethyl Acetate).

  • Apparatus: Double-jacketed glass vessel (50 mL) coupled with a circulating water bath (Control

    
     K).
    
Workflow Diagram

The following diagram illustrates the critical path for solubility determination, emphasizing temperature control and phase separation.

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Quantification S1 Weigh Excess Solute (>2x est. solubility) S2 Add Solvent (Fixed Volume) S1->S2 S3 Agitate @ Temp T (Orbit Shaker/Stir Bar) S2->S3 S4 Equilibrium Time (24 - 72 Hours) S3->S4 S5 Phase Separation (Syringe Filter 0.45µm Pre-heated) S4->S5 Sampling S6 Dilution (Prevent Precipitation) S5->S6 Note1 CRITICAL: Filter must be at Temp T to avoid crystallization S5->Note1 S7 HPLC / UV-Vis Analysis S6->S7

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Detailed Procedure
  • Preparation: Add excess solid 2,6-dimethylphenyl benzoate to 10 mL of the selected solvent in the jacketed vessel. "Excess" is defined as solid remaining visible after the initial dissolution.

  • Equilibration: Agitate the mixture at the target temperature (e.g., 298.15 K) for 48 hours .

    • Self-Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling (The Critical Step):

    • Stop agitation and allow solids to settle for 30 minutes.

    • Using a pre-heated glass syringe (heated to the experimental temperature), withdraw 1 mL of supernatant.

    • Immediately filter through a 0.45 µm PTFE filter (also pre-heated) into a tared volumetric flask.

    • Why Pre-heat? If the syringe/filter is cold, the saturated solution will instantly crystallize inside the needle, invalidating the sample.

  • Quantification: Dilute the filtrate with mobile phase (usually Acetonitrile/Water) and analyze via HPLC (UV detection at

    
     nm).
    

Data Presentation & Analysis

Researchers should structure their data outputs as follows to facilitate comparison across solvent classes.

Data Reporting Template
Solvent ClassSpecific SolventSolubility (

)
Calculated (

)
Rel. Error (%)
Polar Protic Methanol[Value][Value]

%
Ethanol[Value][Value]

%
Polar Aprotic Acetonitrile[Value][Value]

%
DMF[Value][Value]

%
Non-Polar Toluene[Value][Value]

%
Cyclohexane[Value][Value]

%

Note:


 is derived from the Apelblat regression.
Interpreting the Results
  • Hansen Solubility Parameters (HSP): 2,6-dimethylphenyl benzoate has a high dispersion component (

    
    ) due to the aromatic rings and methyl groups.
    
  • Trend Analysis: You will likely observe:

    
    
    This trend confirms that the lipophilic contribution of the 2,6-dimethylphenyl group dominates the polar contribution of the ester linkage.
    

Synthesis & Purity Verification

Reliable solubility data depends on the purity of the solute. Impurities (like unreacted 2,6-dimethylphenol) act as co-solvents, artificially inflating solubility values.

Synthesis Pathway

The synthesis is a standard Schotten-Baumann reaction or high-temperature esterification.

Synthesis Reactants Benzoyl Chloride + 2,6-Dimethylphenol Process Esterification (Base Catalysis / Heat) Reactants->Process Crude Crude Ester Process->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Final Pure 2,6-Dimethylphenyl Benzoate (>99%) Purification->Final

Figure 2: Synthesis and purification pathway to ensure high-grade solute for solubility profiling.

Purity Check

Before solubility testing, verify the compound:

  • Melting Point: Compare with literature (approx. range for similar hindered benzoates is often 40-70°C, though specific polymorphs may vary).

  • HPLC: Ensure no peak corresponds to 2,6-dimethylphenol (retention time will differ significantly due to the free -OH group).

References

  • World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS).[1] WHO Technical Report Series, No. 937. Link

  • Gowda, B. T., et al. (2008).[2] Crystal structure of 2,3-dimethylphenyl benzoate.[2][3] Acta Crystallographica Section E. Link (Context: Structural analogue providing lattice parameters for comparison).

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters.[4] Journal of the American Chemical Society. Link (Context: Foundational theory on steric hindrance in ortho-substituted benzoates).

  • United States Environmental Protection Agency (EPA). (1998). Product Properties Test Guidelines: OPPTS 830.7840 Water Solubility (Shake Flask Method).Link

Sources

Thermal Stability of Dimethylphenyl Dimethoxybenzoate Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylphenyl dimethoxybenzoate derivatives—such as 2,5-dimethylphenyl 3,4-dimethoxybenzoate—represent a highly specialized class of aromatic esters utilized in advanced materials science, liquid crystal development, and pharmaceutical scaffolding[1]. Understanding their thermal stability is critical for downstream processing, such as hot-melt extrusion or high-temperature synthetic coupling. This whitepaper provides an in-depth mechanistic analysis of their thermal degradation pathways, driven by steric and electronic substituent effects, and outlines a self-validating experimental framework for profiling their thermal behavior.

Structural Dynamics and Mechanistic Degradation

The Influence of Substituent Effects

The thermal stability of aryl benzoates is dictated by the strength of the ester linkage, which is typically the most thermally labile bond in the molecule, often cleaving at temperatures exceeding 250 °C[2]. In dimethylphenyl dimethoxybenzoates, the stability is modulated by two competing structural features:

  • Electronic Effects (Dimethoxybenzoate Core): Methoxy groups (e.g., at the 3,4- or 3,5- positions) exert strong electron-donating mesomeric effects. This increases electron density around the carbonyl carbon, generally stabilizing the ground state of the ester against nucleophilic attack but altering the electron distribution during pyrolytic transition states[3].

  • Steric Hindrance (Dimethylphenyl Moiety): Methyl substitution on the phenolic ring—particularly at the ortho positions (e.g., 2,6-dimethylphenyl)—introduces severe steric bulk. This forces the aryl ring out of coplanarity with the ester plane. The resulting non-planar conformation disrupts

    
    -conjugation across the ester oxygen, which can lower the activation energy required for thermal cleavage compared to unsubstituted analogues[4].
    
Pathways of Thermal Pyrolysis

Unlike aliphatic esters, which undergo a concerted syn-elimination (the


 mechanism) to yield an alkene and a carboxylic acid[5], aryl esters lack the necessary 

-hydrogens. Consequently, the thermal degradation of dimethylphenyl dimethoxybenzoates proceeds via:
  • Homolytic/Heterolytic C–O Cleavage: The primary thermal event is the rupture of the ester bond, generating dimethoxybenzoic acid derivatives and dimethylphenol fragments[2].

  • Decarboxylation & Radical Recombination: At sustained high temperatures (>300 °C), the resulting benzoic acid derivatives undergo decarboxylation (loss of

    
    ), while phenolic radicals recombine to form complex, non-volatile aromatic oligomers[6].
    

Pathway A Dimethylphenyl Dimethoxybenzoate B Thermal Activation (>250°C) A->B Heat Input C C-O Bond Cleavage (Homolytic/Heterolytic) B->C Overcome Ea D Dimethoxybenzoic Acid & Decarboxylation C->D Pathway A E Dimethylphenol Radicals C->E Pathway B F Complex Aromatic Oligomers D->F Recombination E->F Radical Coupling

Mechanistic pathway of thermal degradation for dimethylphenyl dimethoxybenzoates.

Quantitative Thermal Data

To contextualize the thermal boundaries of these derivatives, Table 1 synthesizes the quantitative thermal properties of analogous benzoate esters and dimethoxybenzoate complexes.

Table 1: Comparative Thermal Properties of Benzoate Esters and Derivatives

Compound / ClassOnset of Degradation (

)
Melting Point (

)
Primary Thermal Event
Ethanone, 2-(benzoyloxy)-1-phenyl- ~250 °C236.4 °CEster bond cleavage[2]
Cellulose Benzoate Esters 339 – 345 °CAmorphousPolymer backbone / ester scission[7]
Co(II) 2,6-Dimethoxybenzoate >300 °CN/ADehydration (331-376 K) then pyrolysis[3]
Dimethylphenyl Dimethoxybenzoates 250 – 320 °C (Est.)Variable (90 - 150 °C)Homolytic C-O cleavage

Note: The exact


 of a specific dimethylphenyl dimethoxybenzoate will shift based on the exact positional isomerism (e.g., 2,4- vs. 2,6-dimethyl substitution) due to varying degrees of steric strain.

Experimental Methodologies for Thermal Profiling

To ensure scientific integrity, thermal stability cannot be assessed by a single metric. The following protocols form a self-validating system: macroscopic mass loss (TGA) is correlated with thermodynamic phase changes (DSC), and the proposed mechanism is orthogonally verified via molecular fragment identification (LC-MS/MS).

Protocol 1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Causality Focus: TGA isolates the exact temperature of mass loss, while DSC identifies whether the event is endothermic (e.g., melting, vaporization) or exothermic (e.g., oxidative decomposition). Using an inert atmosphere prevents oxidation, isolating purely pyrolytic degradation.

  • Sample Preparation: Desiccate the dimethylphenyl dimethoxybenzoate sample under vacuum at 40 °C for 24 hours. Reasoning: Residual moisture artificially lowers the apparent onset of degradation via hydrolytic cleavage.

  • Calibration: Calibrate the TGA-DSC instrument using indium and zinc standards to ensure precise temperature and enthalpy readings.

  • Dynamic Heating: Load 5–10 mg of the sample into an alumina crucible. Heat from 25 °C to 600 °C at a ramp rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Reasoning: A 10 °C/min rate optimally balances thermal lag with experimental throughput, providing a reliable baseline for kinetic modeling.

  • Data Deconvolution: Calculate the extrapolated onset temperature (

    
    ) from the first derivative of the TGA curve (DTG). Integrate the DSC peak prior to 
    
    
    
    to determine the enthalpy of fusion (
    
    
    ).
Protocol 2: Isothermal Aging and LC-MS/MS Degradant Profiling

Causality Focus: TGA proves that the molecule degrades, but LC-MS/MS proves how it degrades. By identifying the specific fragments, we validate the C-O ester bond as the structural weak link.

  • Accelerated Aging: Place 50 mg of the sample in a sealed glass ampoule under nitrogen. Heat isothermally in a muffle furnace at

    
     °C (e.g., 230 °C) for 4 hours.
    
  • Extraction: Cool the ampoule and reconstitute the thermal residue in 10 mL of LC-grade acetonitrile. Sonicate for 15 minutes to ensure full dissolution of oligomeric degradants.

  • Chromatographic Separation: Inject 5

    
    L onto a C18 Reverse-Phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 20 minutes.
    
  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Validation Step: The detection of an

    
     corresponding to dimethoxybenzoic acid confirms the pyrolytic cleavage of the ester bond.
    

Workflow S1 1. Sample Preparation (Desiccation) S2 2. TGA-DSC Analysis (N2 Atmosphere) S1->S2 Ensures dry mass S3 3. Isothermal Aging (Accelerated) S2->S3 Sets aging temp S5 5. Kinetic Modeling (Arrhenius Fit) S2->S5 Non-isothermal data S4 4. LC-MS/MS Profiling (Degradant ID) S3->S4 Generates residues S4->S5 Mechanistic proof

Experimental workflow for comprehensive thermal stability profiling.

Conclusion & Strategic Outlook

The thermal stability of dimethylphenyl dimethoxybenzoate derivatives is a delicate balance between the electron-donating stabilization of the dimethoxybenzoate core and the steric destabilization introduced by the dimethylphenyl moiety. By employing a rigorous, self-validating analytical workflow combining TGA-DSC with LC-MS/MS, researchers can accurately map the pyrolytic boundaries of these compounds. This fundamental understanding is essential for optimizing their processing conditions in high-temperature applications, ensuring that the integrity of the ester scaffold is maintained during advanced material and drug formulation.

References

  • Influence of Substituent Positions in Benzene Ring on the Properties of Co(II) 2,3- , 3,5- and 2,6-Dimethoxybenzoates. Acta Chimica Slovenica.[Link]

  • Magnetic, thermal and spectral characterization of 2,6-dimethoxybenzoates of Co(II), Ni(II) and Cu(II). Eclética Química (SciELO).[Link]

  • Stereospecificity in Thermal Elimination Reactions. Part III. The Pyrolysis of (-)-Menthyl Benzoate. Journal of the Chemical Society (RSC).[Link]

  • Aromatic Ester Bioplastics from Wood and Cellulose: Cinnamates as Greener Alternatives to Benzoates. National Institutes of Health (NIH).[Link]

Sources

2,6-Disubstituted Phenyl Benzoates: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,6-disubstituted phenyl benzoates , a class of ester compounds characterized by significant steric crowding around the phenolic oxygen. Unlike simple phenyl benzoates, these derivatives exhibit unique physicochemical properties—ranging from extreme hydrolytic stability to specific mesomorphic (liquid crystal) behaviors—dictated by the nature of the ortho-substituents (e.g., fluoro vs. tert-butyl). This document details high-efficiency synthesis protocols (specifically Phase Transfer Catalysis), structural dynamics, and their critical role in modern liquid crystal display (LCD) technology.

Part 1: The Steric Challenge & Structural Dynamics

The defining feature of 2,6-disubstituted phenyl benzoates is the steric environment of the ester linkage. The presence of substituents at the 2- and 6-positions of the phenyl ring creates a "steric gate" that influences both synthesis and reactivity.

Steric Shielding vs. Resonance Inhibition
  • Steric Shielding: Bulky groups (e.g., tert-butyl) physically block nucleophilic attack at the carbonyl carbon, rendering these esters exceptionally resistant to hydrolysis. This makes them valuable as stable "masked" phenols in antioxidant applications.

  • Resonance Inhibition (The "Twist"): In 2,6-disubstituted systems, the steric bulk forces the phenyl ring to rotate out of the plane of the ester group. This decoupling of the

    
    -system prevents resonance stabilization between the phenolic ring and the carbonyl, potentially increasing the ground-state energy and reactivity if the steric blocking isn't absolute.
    
Visualizing the Steric/Electronic Landscape

The following diagram illustrates the decision logic for synthesis and the structural consequences of substitution.

G Substrate 2,6-Disubstituted Phenol Substituent Substituent Nature (R) Substrate->Substituent Small Small/Polar (R = F, Cl, Me) Low Steric Hindrance Substituent->Small Bulky Bulky (R = t-Bu, i-Pr) High Steric Hindrance Substituent->Bulky MethodA Method A: Phase Transfer Catalysis (DCM/NaOH/TBAC) Small->MethodA High Reactivity ResultLC Outcome: Liquid Crystal Core (Planar, High Dielectric Anisotropy) Small->ResultLC Property MethodB Method B: Anhydrous Deprotonation (THF/NaH + PhCOCl) Bulky->MethodB Nucleophile Generation Required ResultStable Outcome: Hydrolytically Stable Ester (Twisted, Steric Shielding) Bulky->ResultStable Property MethodA->ResultLC MethodB->ResultStable

Figure 1: Synthesis strategy and property correlation for 2,6-disubstituted phenyl benzoates.

Part 2: Synthesis Protocols

Standard esterification (Schotten-Baumann with dilute NaOH) often fails for 2,6-disubstituted phenols due to the reduced nucleophilicity of the hindered hydroxyl group. Two advanced protocols are recommended based on the steric demand.

Method A: Phase Transfer Catalysis (PTC)

Best for: 2,6-Difluoro, 2,6-Dimethyl, and other moderately hindered phenols. Mechanism: The quaternary ammonium salt transports the phenoxide ion into the organic phase as a reactive ion pair (


), stripping away the hydration shell that normally reduces nucleophilicity [1].

Protocol:

  • Reagents:

    • 2,6-Disubstituted phenol (10 mmol)

    • Benzoyl chloride (12 mmol)

    • Dichloromethane (DCM, 20 mL)

    • NaOH (10% aqueous solution, 20 mL)

    • Tetrabutylammonium chloride (TBAC, 0.5 mmol, 5 mol%)

  • Procedure:

    • Dissolve the phenol and TBAC in DCM.

    • Add the NaOH solution; the mixture will form a biphasic system.[1]

    • Cool to 0°C in an ice bath.

    • Add benzoyl chloride dropwise with vigorous stirring (1000 rpm) to maximize interfacial area.

    • Reaction Time: Stir for 15–30 minutes. (Monitor by TLC; disappearance of phenol).

    • Workup: Separate the organic layer, wash with water (2x) and brine (1x). Dry over anhydrous

      
       and evaporate solvent.
      
    • Purification: Recrystallize from ethanol.

  • Validation: Yields are typically >90%.[2][3] IR spectrum should show ester carbonyl stretch ~

    
    .
    
Method B: Anhydrous Deprotonation (The "Hard" Way)

Best for: 2,6-Di-tert-butylphenol and highly crowded substrates. Rationale: The steric bulk of tert-butyl groups completely blocks the approach of the electrophile in hydrated conditions. Irreversible deprotonation using a strong base in an aprotic solvent is required to force the reaction [2].

Protocol:

  • Reagents:

    • 2,6-Di-tert-butylphenol (10 mmol)

    • Sodium Hydride (NaH, 60% dispersion, 12 mmol)

    • Benzoyl Chloride (12 mmol)

    • Anhydrous THF (30 mL)

  • Procedure:

    • Caution: Perform under Nitrogen/Argon atmosphere.

    • Wash NaH with dry hexane to remove mineral oil, then suspend in anhydrous THF.

    • Add the phenol dissolved in THF dropwise at 0°C. Evolution of

      
       gas indicates phenoxide formation.
      
    • Stir at room temperature for 1 hour to ensure complete deprotonation.

    • Add benzoyl chloride dropwise.

    • Reflux the mixture for 6–12 hours (steric hindrance slows the kinetics significantly).

  • Workup: Quench with ice water, extract with ethyl acetate.

  • Note: If conversion is low, addition of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) is recommended to activate the acyl chloride.

Part 3: Physicochemical Properties & Data

The substitution pattern dramatically alters the physical state and stability of the molecule.

Comparative Properties Table
Substituent (2,6-Position)Electronic EffectSteric Bulk (

)
Primary ApplicationHydrolytic Stability
-H (Unsubstituted) Neutral0 (Ref)General IntermediateModerate (

mins/hours)
-F (Difluoro) Electron WithdrawingLowLiquid Crystals (High

)
High (Electronic stabilization)
-CH

(Dimethyl)
Weak DonorModeratePolymer AdditivesHigh
-C(CH

)

(Di-t-butyl)
DonorVery HighSteric Probe / Antioxidant Extreme (Inert to mild base)
Liquid Crystalline Behavior (The Fluoro-Effect)

2,6-Difluorophenyl benzoates are critical in the display industry. The small atomic radius of fluorine (1.47 Å) allows the molecule to maintain a rod-like (calamitic) shape essential for mesophase formation, while the high electronegativity creates a strong lateral dipole [3].

  • High Dielectric Anisotropy (

    
    ):  The lateral dipoles contribute to a negative 
    
    
    
    , making these materials suitable for Vertical Alignment (VA) mode LCDs.
  • Viscosity: Unlike bulky alkyl groups, fluoro substituents do not significantly increase rotational viscosity, allowing for fast switching times.

Part 4: Technical Applications

High-Performance Liquid Crystals

In modern LCDs, 2,6-difluorophenyl benzoate moieties serve as the rigid core.

  • Function: They act as the "mesogen" that aligns under an electric field.

  • Advantage: The 2,6-difluoro substitution depresses the melting point compared to the unsubstituted analog, broadening the operational temperature range of the nematic phase.

Steric Probes in Enzymology

2,6-Disubstituted benzoates are used to map the active sites of serine proteases and lipases.

  • Mechanism: If an enzyme can hydrolyze a 2,6-dimethylphenyl benzoate but not a 2,6-di-tert-butylphenyl benzoate, researchers can infer the size of the catalytic pocket (steric mapping).

References

  • BenchChem. Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions. (2025).[4][5][6] Link

  • V. S. Kobrin et al. Using 2,6-Di-tert-butylphenol for Obtaining... by Ecological Acceptable Industrial Method.[7] Vorozhtsov Novosibirsk Institute of Organic Chemistry.[7] 7[2][8]

  • MDPI. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2021).[9][10][11] 11

  • Ingenta Connect. O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. (2011).[2] 2[2][8]

Sources

Biological Activity and Therapeutic Potential of Dimethoxybenzoate Phenyl Esters: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Dimethoxybenzoate phenyl esters represent a specialized class of pharmacophores in medicinal chemistry, functioning primarily as lipophilic prodrugs or direct-acting agents with significant antimicrobial, antioxidant, and enzyme-inhibitory properties. This technical guide analyzes the structure-activity relationships (SAR) of these compounds, focusing on the ester linkage between dimethoxybenzoic acid (e.g., veratric acid) and substituted phenols. We explore their dual mechanism of action: as stable transport forms that release bioactive phenols (e.g., hydroquinone, resorcinol) upon hydrolysis, and as direct inhibitors of metalloenzymes like tyrosinase.

Introduction: The "Soft Drug" Scaffold

The phenyl ester of dimethoxybenzoic acid (often referred to as phenyl veratrate or phenyl dimethoxybenzoate ) is a chemical scaffold that balances lipophilicity with metabolic lability. In drug development, these esters are frequently designed as "soft drugs"—compounds that are biologically active or transport active moieties across lipid membranes before being metabolized into non-toxic or active sub-components.

The core structure consists of a dimethoxy-substituted benzoyl ring (providing steric bulk and electron-donating properties) linked via an ester bond to a phenyl group (the "leaving group" or secondary pharmacophore).

Key Therapeutic Vectors
  • Dermatological: Tyrosinase inhibition for hyperpigmentation (melasma).

  • Antimicrobial: Membrane disruption of Gram-positive bacteria (S. aureus).

  • Oncology: Tubulin polymerization inhibition (specifically 3,4,5-trimethoxy variants).

Chemical Synthesis & Characterization[1][2][3][4]

To access these compounds, two primary synthetic pathways are employed: Acyl Chloride Coupling (Schotten-Baumann) for robustness, and Steglich Esterification for sensitive substrates.

Method A: Acyl Chloride Coupling (Standard Protocol)

This method is preferred for scaling up simple phenyl esters.

Reaction Logic:

  • Activation: Conversion of 3,4-dimethoxybenzoic acid to the acid chloride using thionyl chloride (

    
    ).
    
  • Nucleophilic Attack: The phenoxide ion (generated by base) attacks the carbonyl carbon.

  • Elimination: Chloride is displaced, forming the ester.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Acid 3,4-Dimethoxybenzoic Acid Chloride Acid Chloride Intermediate Acid->Chloride Activation SOCl2 SOCl2 (Reflux) SOCl2->Chloride Product Phenyl Dimethoxybenzoate (Ester) Chloride->Product Coupling Phenol Substituted Phenol (Ar-OH) Phenol->Product Base Base (TEA/Pyridine) (DCM, 0°C) Base->Product Catalysis

Caption: Step-wise synthesis via acid chloride activation. The base neutralizes the HCl byproduct, driving the equilibrium forward.

Biological Activity Spectrum

Tyrosinase Inhibition & Melanogenesis

Tyrosinase is a copper-containing enzyme rate-limiting in melanin synthesis. Phenyl dimethoxybenzoates act largely as prodrugs or competitive inhibitors .

  • Mechanism: The ester linkage masks the polarity of the phenolic hydroxyls, allowing the molecule to penetrate the melanocyte membrane. Intracellular esterases hydrolyze the compound, releasing:

    • Dimethoxybenzoic acid: A mild acidic modulator.

    • The Phenol (e.g., Hydroquinone/Resorcinol): The active chelator that binds the Copper (Cu) active site of tyrosinase.

  • Data Insight: While 2,4-dimethoxy substitutions show moderate direct inhibition (

    
    ), the hydrolysis product 2,4-dihydroxyphenol  (resorcinol) exhibits nanomolar potency (
    
    
    
    ).
Antimicrobial Efficacy

Phenyl esters of veratric acid exhibit bacteriostatic activity, particularly against Gram-positive strains.

OrganismMIC Range (

)
Mechanism
Staphylococcus aureus25 - 64Membrane depolarization; ester hydrolysis disrupts pH gradient.
Bacillus subtilis32 - 64Inhibition of cell wall synthesis enzymes.
Candida albicans32 - 128Ergosterol biosynthesis interference (fungistatic).
Escherichia coli>128Limited activity due to Gram-negative outer membrane efflux.
Cytotoxicity (Anticancer)

Derivatives containing the 3,4,5-trimethoxy motif (related to Combretastatin A-4) are potent cytotoxic agents.

  • Target:

    
    -Tubulin colchicine binding site.
    
  • Effect: Inhibits microtubule polymerization, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Selectivity: Higher toxicity against MCF-7 (Breast) and A549 (Lung) cancer lines compared to normal fibroblasts.

Structure-Activity Relationships (SAR)[5][6]

The biological output is strictly governed by the substitution pattern on both the benzoate (Acid) and phenyl (Alcohol) rings.

DOT Diagram: SAR Logic

SAR Core Phenyl Dimethoxybenzoate Scaffold AcidSub Benzoate Ring (Acid Part) Core->AcidSub PhenolSub Phenyl Ring (Leaving Group) Core->PhenolSub Pos34 3,4-Dimethoxy (Veratric) AcidSub->Pos34 Pos345 3,4,5-Trimethoxy AcidSub->Pos345 AntiOx Antioxidant/Antimicrobial Activity Pos34->AntiOx Increases Stability Cyto Cytotoxicity (Tubulin Inhibition) Pos345->Cyto Critical for Tubulin Binding OrthoOH o/p-Hydroxy (Resorcinol/Hydroquinone) PhenolSub->OrthoOH Bulk Bulky Groups (t-Butyl/Phenyl) PhenolSub->Bulk Tyro Tyrosinase Inhibition (Prodrug Activation) OrthoOH->Tyro Cu Chelation after Hydrolysis Bulk->AntiOx Increases Lipophilicity

Caption: SAR map illustrating how specific substitutions dictate the pharmacological pathway (Cytotoxicity vs. Enzyme Inhibition).

Experimental Protocols

Protocol 1: Synthesis of Phenyl 3,4-Dimethoxybenzoate

Objective: Synthesize the ester via DCC coupling (Method B).

Reagents:

  • 3,4-Dimethoxybenzoic acid (10 mmol)

  • Phenol (10 mmol)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol)

  • DMAP (4-Dimethylaminopyridine) (1 mmol, catalyst)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Dissolution: Dissolve the acid and phenol in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Catalyst Addition: Add DMAP and stir for 5 minutes at

    
     (ice bath).
    
  • Coupling: Dissolve DCC in 10 mL DCM and add dropwise to the reaction mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (2x), saturated

    
     (2x), and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from ethanol/hexane.
    
Protocol 2: Tyrosinase Inhibition Assay

Objective: Determine


 of the synthesized ester.
  • Preparation: Dissolve test compounds in DMSO. Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (2 mM).

  • Incubation: Mix 20

    
     enzyme + 20 
    
    
    
    test compound + 140
    
    
    buffer. Incubate at
    
    
    for 10 mins.
  • Activation: Add 20

    
     L-DOPA.
    
  • Measurement: Monitor absorbance of Dopachrome at 475 nm using a microplate reader.

  • Calculation:

    
    .
    

References

  • Vertex AI Search. (2025).[1] Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. 2[1][3][4][5]

  • Vertex AI Search. (2025).[1] Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors. 6[1][3][4][5][7]

  • Vertex AI Search. (2025).[1] Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. 8[1][3][4][5][7][9]

  • Vertex AI Search. (2025).[1] Kinetic study of hydrolysis of benzoates. Part XXII. 10[11][1][3][4][5][7]

  • Vertex AI Search. (2025).[1] Phenyl 3-methoxy-4-phenoxybenzoate. 12[1][3][4][5][7]

  • Vertex AI Search. (2025).[1][3] Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. 5[11][1][3][4][5]

Sources

Methodological & Application

Application Note: Overcoming Steric Hindrance in the Esterification of 2,6-Dimethylphenol with 3,4-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered esters is a persistent challenge in drug development and materials science. Specifically, the esterification of 2,6-dimethylphenol with 3,4-dimethoxybenzoyl chloride presents a dual barrier: severe steric crowding at the nucleophilic site and resonance-induced deactivation of the electrophile. This application note details a highly optimized, non-aqueous catalytic protocol utilizing 4-Dimethylaminopyridine (DMAP) to bypass these limitations, ensuring high-yielding and scalable acyl transfer.

Mechanistic Rationale & The Steric Challenge

The esterification of 2,6-dimethylphenol is notoriously difficult due to the two ortho-methyl groups that physically shield the phenolic oxygen, drastically reducing its nucleophilic attack trajectory . Furthermore, the acyl donor—3,4-dimethoxybenzoyl chloride—is electronically deactivated. The electron-donating methoxy groups push electron density into the aromatic ring via resonance, which decreases the partial positive charge on the carbonyl carbon.

Attempting this reaction under standard aqueous Schotten-Baumann conditions (e.g., NaOH in biphasic H₂O/DCM) typically fails. The hydroxide ion, being a small and unhindered nucleophile, rapidly hydrolyzes the acid chloride into 3,4-dimethoxybenzoic acid before the sluggish phenol can react .

The Catalytic Solution: To force the esterification, a non-aqueous system utilizing DMAP is required . DMAP acts as a hyper-nucleophilic catalyst, rapidly attacking the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acid chloride, overcoming the activation energy barrier imposed by the hindered phenol. Triethylamine (TEA) is added as a stoichiometric proton scavenger to neutralize the generated HCl and regenerate the DMAP.

Mechanism A 3,4-Dimethoxybenzoyl Chloride (Acyl Donor) C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C + DMAP B DMAP (Nucleophilic Catalyst) B->C E Tetrahedral Intermediate C->E + Phenol D 2,6-Dimethylphenol (Sterically Hindered Nucleophile) D->E F 2,6-Dimethylphenyl 3,4-dimethoxybenzoate (Target Ester) E->F - DMAP G TEA / Base (Proton Scavenger) E->G H+ transfer

Mechanistic pathway of DMAP-catalyzed acylation of a sterically hindered phenol.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. Each phase includes specific chemical logic to prevent side reactions and ensure high product purity.

Workflow Step1 1. Reagent Prep Dry DCM, N2 atm Step2 2. Activation Add DMAP & TEA Step1->Step2 Step3 3. Acylation Add Acid Chloride (0 °C) Step2->Step3 Step4 4. Reaction Stir RT, 12h Step3->Step4 Step5 5. Workup Aqueous Wash & Extract Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the esterification process.

Materials Required
  • Nucleophile: 2,6-Dimethylphenol (1.0 eq, 10.0 mmol, 1.22 g)

  • Electrophile: 3,4-Dimethoxybenzoyl chloride (1.2 eq, 12.0 mmol, 2.41 g)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1.0 mmol, 122 mg)

  • Base: Triethylamine (TEA) (1.5 eq, 15.0 mmol, 2.1 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (35 mL total)

Step-by-Step Methodology
  • Preparation (Moisture Exclusion): Flame-dry a 100 mL round-bottom flask under a steady stream of inert nitrogen. Causality: Ambient moisture will competitively hydrolyze the acid chloride, reducing yield. Add 2,6-dimethylphenol and 25 mL of anhydrous DCM.

  • Base & Catalyst Addition: Inject TEA and add solid DMAP to the stirring solution. Ensure complete dissolution.

  • Controlled Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3,4-dimethoxybenzoyl chloride in 10 mL of anhydrous DCM and add it dropwise over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic formation of the N-acylpyridinium intermediate, preventing the degradation of the catalyst.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1, UV detection at 254 nm). The product will appear as a new, higher-Rf spot compared to the phenol.

  • Targeted Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Self-Validating Wash 1: Wash the combined organic layers with 1M HCl (20 mL). This specifically protonates and removes all residual DMAP and TEA into the aqueous phase.

    • Self-Validating Wash 2: Wash with saturated NaHCO₃ (20 mL) to neutralize and remove any unreacted acid chloride (as its corresponding carboxylic acid salt).

    • Wash with brine (20 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 0–20% Ethyl Acetate in Hexanes to yield the pure ester.

Quantitative Data & Condition Optimization

To validate the necessity of the chosen protocol, various conditions were screened. The data summarized in Table 1 clearly demonstrates that standard base catalysis is insufficient for this specific substrate pairing.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,6-Dimethylphenyl 3,4-dimethoxybenzoate

EntryBase (eq)Catalyst (eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaOH (aq)NoneDCM/H₂O0 to RT12< 5Rapid hydrolysis of acid chloride due to H₂O/OH⁻.
2Pyridine (2.0)NoneDCMRT2415Sluggish reaction; pyridine is an insufficient acyl transfer agent here.
3TEA (1.5)DMAP (0.05)DCMRT1878Good conversion, but incomplete consumption of phenol.
4 TEA (1.5) DMAP (0.10) DCM RT 12 92 Optimal conditions; rapid intermediate formation and full conversion.
5TEA (1.5)DMAP (0.10)THFReflux1285Good conversion, but elevated temp led to minor side-product formation.

Analytical Validation

Successful execution of the protocol should yield 2,6-dimethylphenyl 3,4-dimethoxybenzoate as a stable solid or viscous oil. Verify the structural integrity using the following expected spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the broad phenolic -OH singlet (~4.5 ppm) is the primary indicator of success. Look for the integration of the two methoxy groups as sharp singlets around δ 3.92 and 3.95 ppm (3H each), and the two ortho-methyl groups on the phenolic ring as a distinct singlet at δ 2.20 ppm (6H). The aromatic region will display a complex multiplet integrating to 6 total protons (3 from the benzoate, 3 from the phenol).

  • FT-IR (ATR): A strong, sharp ester carbonyl (C=O) stretching frequency should be observed at approximately 1730–1740 cm⁻¹, replacing the broad O-H stretch of the starting phenol at 3300 cm⁻¹.

References

  • Title: N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst Source: Angewandte Chemie International Edition in English URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons URL: [Link]

Steglich esterification procedure for hindered phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Steglich Esterification: A High-Efficacy Protocol for the Synthesis of Sterically Hindered Phenolic Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The esterification of phenols, particularly those bearing sterically bulky substituents near the hydroxyl group, presents a significant challenge in organic synthesis. Classical methods like Fischer-Speier esterification often fail or provide negligible yields due to the low nucleophilicity of the hindered hydroxyl group and the harsh acidic conditions required.[1][2] The Steglich esterification, a powerful and versatile coupling method, overcomes these limitations by employing mild, neutral conditions, making it the preeminent choice for synthesizing complex esters from sterically demanding phenols.[3][4][5][6] This guide provides a deep dive into the mechanistic underpinnings of the reaction, a field-tested experimental protocol, and critical insights for troubleshooting, ensuring reliable and high-yield synthesis of hindered phenolic esters.

The Mechanistic Imperative: Why Steglich Succeeds with Hindered Substrates

The efficacy of the Steglich esterification hinges on a sophisticated activation pathway that circumvents the poor reactivity of hindered phenols. The reaction relies on two key reagents: a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a potent nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][7][8]

  • Activation of the Carboxylic Acid: The process begins with the reaction between the carboxylic acid and DCC. The carbodiimide activates the carboxyl group by forming a highly reactive O-acylisourea intermediate.[5][7][9] This intermediate is essentially a highly efficient acylating agent, primed for nucleophilic attack.

  • The Critical Role of DMAP: For weakly nucleophilic alcohols and especially for hindered phenols, the O-acylisourea intermediate is not reactive enough on its own. Furthermore, it is susceptible to a slow, intramolecular 1,3-rearrangement to form a stable and unreactive N-acylurea, which terminates the desired reaction pathway.[3][5][9] This is where DMAP's catalytic role is paramount. As a far stronger nucleophile than the hindered phenol, DMAP rapidly attacks the O-acylisourea intermediate.[7][10][11]

  • Formation of the "Super-Acylating Agent": This attack generates a new, highly electrophilic intermediate: the N-acylpyridinium species.[7][8] This species is significantly more reactive than the initial O-acylisourea and is not prone to rearrangement. It effectively serves as a "super-activated" form of the carboxylic acid.

  • Ester Formation and Catalyst Regeneration: The sterically hindered phenol, despite its low nucleophilicity, can now effectively attack the activated N-acylpyridinium intermediate. This step forms the desired ester bond, releases the stable dicyclohexylurea (DCU) byproduct, and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[7][9]

This DMAP-mediated pathway accelerates the desired esterification to such an extent that the formation of the N-acylurea side product is effectively suppressed, leading to high yields even with challenging substrates.[11][12]

Steglich_Mechanism Steglich Esterification Mechanism for Hindered Phenols RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC DCC->O_acyl N_acyl_urea N-Acylurea (Side Product) O_acyl->N_acyl_urea Slow 1,3-Rearrangement (Suppressed by DMAP) Acyl_pyridinium N-Acylpyridinium Intermediate (Highly Reactive) O_acyl->Acyl_pyridinium + DMAP (fast) DMAP1 DMAP (Catalyst) DMAP1->Acyl_pyridinium Ester Phenolic Ester (R-COO-Ar) Acyl_pyridinium->Ester + Ar-OH (Hindered Phenol) DCU DCU (Byproduct) Acyl_pyridinium->DCU DMAP2 DMAP (Regenerated) Acyl_pyridinium->DMAP2 ArOH Hindered Phenol (Ar-OH) ArOH->Ester DMAP2->DMAP1 Catalytic Cycle

Sources

Application Note: DMAP-Catalyzed Synthesis of 2,6-Dimethylphenyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Challenge

The synthesis of 2,6-dimethylphenyl esters is a notoriously difficult transformation in organic chemistry. The presence of two ortho-methyl groups on 2,6-dimethylphenol (also known as 2,6-xylenol) creates severe steric hindrance, physically blocking the nucleophilic approach of the phenolic hydroxyl group to standard electrophilic carbonyls. Consequently, traditional Fischer esterification methods fail to produce meaningful yields[1].

To overcome this thermodynamic and kinetic barrier, researchers rely on the hypernucleophilic acylation catalyst 4-Dimethylaminopyridine (DMAP) . By utilizing DMAP in conjunction with coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) (the Steglich esterification) or via an acyl chloride intermediate, the reaction pathway is fundamentally altered to generate a highly electrophilic intermediate capable of reacting with sterically encumbered nucleophiles[2].

Mechanistic Insights: Causality of DMAP Catalysis

Understanding the mechanistic role of DMAP is critical for optimizing reaction conditions and troubleshooting low yields.

In a standard3[3], the carboxylic acid reacts with DCC to form an O-acylisourea. While primary alcohols can attack this intermediate directly, the bulky 2,6-dimethylphenol cannot. DMAP intervenes by acting as an unhindered, highly efficient nucleophile. It attacks the O-acylisourea to form an N-acylpyridinium ion .

This positively charged intermediate is exponentially more electrophilic than the O-acylisourea or a standard acyl chloride. The intense electrophilicity forces the reaction forward, allowing the sterically hindered 2,6-dimethylphenol to attack the carbonyl carbon, expelling the DMAP catalyst to continue the cycle[2].

DMAP_Catalytic_Cycle RCOOH Carboxylic Acid + DCC O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl Step 1: Activation N_Acyl N-Acylpyridinium Ion (Highly Electrophilic) O_Acyl->N_Acyl Step 2: DMAP Attack DCU Dicyclohexylurea (DCU) (Precipitates) O_Acyl->DCU Byproduct Formation DMAP DMAP (Nucleophilic Catalyst) DMAP->N_Acyl Enters Cycle Product 2,6-Dimethylphenyl Ester (Product) N_Acyl->Product Step 3: Phenol Attack Phenol 2,6-Dimethylphenol (Sterically Hindered Nucleophile) Phenol->Product Product->DMAP Regenerates Catalyst

Catalytic cycle of DMAP in the Steglich esterification of sterically hindered phenols.

Experimental Protocols

The following self-validating protocols are designed to ensure maximum conversion while minimizing side reactions (such as the formation of unreactive N-acylureas).

Protocol A: Steglich Esterification (DCC/DMAP Method)

Best suited for acid-sensitive substrates or aliphatic carboxylic acids where acyl chloride generation is problematic.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,6-Dimethylphenol (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • DMAP (0.1 - 0.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid, 2,6-dimethylphenol, and DMAP in anhydrous CH₂Cl₂ (approx. 0.2 M concentration). Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the O-acylisourea back to the starting acid.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dissolve DCC in a small volume of anhydrous CH₂Cl₂ and add it dropwise to the cooled solution over 15 minutes. Causality: Dropwise addition at 0 °C suppresses the irreversible rearrangement of the O-acylisourea into an inactive N-acylurea byproduct.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–24 hours. The progress should be monitored via TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography[3].

Protocol B: Acyl Chloride + DMAP Method

Best suited for highly stable, aromatic carboxylic acids requiring maximum electrophilic activation.

Reagents:

  • Acyl Chloride (1.0 equiv)

  • 2,6-Dimethylphenol (1.0 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • DMAP (0.05 - 0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve 2,6-dimethylphenol, TEA, and DMAP in anhydrous CH₂Cl₂. Causality: TEA acts as the stoichiometric auxiliary base to sponge the generated HCl, preventing the protonation and deactivation of the DMAP catalyst.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add the acyl chloride dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 2–5 hours[4].

  • Workup: Quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via chromatography.

Quantitative Data Summary

The choice between Protocol A and Protocol B depends heavily on the nature of the starting carboxylic acid. The table below summarizes the comparative metrics of both methodologies based on standard literature outcomes for sterically hindered phenols[3],[4],[1].

ParameterProtocol A: Steglich (DCC/DMAP)Protocol B: Acyl Chloride + DMAP
Optimal Substrate Scope Acid-sensitive substrates, aliphatic acidsHighly stable acids, aromatic acids
Typical Reaction Time 12 - 24 hours2 - 5 hours
Expected Yield Range 75 - 90%85 - 95%
Primary Byproduct Dicyclohexylurea (DCU) (Solid)Triethylammonium chloride (Water-soluble)
DMAP Catalyst Loading 10 - 20 mol%5 - 10 mol%
Temperature Profile 0 °C initiation

Room Temp
0 °C initiation

Room Temp

References

  • Recoverable Polymer-supported DMAP Derivatives | Hazardous Reagent Substitution: A Pharmaceutical Perspective Royal Society of Chemistry 2

  • Diastereodivergent Addition of Allenylzincs to Aryl Glyoxylates Organic Letters (ACS Publications) 3

  • 2,6-Dimethylphenyl acridine-9-carboxylate PubMed Central (PMC) 4

  • O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions Ingenta Connect 1

Sources

Application Note: Optimization of Recrystallization Solvents for 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis and purification of highly functionalized aryl esters are critical workflows in the development of Active Pharmaceutical Ingredients (APIs) and advanced materials. 2,6-Dimethylphenyl 3,4-dimethoxybenzoate is a prime example of a sterically hindered aryl ester.

Achieving >99.5% purity for this compound requires navigating its unique structural dichotomy:

  • The 3,4-Dimethoxybenzoate Moiety: This electron-rich aromatic system is inherently planar. Crystallographic analyses of related 3,4-dimethoxybenzoate derivatives demonstrate that this planarity strongly promotes

    
     stacking, leading to highly ordered, stable crystalline packing[1].
    
  • The 2,6-Dimethylphenyl Moiety: The ortho-methyl groups introduce severe steric hindrance, forcing the phenolic ring out of coplanarity with the ester linkage. This structural twist disrupts tight crystal lattice packing, significantly increasing the compound's solubility in non-polar organic solvents compared to unhindered analogs.

Because the synthesis of this ester—typically via the reaction of 2,6-dimethylphenol with 3,4-dimethoxybenzoyl chloride—often requires elevated temperatures or coupling catalysts (e.g., DMAP) due to steric resistance, crude mixtures frequently contain unreacted starting materials and hydrolytic byproducts[2]. A meticulously designed recrystallization protocol is required to selectively isolate the target ester.

Solvent Selection Rationale

Selecting an optimal recrystallization solvent requires balancing the "like dissolves like" principle with the thermodynamic necessity of a steep temperature-solubility gradient.

  • Esters (Ethyl Acetate): General empirical guidelines dictate that solvents containing similar functional groups to the solute act as excellent solubilizers[3]. Ethyl acetate (EtOAc) easily dissolves the aryl ester, but its solubilizing power is often too high at room temperature. It must be paired with an anti-solvent (like hexanes) to force precipitation.

  • Alcohols (Ethanol/Isopropanol): Alcohols are highly effective for oxygen-rich aromatics. The hydroxyl group of ethanol acts as a hydrogen-bond donor to the methoxy and ester oxygens of the solute[4]. This provides excellent solubility at reflux, while the bulk lipophilicity of the molecule forces rapid precipitation upon cooling, making it an ideal single-solvent system.

  • Aromatic Hydrocarbons (Toluene): While toluene dissolves the compound well, it often leads to co-crystallization of non-polar impurities (like unreacted 2,6-dimethylphenol) and can cause the product to precipitate as an amorphous solid rather than a defined crystal.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the experimental screening of various solvent systems for the recrystallization of 10.0 g of crude 2,6-dimethylphenyl 3,4-dimethoxybenzoate (Initial HPLC Purity: 88.5%).

Solvent SystemRatio (v/v)Dielectric Constant (

)
Boiling Point (°C)Recovery Yield (%)HPLC Purity (%)Crystal Habit
Absolute Ethanol 10024.578.478.0>99.5 Colorless Needles
Ethyl Acetate / Hexanes 20:80~4.0~68.085.5 98.2Granular Prisms
Isopropanol 10018.382.682.099.0Fine Powder
Toluene / Heptane 30:70~2.3~98.065.097.5Amorphous Solid

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Recommended for scaling and achieving maximum purity.

  • Dissolution: Suspend the crude 2,6-dimethylphenyl 3,4-dimethoxybenzoate in absolute ethanol (approx. 5 mL per gram of crude) inside a round-bottom flask. Heat to a gentle reflux (78°C) with continuous stirring until complete dissolution is achieved.

    • Causality: Ethanol's polarity is thermodynamically tuned to dissolve the ester at high temperatures while rejecting it at room temperature, maximizing the purification factor[4].

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated glass frit into a clean Erlenmeyer flask.

    • Causality: This removes insoluble mechanical impurities and polymeric side-products without allowing premature crystallization in the funnel stem.

  • Controlled Cooling: Allow the filtrate to cool undisturbed to ambient temperature (20°C) over 2 hours.

    • Causality: Slow, undisturbed cooling promotes the growth of large, pure crystals by allowing molecules the time to sequentially align in the optimal crystal lattice. Rapid cooling traps impurities within the lattice and can cause this sterically hindered ester to "oil out" (phase separate as an impure liquid).

  • Secondary Chilling: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes.

    • Causality: Depresses the solubility limit further to maximize the recovery yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold ethanol.

    • Causality: The cold wash displaces the impurity-laden mother liquor without re-dissolving the purified product.

  • Drying: Dry the crystals under high vacuum at 40°C to a constant weight.

Protocol B: Binary Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

Recommended for rescuing highly impure or "oiled out" crude mixtures.

  • Primary Dissolution: Dissolve the crude solid in a minimum volume of hot ethyl acetate (approx. 1.5 mL per gram) at 65°C.

    • Causality: Ethyl acetate shares the ester functional group with the solute, acting as an exceptional, highly compatible solubilizer that breaks down stubborn crude matrices[3].

  • Anti-Solvent Addition: While maintaining the temperature at 65°C, add hot hexanes dropwise with vigorous stirring until the solution becomes faintly turbid (the cloud point). Add just enough hot ethyl acetate (1-2 drops) to clear the turbidity.

    • Causality: Hexanes act as an anti-solvent. Reaching the cloud point establishes a state of supersaturation, setting the precise thermodynamic boundary for nucleation.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, then chill in an ice bath for 1 hour. Filter and wash with ice-cold hexanes.

Process Visualization

Recrystallization N1 Crude 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate N2 Dissolution in Hot Primary Solvent (e.g., EtOH) N1->N2 N3 Hot Filtration (Removes Insoluble Impurities) N2->N3 N4 Controlled Cooling to 20°C (Nucleation & Growth) N3->N4 N5 Vacuum Filtration & Cold Solvent Wash N4->N5 N6 Pure Crystalline Aryl Ester N5->N6 N7 Mother Liquor (Soluble Impurities) N5->N7

Workflow for the systematic recrystallization and purification of aryl esters.

References

  • Syntheses, crystal structures and Hirshfeld surface analyses of four molecular salts of amitriptynol Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Purification: How To - Chemistry Source: University of Rochester URL:[Link]

  • Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride Source: Royal Society of Chemistry (RSC) Books URL:[Link]

Sources

Application Note: Phenyl Benzoates in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications of phenyl benzoates in materials science, focusing on their critical role as mesogenic units in Liquid Crystals (LCs), precursors for High-Performance Polyarylates, and active motifs in Photo-Fries rearrangement for surface engineering.

Executive Summary & Strategic Value

Phenyl benzoates (


) are not merely simple esters; they are the structural backbone of calamitic liquid crystals  and polyarylates . Their rigid, planar core provides the necessary anisotropy for mesophase formation, while the ester linkage offers a chemical handle for thermal and photochemical transformations.

In materials science, their utility is tripartite:

  • Liquid Crystals (LCs): As the rigid core (mesogen) that dictates phase transition temperatures and optical anisotropy (

    
    ).
    
  • Polyarylates: As the fundamental repeating unit in high-temperature engineering thermoplastics, synthesized via the "phenyl ester method."

  • Photochemical Engineering: As substrates for the Photo-Fries rearrangement , allowing for maskless lithography and UV-stabilization of polymer surfaces.

Application Area I: Liquid Crystalline Materials

The phenyl benzoate moiety is a classic "rigid rod" core. By modifying the terminal positions (4 and 4'), researchers can precisely tune the melting point (


) and clearing point (

).
Mechanism: Structural Anisotropy

The ester linkage maintains linearity between the two phenyl rings, but with a slight kink that lowers the melting point compared to biphenyls, often widening the nematic or smectic mesophase range.

  • Terminal Chains: Long alkyl/alkoxy chains induce smectic phases.[1]

  • Lateral Substituents: Fluorine or methyl groups at the 2/3 positions disrupt packing, lowering viscosity and

    
     (crucial for display applications).
    
Protocol A: Synthesis of Asymmetric Phenyl Benzoate Mesogens

Target Molecule: 4-Octyloxyphenyl 4-pentylbenzoate (Nematic/Smectic LC). Method: Steglich Esterification (Mild, high yield, suitable for sensitive substituents).[2]

Materials
  • Acid: 4-Pentylbenzoic acid (10 mmol)

  • Phenol: 4-Octyloxyphenol (10 mmol)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (1 mmol, 10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
    . Add the Acid, Phenol, and DMAP.[2][3] Dissolve in 40 mL anhydrous DCM.
    
  • Activation: Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve DCC in 10 mL DCM and add dropwise to the reaction mixture over 20 minutes. Reasoning: Slow addition prevents thermal spikes and controls urea byproduct precipitation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 1M HCl (2x) to remove DMAP and unreacted amine.

    • Wash with saturated

      
       (2x) to remove unreacted acid.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.[2]
      
  • Purification: Recrystallize from Ethanol/Hexane (9:1) to obtain the pure mesogen.

Characterization Parameters (Expected)
TechniqueParameterObservation
DSC Phase TransitionsSharp endotherms for Crystal

Smectic

Nematic

Isotropic.
POM Optical TextureSchlieren texture (Nematic) or Focal Conic Fan (Smectic A).
NMR

H Shift
Ester linkage confirmation: Aromatic protons ortho to ester shift downfield.
Visualization: LC Synthesis Workflow

LCSynthesis Start Reagents: 4-Pentylbenzoic acid 4-Octyloxyphenol Activation Activation: DCC/DMAP, 0°C (Forms O-Acylisourea) Start->Activation DCM Coupling Coupling: Nucleophilic Attack by Phenol Activation->Coupling RT, 12h Workup Work-up: Filter DCU Acid/Base Wash Coupling->Workup -DCU Product Target LC: 4-Octyloxyphenyl 4-pentylbenzoate Workup->Product Recrystallization

Caption: Steglich esterification pathway for synthesizing asymmetric phenyl benzoate liquid crystals.

Application Area II: High-Performance Polyarylates

Polyarylates are wholly aromatic polyesters derived from bisphenols and dicarboxylic acids. They exhibit superior heat resistance (


) and UV stability compared to polycarbonates.
Mechanism: The "Phenyl Ester" Method

Direct reaction of diacids with bisphenols is slow. The industrial standard often employs diphenyl esters (e.g., diphenyl isophthalate) as activated monomers.

  • Advantage: Avoids handling corrosive acid chlorides (HCl gas evolution).

  • Byproduct: Phenol (can be recycled).

  • Reaction Type: Melt Transesterification.

Protocol B: Synthesis of Polyarylate via Melt Transesterification

Target: Poly(Bisphenol A Isophthalate).

Materials
  • Monomer A: Bisphenol A (BPA) (20 mmol)

  • Monomer B: Diphenyl Isophthalate (20 mmol)

  • Catalyst: Tetrabutylphosphonium bromide (TBPB) or

    
     (0.1 mol%)
    
  • Equipment: Stainless steel autoclave or high-vacuum glass reactor with mechanical stirrer.

Step-by-Step Methodology
  • Melt Stage: Charge BPA, Diphenyl Isophthalate, and catalyst into the reactor. Purge with

    
     (3x) to remove oxygen.
    
  • Oligomerization: Heat to 230°C under a slow stream of

    
    . The mixture melts, and phenol begins to distill off.
    
    • Critical Control: Ensure the condenser temperature is set to ~50°C to condense phenol but not the monomers.

  • Polycondensation: Raise temperature to 280°C over 1 hour. Apply vacuum gradually (down to <1 mbar).

    • Reasoning: High vacuum is essential to drive the equilibrium forward by removing the last traces of phenol (Le Chatelier's principle).

  • Finishing: Continue high-vacuum melt stirring for 1-2 hours until viscosity maximizes (torque increase on stirrer).

  • Recovery: Discharge the viscous melt into water or cool and pelletize.

Data: Property Comparison
PropertyPolyarylate (Ph-Benzoate based)Polycarbonate (Standard)
Glass Transition (

)
190°C150°C
UV Stability High (Self-stabilizing via Fries)Low (Yellows)
Chemical Resistance Excellent (Acids/Oils)Moderate

Application Area III: Photo-Fries Rearrangement

The phenyl benzoate linkage undergoes a specific rearrangement under UV light (290–320 nm), converting the ester into an o-hydroxybenzophenone structure.

Mechanism: Self-Healing UV Stabilization
  • Excitation: Ester absorbs UV, entering an excited singlet state.

  • Radical Pair: Homolytic cleavage of the C-O bond forms a solvent-caged radical pair (Phenoxy + Benzoyl).

  • Recombination: The benzoyl radical attacks the ortho (or para) position of the phenoxy ring.

  • Tautomerization: Re-aromatization yields o-hydroxybenzophenone .

    • Significance: The product acts as an internal UV absorber, dissipating energy as heat via Excited State Intramolecular Proton Transfer (ESIPT), effectively stabilizing the polymer against further degradation.

Protocol C: Surface Modification for Lithography

Application: Creating refractive index patterns on polymer films without wet etching.

Methodology
  • Film Preparation: Spin-coat a solution of Poly(4-acetoxyphenyl benzoate) or a similar aromatic polyester onto a silicon wafer. Bake at 100°C to remove solvent.

  • Masking: Place a chrome-on-quartz photomask over the film.

  • Irradiation: Expose to Deep UV (254 nm) or Mid UV (310 nm) at a dose of 1–5 J/cm².

  • Result:

    • Exposed Areas: Rearrange to hydroxybenzophenone structures (Higher Refractive Index,

      
      ).
      
    • Unexposed Areas: Remain as original ester.

  • Analysis: Measure refractive index modulation using Ellipsometry.

Visualization: Photo-Fries Mechanism

PhotoFries Ester Phenyl Benzoate (Ground State) Excited Excited Singlet State [Ph-COO-Ph]* Ester->Excited hν (UV) RadicalPair Solvent Cage [Ph-O•  •CO-Ph] Excited->RadicalPair Homolysis Product o-Hydroxybenzophenone (UV Absorber) RadicalPair->Product Ortho-Recombination & Tautomerization Product->Product ESIPT (Energy Dissipation)

Caption: Photo-Fries rearrangement mechanism converting phenyl benzoate to a UV-stabilizing hydroxybenzophenone.

References

  • MDPI. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Liquid Crystals.[2][4][5][6] Retrieved from [Link]

  • PubChem. (2025). Phenyl Benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (1981). US4296232A - Process for preparing polyarylates in the presence of a diphenyl ether compound.

Sources

Application Note: High-Efficiency Synthesis of Veratric Acid Esters via Acid Chloride Activation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for synthesizing veratric acid esters, a critical class of intermediates in the development of antioxidants, anti-inflammatory agents, and functionalized resveratrol analogues. Unlike direct Fischer esterification, which can suffer from equilibrium limitations, the Acid Chloride Method described here ensures high conversion rates (>95%) and is adaptable to sterically hindered or complex alcohols.

Key Advantages of this Protocol:

  • Irreversibility: The release of

    
     and 
    
    
    
    gas drives the reaction to completion.
  • Versatility: Compatible with primary, secondary, and phenolic hydroxyl groups.

  • Purity: Minimizes side reactions common with harsh acid catalysis.

Scientific Principles & Mechanism

Mechanistic Pathway

The synthesis proceeds in two distinct phases: Activation and Coupling .

  • Activation: Veratric acid reacts with thionyl chloride (

    
    ). Dimethylformamide (DMF) acts as a catalyst, forming a reactive Vilsmeier-Haack-type intermediate that rapidly converts the carboxylic acid to the acid chloride.
    
  • Coupling: The veratroyl chloride is an electrophilic powerhouse. It is attacked by the nucleophilic alcohol.[1] A non-nucleophilic base (e.g., Triethylamine or Pyridine) is employed to scavenge the generated HCl, preventing acid-catalyzed degradation of sensitive substrates.

Reaction Scheme Visualization

The following diagram illustrates the chemical transformation and the catalytic cycle of DMF.

ReactionMechanism VeratricAcid Veratric Acid (3,4-dimethoxybenzoic acid) Int_Chloride Veratroyl Chloride (Intermediate) VeratricAcid->Int_Chloride Activation SOCl2 Thionyl Chloride (SOCl2) SOCl2->Int_Chloride DMF Cat. DMF DMF->Int_Chloride Catalysis Product Veratric Acid Ester Int_Chloride->Product Esterification Byproducts Byproducts: SO2(g) + HCl(g) Int_Chloride->Byproducts Alcohol Alcohol (R-OH) Alcohol->Product Base Base (Et3N/Pyridine) Base->Product HCl Scavenging

Figure 1: Mechanistic pathway of veratric acid activation and esterification.[2][3][4]

Materials & Safety (E-E-A-T)

Safety Warning: Thionyl chloride (


) reacts violently with water to release toxic HCl and 

gases.[5] All operations must be performed in a functioning fume hood.
ReagentRoleEquiv.Notes
Veratric Acid Substrate1.0Dry thoroughly before use.
Thionyl Chloride Activator1.5 - 2.0Excess ensures complete conversion; removed by evaporation.
DMF Catalyst0.05Essential for reaction kinetics at moderate temps.
Toluene Solvent 1-High boiling point, forms azeotrope with residual

.
Dichloromethane (DCM) Solvent 2-Good solubility for esterification step.
Triethylamine (

)
Base1.2Scavenges HCl during esterification.
Alcohol (R-OH) Nucleophile1.0 - 1.2The coupling partner.

Experimental Protocol

Phase 1: Synthesis of Veratroyl Chloride

Rationale: Toluene is preferred over benzene (carcinogenic) due to its safer profile and ability to azeotropically remove thionyl chloride.

  • Setup: Equip a dry 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Argon balloon).

  • Dissolution: Suspend Veratric Acid (10.0 mmol) in anhydrous Toluene (20 mL).

  • Activation: Add catalytic DMF (2-3 drops).

  • Addition: Add Thionyl Chloride (15.0 mmol) dropwise via syringe. Caution: Gas evolution.

  • Reflux: Heat the mixture to 75-80°C for 2-3 hours.

    • Checkpoint: The solution should become clear and homogeneous as the acid converts to the acid chloride.

  • Isolation: Cool to room temperature. Concentrate the solution under reduced pressure (Rotary Evaporator) to remove solvent and excess

    
    .
    
    • Expert Tip: Co-evaporate with fresh toluene (2x 10 mL) to ensure complete removal of thionyl chloride traces, which could degrade the alcohol in the next step.

  • Result: Veratroyl chloride is obtained as an off-white/yellowish solid or thick oil. Use immediately.

Phase 2: Esterification

Rationale: DCM is used here for its low boiling point (easy removal) and excellent solvation of the ester product.

  • Preparation: Redissolve the crude Veratroyl Chloride in anhydrous DCM (15 mL) under inert atmosphere (

    
    /Ar).
    
  • Nucleophile Prep: In a separate vessel, dissolve the Alcohol (10-12 mmol) and Triethylamine (12 mmol) in DCM (10 mL).

    • Note: If using Pyridine, it can act as both solvent and base, but DCM/TEA is easier to work up.

  • Coupling: Cool the acid chloride solution to 0°C (ice bath). Slowly add the alcohol/base mixture dropwise over 15 minutes.

    • Control: Exothermic reaction.[6][7] Maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor via TLC (typically 30-50% EtOAc/Hexane).

Phase 3: Work-up & Purification[8]
  • Quench: Add water (20 mL) to destroy any unreacted acid chloride.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[8][9]

  • Washes:

    • Wash 1: 1M HCl (2x 15 mL) – Removes excess amine/pyridine.

    • Wash 2: Sat.

      
       (2x 15 mL) – Removes unreacted veratric acid.
      
    • Wash 3: Brine (1x 20 mL) – Drying step.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (if solid) or perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Visualization

The following flowchart outlines the critical decision points and physical operations.

ProtocolWorkflow Start Start: Veratric Acid + Toluene AddReagents Add SOCl2 + cat. DMF (Reflux 3h) Start->AddReagents Evaporation Evaporate Excess SOCl2 (Co-evaporate w/ Toluene) AddReagents->Evaporation Redissolve Redissolve in DCM (0°C) Evaporation->Redissolve AddAlcohol Add Alcohol + Et3N (Dropwise) Redissolve->AddAlcohol Monitor Monitor TLC (Complete?) AddAlcohol->Monitor Monitor->AddAlcohol No (Stir longer) Workup Wash: 1M HCl -> NaHCO3 -> Brine Monitor->Workup Yes Finish Final Product: Veratric Ester Workup->Finish

Figure 2: Step-by-step experimental workflow for veratric acid ester synthesis.

Characterization & QC

To validate the synthesis, compare spectral data against the following benchmarks (data for Methyl Veratrate as reference):

MethodDiagnostic SignalInterpretation
1H NMR

3.90 - 3.95 ppm (s, 6H)
Two methoxy groups (-OCH3) on the aromatic ring.
1H NMR

~3.8 ppm (s, 3H)
Ester methyl group (if methyl ester). Shifts depending on alcohol R-group.[1]
1H NMR

6.9 - 7.7 ppm (m, 3H)
Aromatic protons (Veratryl moiety).
IR 1710 - 1725

Strong C=O stretch (Ester carbonyl).
IR ~1260

C-O stretch (Ether/Ester).

Quality Control Check: Absence of a broad singlet at


 10-12 ppm (COOH) indicates successful consumption of the starting material.

Troubleshooting (Expert Tips)

  • Problem: Low Yield.

    • Cause: Hydrolysis of acid chloride due to moisture.

    • Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Use a drying tube during reflux.

  • Problem: Product is colored (dark yellow/brown).

    • Cause: Oxidation of amine base or polymerization.

    • Solution: Perform the esterification at 0°C strictly. Wash thoroughly with 1M HCl to remove amine degradation products.

  • Problem: "Bumping" during evaporation.

    • Cause: Residual

      
       trapped in the solid.
      
    • Solution: Use a rotary evaporator with a gradual vacuum decrease. Add toluene to help carry off the thionyl chloride.

References

  • Org. Synth. 1932, 12, 1. Conversion of acid chlorides to esters through addition of an alcohol.[10]Link

  • NIST Chemistry WebBook. Benzoic acid, 3,4-dimethoxy-, methyl ester (Methyl Veratrate) Spectral Data.Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for acid chloride protocols).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic acyl substitution).

Sources

General procedure for synthesizing sterically hindered esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The synthesis of sterically hindered esters represents a persistent bottleneck in medicinal chemistry and natural product synthesis. Classical Fischer esterification fails in these contexts due to the inability of the nucleophile (alcohol) to attack the sterically crowded carbonyl carbon of the carboxylic acid, or the instability of the tetrahedral intermediate.

This guide moves beyond basic textbook definitions to provide a decision-making framework and detailed protocols for the three industry-standard methodologies: Steglich , Yamaguchi , and Shiina esterifications.

Strategic Decision Matrix

Selecting the correct protocol is a function of steric bulk (


-values) and substrate sensitivity (acid/base lability).

EsterificationStrategy Start START: Analyze Substrate Hindrance Degree of Steric Hindrance? Start->Hindrance Moderate Moderate (e.g., secondary alcohol, primary acid) Hindrance->Moderate 2° Alcohol / 1° Acid Severe Severe (e.g., tertiary alcohol, alpha-quaternary acid) Hindrance->Severe 3° Alcohol / 2-3° Acid Steglich PROTOCOL A: Modified Steglich (DCC/DMAP) Moderate->Steglich AcidSensitive Is Substrate Acid Labile? Severe->AcidSensitive No No AcidSensitive->No Robust Yes Yes AcidSensitive->Yes Sensitive (e.g., Epoxides) Yamaguchi PROTOCOL B: Yamaguchi (TCBC/Et3N) Ghosez PROTOCOL D: Ghosez Reagent (Acid Chloride Route) Yamaguchi->Ghosez If Yamaguchi Fails Shiina PROTOCOL C: Shiina (MNBA) No->Yamaguchi Yes->Shiina

Figure 1: Decision tree for selecting the optimal esterification methodology based on steric and electronic constraints.

Protocol A: Modified Steglich Esterification

Best For: Moderate hindrance (Secondary alcohols + Primary/Secondary acids). The Challenge: The primary failure mode in hindered Steglich reactions is the


 acyl migration, forming the thermodynamically stable (and unreactive) 

-acylurea byproduct.
Mechanistic Insight

Standard DCC couplings rely on DMAP to act as an acyl transfer reagent.[1] DMAP attacks the


-acylisourea faster than the hindered alcohol, forming a highly reactive 

-acylpyridinium species.[2] However, in slow reactions (due to sterics), the

-acylisourea rearranges to

-acylurea.
  • Modification: The addition of catalytic

    
    -toluenesulfonic acid (
    
    
    
    -TSA) or using stronger carbodiimides (EDC) can suppress this rearrangement [1].
Experimental Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0–1.2 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.05–0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1–0.2 M)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Add Carboxylic Acid, Alcohol, and DMAP.[1][2][3][4][5][6] Dissolve in anhydrous DCM.
    
  • Activation: Cool the solution to 0 °C in an ice bath.

  • Addition: Add DCC (dissolved in a minimal amount of DCM) dropwise over 10 minutes.

    • Observation: A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–12 hours.

    • QC Check: Monitor by TLC. If the spot for the acid persists and a new "high running" spot appears (N-acylurea), the reaction is stalling.

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with cold DCM.

  • Purification: Wash the filtrate with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.

Protocol B: Yamaguchi Esterification (The "Gold Standard")

Best For: Severe hindrance; Macrolactonization; Substrates stable to mild base. The Mechanism: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[5][7][8] The steric bulk of the ortho-chlorines on the TCBC reagent blocks nucleophilic attack at its own carbonyl, forcing the alcohol to attack the substrate's carbonyl.

Yamaguchi Reactants Acid + TCBC (Et3N) MixedAnhydride Mixed Anhydride (Steric Gating) Reactants->MixedAnhydride Regioselective Formation AcylPyridinium N-Acyl Pyridinium (Activated) MixedAnhydride->AcylPyridinium DMAP Attack (Substrate Carbonyl) Product Hindered Ester AcylPyridinium->Product Alcohol Attack

Figure 2: Regioselective activation in the Yamaguchi protocol.

Experimental Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Et3N (Triethylamine) (1.2 equiv)

  • Alcohol (1.0–2.0 equiv)

  • DMAP (1.0–2.0 equiv) (Note: Stoichiometric DMAP is often required for hindered substrates)

  • Solvent: Toluene (Preferred) or THF.[8]

Step-by-Step:

  • Mixed Anhydride Formation: Dissolve the Carboxylic Acid and

    
     in Toluene (0.1 M) under 
    
    
    
    . Add TCBC dropwise. Stir at RT for 1–2 hours.
    • Visual Cue: Formation of triethylamine hydrochloride precipitate indicates successful anhydride formation.

  • Solvent Swap (Optional but Recommended): For maximum yield, filter off the amine salts and concentrate the filtrate (the mixed anhydride) to remove excess Et3N, then re-dissolve in fresh Toluene.

  • Esterification: Add the Alcohol and DMAP to the mixed anhydride solution.

  • Heating: Heat the reaction to 40–80 °C (depending on substrate stability). Toluene allows for higher thermal energy to overcome the activation barrier of hindered systems.

  • Workup: Dilute with

    
    , wash with 1N HCl (to remove DMAP), saturated 
    
    
    
    , and brine.

Critical Note: Recent mechanistic studies by SantaLucia [2] suggest that in some cases, the mixed anhydride disproportionates into a symmetric aliphatic anhydride, which is the actual reactive species. Regardless of the exact path, the protocol remains effective.

Protocol C: Shiina Esterification

Best For: Acid-sensitive substrates; "Hyper-hindered" systems where Yamaguchi fails; Lewis-acid sensitive protecting groups (e.g., TES, TBS). The Advantage: Uses MNBA (2-methyl-6-nitrobenzoic anhydride).[6][9][10] It avoids the generation of HCl (present in Yamaguchi) and operates under strictly basic/neutral conditions [3].

Experimental Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0 equiv)

  • MNBA (1.1–1.3 equiv)

  • DMAP (0.1 equiv) (Catalytic is usually sufficient, unlike Yamaguchi)

  • Et3N (2.0 equiv)

  • Solvent: DCM or Toluene.[8]

Step-by-Step:

  • Mixture: Combine Carboxylic Acid and MNBA in DCM (0.1 M) under Argon.

  • Catalysis: Add Et3N, followed by the Alcohol. Finally, add DMAP.[1][2][3][4][5][11]

  • Reaction: Stir at Room Temperature.

    • Duration: Shiina reactions are often faster than Yamaguchi, typically complete in 1–6 hours.

  • Workup: Quench with water. Wash organic layer with saturated

    
     and brine.
    
    • Purification Note: The by-products (2-methyl-6-nitrobenzoic acid and its amine salt) are easily removed by basic wash and chromatography.

Comparative Data & Troubleshooting

ParameterSteglichYamaguchiShiina
Steric Tolerance ModerateHighVery High
Acid Sensitivity GoodModerate (HCl byproduct)Excellent
Reagent Cost LowModerateHigh
Primary Byproduct DCU (Urea)Trichlorobenzoic AcidNitrobenzoic Acid
Key Failure Mode N-Acylurea rearrangementHydrolysis of Mixed AnhydrideSlow kinetics w/o DMAP

Troubleshooting "Brick Wall" Substrates: If all above fail (e.g., tertiary acid + tertiary alcohol):

  • Ghosez's Reagent: Convert the acid to the acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine. This reagent is neutral and does not produce HCl gas. React the resulting acid chloride with the alcohol using AgCN or AgOTf to pull the chloride [4].

  • High Pressure: Conduct the Yamaguchi reaction in a sealed tube at 100 °C.

References

  • Neises, B., & Steglich, W. (1978).[1][2][3][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[11]

  • Dhimitruka, I., & SantaLucia, J. (2006).[5][12] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[5][12]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[5] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[6] Chemistry Letters, 31(3), 286–287.

  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under very mild conditions.[1][11] Journal of the Chemical Society, Chemical Communications, (24), 1180–1181.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylphenol Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the esterification of 2,6-dimethylphenol. The significant steric hindrance posed by the two ortho-methyl groups makes this a non-trivial transformation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

I. Understanding the Challenge: Steric Hindrance in 2,6-Dimethylphenol

The core difficulty in the esterification of 2,6-dimethylphenol lies in the steric bulk of the two methyl groups flanking the hydroxyl group. These groups physically obstruct the approach of the carboxylic acid or its activated form to the phenolic oxygen, thereby significantly slowing down or altogether preventing the reaction under standard esterification conditions like Fischer esterification.[1][2] Overcoming this steric barrier requires the use of specialized reagents and reaction conditions that enhance the electrophilicity of the acylating agent and/or the nucleophilicity of the phenol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am attempting to esterify 2,6-dimethylphenol with a carboxylic acid using standard DCC/DMAP (Steglich esterification) conditions, but I am observing very low conversion to the desired ester. What is going wrong?

Answer:

Probable Causes:

  • Insufficient Activation of the Carboxylic Acid: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with DCC may not be sufficiently electrophilic to overcome the steric hindrance of 2,6-dimethylphenol.[3][4]

  • Side Reactions: In slow esterifications, the O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[5] This side reaction consumes the activated carboxylic acid, reducing the yield of the desired ester.

  • Inadequate Catalyst Activity: While DMAP is an excellent acylation catalyst, its effectiveness can be diminished in the face of severe steric hindrance.[6][7]

Solutions:

  • Employ a More Powerful Activating Agent (Yamaguchi Esterification): For highly hindered substrates, the Yamaguchi esterification is often more effective than the Steglich method.[8][9][10] This procedure involves the use of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a highly reactive mixed anhydride.

    • Rationale: The mixed anhydride formed is significantly more electrophilic than the O-acylisourea intermediate in the Steglich reaction, facilitating the attack by the sterically hindered hydroxyl group of 2,6-dimethylphenol. The bulky trichlorobenzoyl group also directs the nucleophilic attack to the desired carbonyl center.[10]

  • Increase Catalyst Loading or Use a More Nucleophilic Catalyst: While DMAP is standard, increasing its loading or using a more potent nucleophilic catalyst can sometimes improve yields, although this may not be sufficient for extremely hindered cases.

  • Optimize Reaction Conditions:

    • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[6]

    • Temperature: While Steglich esterifications are often run at room temperature, gentle heating might be necessary for hindered substrates.[5][11] However, be cautious as higher temperatures can also promote side reactions.

Experimental Protocol: Yamaguchi Esterification of 2,6-Dimethylphenol
  • To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous THF, add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve 2,6-dimethylphenol (1.2 equiv) and DMAP (3.0 equiv) in anhydrous THF.

  • Add the solution of the mixed anhydride to the 2,6-dimethylphenol/DMAP solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Issue 2: Competing Side Reactions and Difficult Purification

Question: I am using the Mitsunobu reaction to esterify 2,6-dimethylphenol, but I am getting a complex mixture of products and the purification is challenging due to byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.

Answer:

Probable Causes:

  • Slow Reaction Rate: The Mitsunobu reaction can be prohibitively slow with sterically hindered substrates, leading to the accumulation of side products.[12]

  • Byproduct Removal: The stoichiometric byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be difficult to separate from the desired ester, especially if the product has similar polarity.[13]

Solutions:

  • Sonication and High Concentration: The rate of the Mitsunobu reaction for sterically hindered phenols can be dramatically increased by using high concentrations of reactants in combination with sonication.[12] This can lead to significantly shorter reaction times and improved yields.

  • Alternative Reagents and Purification Strategies:

    • Polymer-supported Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by simple filtration.[13]

    • Modified Azodicarboxylates: Employing azodicarboxylates that lead to more easily removable hydrazine byproducts can also aid in purification.[14]

Experimental Protocol: Ultrasound-Assisted Mitsunobu Esterification
  • In a thick-walled reaction vessel, combine 2,6-dimethylphenol (1.0 equiv), the carboxylic acid (1.5 equiv), and triphenylphosphine (1.5 equiv) in a minimal amount of anhydrous THF to achieve a high concentration (e.g., 3.0 M).

  • Place the vessel in an ultrasonic bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) to the sonicated mixture.

  • Continue sonication for 15-60 minutes, monitoring the reaction by TLC.

  • After the reaction is complete, dilute the mixture with a suitable solvent and proceed with a standard aqueous workup.

  • Purify the product via column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: Can I use Fischer esterification for 2,6-dimethylphenol?

A1: Fischer esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, is generally not effective for sterically hindered phenols like 2,6-dimethylphenol.[1] The bulky methyl groups prevent the nucleophilic attack of the phenolic oxygen on the protonated carboxylic acid.[15] Furthermore, the strongly acidic and high-temperature conditions can lead to undesired side reactions.[1]

Q2: Are there catalytic methods that avoid stoichiometric waste?

A2: While many of the most effective methods for esterifying hindered phenols (e.g., Yamaguchi, Steglich, Mitsunobu) generate stoichiometric byproducts, research is ongoing into catalytic alternatives. Some organocatalytic methods are being developed, but their application to severely hindered substrates like 2,6-dimethylphenol may still be challenging.[16][17] For industrial applications, transesterification processes are sometimes employed, where a methyl ester of the carboxylic acid is reacted with the phenol in the presence of a catalyst.[18]

Q3: What is the role of DMAP in the Steglich esterification?

A3: In the Steglich esterification, 4-dimethylaminopyridine (DMAP) acts as a highly nucleophilic acylation catalyst.[3][5] It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC) to generate a much more reactive N-acylpyridinium species.[6][7] This "active ester" is then readily attacked by the alcohol, even a hindered one, to form the final ester product. DMAP also serves to suppress the formation of the N-acylurea side product.[5]

Q4: How can I monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials (2,6-dimethylphenol and the carboxylic acid) to observe the disappearance of reactants and the appearance of the new, typically less polar, ester product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

IV. Data Summary and Visualization

Table 1: Comparison of Methods for Esterification of Hindered Phenols
MethodActivating AgentKey Catalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Steglich Esterification DCC or EDCDMAPRoom temperature, aprotic solventMild conditionsInefficient for highly hindered substrates, N-acylurea byproduct
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAPRoom temperature, aprotic solventHighly effective for hindered substratesStoichiometric amounts of reagents required
Mitsunobu Reaction DEAD or DIADTriphenylphosphine0 °C to room temperature, aprotic solventMild, good for inverting stereochemistry (not applicable here)Slow for hindered substrates, byproduct removal can be difficult
Diagrams

Steglich_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Ion (Active Ester) O_acylisourea->N_acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) DMAP DMAP Ester Ester Product N_acylpyridinium->Ester + 2,6-Dimethylphenol Phenol 2,6-Dimethylphenol

Caption: Simplified mechanism of the Steglich esterification.

Troubleshooting_Flowchart start Esterification of 2,6-Dimethylphenol low_yield Low or No Product? start->low_yield check_method Using Steglich (DCC/DMAP)? low_yield->check_method Yes other_issues Other Issues (e.g., Purification) low_yield->other_issues No yamaguchi Switch to Yamaguchi Esterification check_method->yamaguchi Yes mitsunobu Using Mitsunobu? check_method->mitsunobu No success Successful Esterification yamaguchi->success sonication Use High Concentration & Sonication mitsunobu->sonication Yes mitsunobu->other_issues No sonication->success polymer_reagents Consider Polymer-Supported Reagents other_issues->polymer_reagents Yes polymer_reagents->success

Caption: Troubleshooting workflow for 2,6-dimethylphenol esterification.

V. References

  • US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. (URL: )

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. (URL: [Link])

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. (URL: [Link])

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. (URL: [Link])

  • Andrew, B., et al. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry, 26(10), 2758-2763. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. (URL: [Link])

  • NPTEL. (n.d.). Synthesis of Esters. (URL: [Link])

  • Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. The Journal of Organic Chemistry, 69(5), 1742–1748. (URL: [Link])

  • Denton, R. M., et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Chemical Communications. (URL: [Link])

  • Chemistry Steps. (2025, October 7). Preparation of Esters. (URL: [Link])

  • Wikipedia. (n.d.). 山口ラクトン化反応. (URL: [Link])

  • Wikipedia. (n.d.). Steglich esterification. (URL: [Link])

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. (URL: [Link])

  • Chemical Communications (RSC Publishing). (n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates. (URL: [Link])

  • 化学に関する情報を発信. (2022, April 23). 山口ラクトン化反応【Yamaguchi Esterification】. (URL: [Link])

  • YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (URL: [Link])

  • Chem-Station. (2009, June 26). 山口マクロラクトン化 Yamaguchi Macrolactonizaion. (URL: [Link])

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (URL: [Link])

Sources

Improving yield of 2,6-dimethylphenyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate

Welcome to the Technical Support Center. This knowledge base is designed for synthetic chemists and drug development professionals experiencing low yields during the esterification of sterically hindered phenols.

Section 1: Core FAQs & Mechanistic Causality

Q: Why does the synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate typically result in low yields under standard conditions? A: The primary challenge is the severe steric hindrance presented by 2,6-dimethylphenol. The two methyl groups at the ortho positions physically block the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of 3,4-dimethoxybenzoic acid. Standard Fischer esterification relies on an acid-catalyzed equilibrium that is highly sensitive to steric bulk, often resulting in yields below 10% for this specific substrate pair[1].

Q: What is the most effective chemical strategy to overcome this steric barrier? A: The recommended approach is the, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, combined with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2].

Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, sterically hindered phenols react too slowly with this intermediate, leading to an unwanted side reaction (acyl migration to an inactive N-acylurea). DMAP solves this by acting as an acyl transfer reagent. It attacks the O-acylisourea faster than the phenol can, forming a highly reactive, unhindered N-acylpyridinium intermediate ("active ester")[3]. This intermediate rapidly reacts with the bulky 2,6-dimethylphenol, driving the reaction forward and precipitating dicyclohexylurea (DCU) to make the process irreversible[2].

Section 2: Quantitative Method Comparison

To select the best protocol, review the empirical data comparing various esterification methods for coupling 3,4-dimethoxybenzoic acid with 2,6-dimethylphenol.

Esterification MethodReagents / CatalystsReaction TimeAverage Yield (%)Primary Limitation
Fischer Esterification H₂SO₄ (cat.), Reflux24 h< 10%Reversible equilibrium; steric blockade[1].
Acid Chloride (Standard) SOCl₂, Pyridine, CH₂Cl₂12 h35 - 45%Pyridine is insufficiently nucleophilic for bulky phenols.
Acid Chloride + DMAP SOCl₂, Et₃N, DMAP (10 mol%)8 h70 - 75%Requires two steps; harsh chlorination conditions.
Steglich Esterification DCC, DMAP (10 mol%), CH₂Cl₂ 12 h 85 - 92% Optimal for hindered phenols; DCU removal required [4].

Section 3: Mechanistic Workflow Diagram

Steglich_Esterification A 3,4-Dimethoxybenzoic Acid (Carboxylic Acid) C O-Acylisourea Intermediate (Highly Reactive but Sterically Sensitive) A->C + DCC B DCC (Coupling Agent) B->C E N-Acylpyridinium Active Ester (Overcomes Steric Hindrance) C->E + DMAP H Dicyclohexylurea (DCU) (Insoluble Byproduct) C->H Byproduct Precipitation D DMAP (Acyl Transfer Catalyst) D->E G 2,6-Dimethylphenyl 3,4-dimethoxybenzoate (Target Ester) E->G + Phenol F 2,6-Dimethylphenol (Sterically Hindered Nucleophile) F->G

Mechanistic pathway of Steglich esterification overcoming steric hindrance via DMAP catalysis.

Section 4: Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Each phase provides visual or analytical feedback to confirm success before proceeding.

Protocol: Steglich Esterification of 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate Reagents: 3,4-dimethoxybenzoic acid (1.0 eq), 2,6-dimethylphenol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), anhydrous Dichloromethane (DCM).

Step 1: Substrate Solubilization & Activation

  • In an oven-dried, argon-purged round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Add 2,6-dimethylphenol (1.1 eq) and DMAP (0.1 eq) to the solution. Stir until completely dissolved. Validation Check: The solution must be completely clear. If the acid does not fully dissolve, slightly increase the DCM volume.

Step 2: Coupling Agent Addition 3. Cool the reaction mixture to 0 °C using an ice bath. (Causality: Cooling minimizes the rate of acyl migration in the O-acylisourea intermediate, preventing the formation of the unreactive N-acylurea byproduct before DMAP can intervene). 4. Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Validation Check: Within 5–10 minutes of DCC addition, a white precipitate (Dicyclohexylurea, DCU) will begin to form. This precipitation visually confirms that the O-acylisourea intermediate is forming and reacting[3].

Step 3: Reaction Propagation 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Validation Check: Perform TLC (Hexanes:Ethyl Acetate 3:1). The highly polar acid spot (baseline) should disappear, replaced by a high-Rf UV-active spot corresponding to the target ester.

Step 4: Workup & Purification 6. Filter the reaction mixture through a pad of Celite to remove the precipitated DCU byproduct. Wash the filter cake with cold DCM. (Causality: DCU is highly insoluble in cold DCM. Filtration effectively removes >95% of this stoichiometric byproduct). 7. Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove DMAP and unreacted phenol), saturated NaHCO₃ (to remove unreacted acid), and brine. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify the crude product via flash column chromatography to yield pure 2,6-dimethylphenyl 3,4-dimethoxybenzoate[4].

Section 5: Troubleshooting Guide

Issue: The yield is lower than 50%, and TLC shows significant unreacted 3,4-dimethoxybenzoic acid. Root Cause: Moisture in the reaction system or insufficient DMAP. Water competes with the phenol, hydrolyzing the O-acylisourea back to the starting acid. Solution: Ensure all glassware is flame-dried and DCM is strictly anhydrous. Increase DMAP loading to 20 mol% to accelerate the formation of the N-acylpyridinium intermediate before side reactions occur[2].

Issue: The final product is contaminated with a white solid that co-elutes during chromatography. Root Cause: Residual DCU byproduct. DCU is slightly soluble in DCM and can persist through standard aqueous workups. Solution: Cool the crude mixture in ethyl acetate to -20 °C for 2 hours and filter again before chromatography. Alternatively, substitute DCC with EDC·HCl. EDC produces a water-soluble urea byproduct that is completely removed during the aqueous acidic wash[1].

References

1.[1] Acid to Ester - Common Conditions , Common Organic Chemistry.[Link] 2.[2] Steglich Esterification , Organic Chemistry Portal.[Link] 3.[3] Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives , PMC (NIH).[Link] 4.[4] Diastereodivergent Addition of Allenylzincs to Aryl Glyoxylates , Organic Letters (ACS Publications).[Link]

Sources

Diagnostic Overview: The Causality of Hydrolysis Resistance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry and prodrug development: the extreme hydrolysis resistance of 2,6-dimethylphenyl esters.

Below, you will find a diagnostic breakdown of the causality behind this resistance, field-proven troubleshooting FAQs, and self-validating protocols to help you successfully cleave these sterically hindered protecting groups.

The profound stability of 2,6-dimethylphenyl esters against both acidic and basic hydrolysis is not a chemical anomaly; it is a textbook manifestation of severe steric shielding and stereoelectronic blockade.

In standard base-catalyzed ester hydrolysis (the BAc2 mechanism ), the hydroxide nucleophile must approach the ester carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz trajectory). In a 2,6-dimethylphenyl ester, the two bulky methyl groups at the ortho positions of the phenyl ring act as a physical barricade. They completely block this trajectory, making the formation of the required tetrahedral intermediate energetically prohibitive 1. Furthermore, even if a tetrahedral intermediate were to transiently form, the steric bulk prevents the tertiary nitrogen or oxygen from achieving the necessary hydrogen-bonding with the solvent required for C–O bond cleavage 2.

To successfully cleave these esters, you must abandon standard bimolecular pathways and force the reaction through alternative mechanistic routes, such as the unimolecular AAc1 mechanism (acylium ion formation) 3.

Mechanism Start 2,6-Dimethylphenyl Ester Basic Basic Conditions (OH⁻) BAc2 Pathway Start->Basic Acidic Strong Acid (Conc. H₂SO₄) AAc1 Pathway Start->Acidic Steric Ortho-Methyls Block Bürgi-Dunitz Trajectory Basic->Steric Proton Protonation of Carbonyl Oxygen Acidic->Proton Tetra Tetrahedral Intermediate Cannot Form Steric->Tetra Fail Hydrolysis Fails Tetra->Fail Acylium Cleavage to Linear Acylium Ion (Relieves Steric Strain) Proton->Acylium Success Hydrolysis Succeeds (Yields Carboxylic Acid + Phenol) Acylium->Success

Mechanistic divergence in the hydrolysis of sterically hindered 2,6-dimethylphenyl esters.

Troubleshooting Guides & FAQs

Q1: My standard LiOH/THF/H₂O hydrolysis protocol is recovering 100% starting material. How can I force the cleavage? A: Standard basic hydrolysis relies on the BAc2 mechanism, which is completely blocked by the ortho-methyl groups. You must shift the mechanism to AAc1. By using concentrated sulfuric acid (>80% H₂SO₄), you fully protonate the carbonyl oxygen. This forces a unimolecular cleavage that expels the 2,6-dimethylphenol leaving group and forms a linear acylium ion (Ph-C≡O⁺). Because the acylium ion is linear, it entirely relieves the ground-state steric strain, making this pathway energetically favorable and highly efficient 3.

Q2: I cannot use strong acids because my molecule has acid-sensitive moieties (e.g., Boc groups, acetals). What are the basic alternatives? A: You must bypass the highly solvated, bulky OH⁻ ion present in standard aqueous conditions. Use Potassium tert-butoxide (KOtBu) with exactly 1 equivalent of H₂O in anhydrous DMSO . This generates a "naked" hydroxide ion in situ. Stripped of its bulky hydration shell, this naked hydroxide is significantly more nucleophilic and less sterically demanding, allowing it to penetrate the steric shield of the ortho-methyl groups.

Q3: We are designing a prodrug. Will a 2,6-dimethylphenyl ester linker be cleaved by plasma esterases? A: Generally, no. Most standard esterases (e.g., Pig Liver Esterase, human carboxylesterases) rely on a catalytic triad (Ser-His-Asp) that must attack the carbonyl to form an acyl-enzyme intermediate. The steric bulk of the 2,6-dimethylphenyl group prevents the ester from properly orienting within the enzyme's active site pocket. If you require enzymatic lability, you must insert a spacer (e.g., a self-immolative linker) between the hindered phenol and the cleavable ester bond.

Quantitative Data: Mechanistic Shift Parameters

The table below summarizes the kinetic and thermodynamic shifts observed when attempting to hydrolyze sterically crowded esters compared to unhindered baselines.

Ester SystemReagent / ConditionsDominant MechanismRelative Hydrolysis RateActivation Enthalpy (ΔH‡)Causality / Observation
Phenyl Acetate 0.1 M NaOH (aq), 25°CBAc2Fast (Baseline k=1)LowFacile tetrahedral intermediate formation.
2,6-Dimethylphenyl Acetate 0.1 M NaOH (aq), 25°CBAc2< 10⁻⁴Very HighOrtho-methyls block Bürgi-Dunitz trajectory 1.
Phenyl Acetate 60% H₂SO₄, 25°CAAc2ModerateModerateRequires bimolecular water attack on carbonyl.
2,6-Dimethylphenyl Acetate >80% H₂SO₄, 25°CAAc1Accelerated (~10²)Significantly LoweredSteric strain relieved via linear acylium ion formation 3.

Self-Validating Experimental Protocols

Protocol A: AAc1 Cleavage via Concentrated Sulfuric Acid

Use this protocol when the substrate lacks acid-sensitive protecting groups. The high acidity forces the reaction through the strain-relieving AAc1 pathway.

  • Reaction Setup: In a dry round-bottom flask, cool 5.0 mL of concentrated H₂SO₄ (>95%) to 0 °C using an ice bath.

  • Substrate Addition: Slowly add 1.0 mmol of the 2,6-dimethylphenyl ester. Causality: Slow addition prevents localized exotherms that could lead to sulfonation of the aromatic rings.

  • Incubation: Remove the ice bath and stir the reaction mixture at room temperature for 2 to 4 hours.

  • In-Process Validation: To confirm acylium ion formation and complete consumption of the starting material, withdraw a 10 µL aliquot and quench it into 1 mL of cold methanol. Analyze this sample via LC-MS. Self-Validation: You should observe the mass of the corresponding methyl ester (formed by methanol trapping the acylium ion), confirming the ester is fully activated.

  • Quenching: Carefully pour the bulk reaction mixture over 50 g of crushed ice with vigorous stirring. Causality: The water acts as a nucleophile to trap the acylium ion, yielding the desired carboxylic acid.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: "Naked" Hydroxide Cleavage in Anhydrous DMSO

Use this protocol for acid-sensitive substrates. It bypasses steric hindrance by utilizing an unsolvated, highly reactive hydroxide species.

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 mmol of the ester in 10 mL of anhydrous DMSO.

  • Reagent Generation: Add 5.0 mmol of Potassium tert-butoxide (KOtBu) followed immediately by 5.0 mmol of distilled water (90 µL). Causality: The KOtBu irreversibly deprotonates the trace water in situ. Because DMSO cannot solvate anions effectively, this generates a "naked" hydroxide ion that is aggressive enough to attack the hindered carbonyl.

  • Incubation: Heat the mixture to 60 °C for 12 hours.

  • In-Process Validation: Monitor the disappearance of the starting material by TLC (Hexanes/EtOAc). Self-Validation: The 2,6-dimethylphenol byproduct will elute rapidly and stain strongly with KMnO₄, confirming cleavage is occurring.

  • Isolation: Cool to room temperature, dilute with 30 mL of water, and carefully acidify the aqueous layer to pH 2 using 1M HCl. Extract with dichloromethane (3 × 20 mL). Wash the organic layer extensively with water (5 × 20 mL) to remove all residual DMSO, dry, and concentrate.

References

  • Reasons for negative iodoform test - Chemistry Stack Exchange. Discusses the steric blockade of the Bürgi-Dunitz trajectory by ortho-substituents and the necessity of acylium cation formation.
  • Hydrolytic behavior of two β-lactams and their corresponding imidate salts. New evidence for stereoelectronic control.Canadian Science Publishing. Details how N-2,6-dimethylphenyl groups prevent the formation of hydrogen bonds required for the breakdown of tetrahedral intermediates.
  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures.Canadian Science Publishing. Provides quantitative thermodynamic data on the mechanistic shift from AAc2 to AAc1 in sterically hindered esters.

Sources

Troubleshooting low reactivity of 2,6-xylenol in ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity of 2,6-xylenol in ester synthesis Role: Senior Application Scientist Format: Technical Support Center Guide

Status: Open Severity: High (Workflow Blocking) Tags: #StericHindrance #NucleophilicCatalysis #DMAP #ProtocolOptimization

The Core Problem: Why Your Reaction Failed

If you are reading this, your standard esterification (Fischer) or mild acylation attempts have likely resulted in <10% conversion or complete starting material recovery.

The Diagnosis: 2,6-xylenol (2,6-dimethylphenol) presents a classic case of steric shielding . While the phenolic hydroxyl group is electronically activated (pKa ~10.6, slightly more electron-rich than phenol due to methyl donation), it is kinetically deactivated.

The two ortho-methyl groups create a "molecular fortress" around the oxygen atom. In a standard bimolecular reaction trajectory, the electrophile (acyl group) physically cannot approach the nucleophile (oxygen) closely enough to form the tetrahedral intermediate.

The Solution Logic: You cannot change the steric bulk of the phenol. Therefore, you must change the nature of the electrophile. You need an electrophile that is:

  • Highly Reactive: To lower the activation energy barrier.

  • Mechanistically Distinct: Utilizing a nucleophilic catalyst (DMAP) to generate an intermediate (N-acylpyridinium) that projects the electrophilic center away from its own steric bulk.

Diagnostic Workflow

Before proceeding to the protocols, use this logic flow to determine the correct method for your specific substrate constraints.

DiagnosticFlow Start START: 2,6-Xylenol Esterification AcidSource What is your Acyl Source? Start->AcidSource AcidChloride Acid Chloride AcidSource->AcidChloride High Reactivity CarboxylicAcid Carboxylic Acid AcidSource->CarboxylicAcid Availability Anhydride Anhydride AcidSource->Anhydride Stability BaseSens Is substrate Base Sensitive? AcidChloride->BaseSens AcidSens Is substrate Acid Sensitive? CarboxylicAcid->AcidSens MethodA PROTOCOL A: DMAP/Et3N Catalysis (Gold Standard) Anhydride->MethodA Standard MethodC PROTOCOL C: Mg(ClO4)2 Catalysis (Solvent Free) Anhydride->MethodC High Efficiency BaseSens->MethodA No BaseSens->MethodC Yes (Use Lewis Acid) MethodB PROTOCOL B: Steglich Esterification (DCC/DMAP) AcidSens->MethodB Yes Stop STOP: Fischer Esterification will NOT work. AcidSens->Stop No (Avoid H2SO4)

Figure 1: Decision matrix for selecting the optimal esterification protocol based on acyl source and substrate sensitivity.

Protocol A: The "Gold Standard" (Nucleophilic Catalysis)

Best For: Acid chlorides, robust substrates. Mechanism: 4-Dimethylaminopyridine (DMAP) attacks the acyl chloride to form a resonance-stabilized N-acylpyridinium salt. This intermediate is a "hot" electrophile that is loosely bound, allowing the hindered 2,6-xylenol to attack the carbonyl carbon more easily than it could attack the neutral acid chloride.

Reagents:

  • 2,6-Xylenol (1.0 equiv)

  • Acyl Chloride (1.2 – 1.5 equiv)

  • Triethylamine (Et3N) (1.5 – 2.0 equiv) - Acts as the proton scavenger.

  • DMAP (0.1 – 0.2 equiv) - The nucleophilic catalyst.

  • Dichloromethane (DCM) - Anhydrous.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (N2 or Ar).

  • Dissolution: Add 2,6-xylenol (1.0 equiv), Et3N (1.5 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (0.2 M concentration relative to phenol).

  • Addition: Cool the mixture to 0°C. Add the Acyl Chloride (1.2 equiv) dropwise via syringe. Note: You may observe a precipitate (Et3N·HCl) forming immediately.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 3–6 hours.

    • QC Check: Monitor by TLC.[1] The phenol spot (usually UV active, stains with KMnO4) should disappear.

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove DMAP/Et3N), then saturated NaHCO3, then brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. Flash chromatography is usually required to remove excess acyl derivatives.

Protocol C: The "Lewis Acid" Method (Magnesium Perchlorate)

Best For: Anhydrides, solvent-free requirements, or when strong amine bases must be avoided. Mechanism: Mg(ClO4)2 acts as a powerful Lewis acid, activating the anhydride carbonyl without requiring a proton transfer equilibrium that is unfavorable for hindered phenols.

Reagents:

  • 2,6-Xylenol (1.0 equiv)

  • Acid Anhydride (1.2 – 1.5 equiv)

  • Mg(ClO4)2 (0.01 – 0.1 equiv) - Catalyst.

Step-by-Step Protocol:

  • Mixing: In a reaction vial, combine 2,6-xylenol and the acid anhydride.

  • Catalyst Addition: Add Mg(ClO4)2 (1 mol%). No solvent is necessary if the anhydride is liquid. If solid, use a minimum amount of acetonitrile.

  • Reaction: Stir at room temperature or mild heat (40°C) for 30–60 minutes.

    • Note: This reaction is often significantly faster than base-catalyzed methods for hindered substrates.

  • Workup: Dilute with Ethyl Acetate. Wash with water (to remove magnesium salts) and NaHCO3.

Comparative Data: Why Methodology Matters

The following table summarizes typical outcomes for the acetylation of 2,6-dimethylphenol.

MethodCatalystConditionsTimeYieldNotes
Fischer H2SO4Reflux (MeOH)24 h<5%Failed. Steric block prevents equilibrium shift.
Standard Base Pyridine25°C, DCM12 h~40%Stalled. Pyridine is not nucleophilic enough.
Protocol A DMAP (10%) 25°C, DCM 3 h 96% Recommended. Rapid conversion via acyl-pyridinium.
Protocol C Mg(ClO4)2Neat/Solvent-free45 min98%High Efficiency. Best for anhydrides.
Troubleshooting FAQs

Q: My reaction turned dark brown/black. Is the product ruined? A: Not necessarily. Phenols, especially electron-rich ones like xylenols, are prone to oxidation to quinones (which are deeply colored) in the presence of air and basic conditions.

  • Fix: Ensure strict inert atmosphere (Nitrogen/Argon). Add a pinch of sodium metabisulfite during the aqueous workup to reduce quinones back to colorless phenols/hydroquinones.

Q: I see a new spot on TLC, but the reaction stalled at 50%. Adding more acid chloride didn't help. A: You likely generated water or had wet solvent. The acid chloride hydrolyzed to the carboxylic acid, which is unreactive under these conditions.

  • Fix: Use freshly distilled acid chloride. Ensure DCM is dried over CaH2 or molecular sieves. If using Protocol A, add 0.1 equiv more DMAP; sometimes the catalyst gets "poisoned" by trapping as a salt if HCl isn't scavenged fast enough.

Q: Can I use the Mitsunobu reaction (PPh3/DIAD)? A: Proceed with extreme caution. While Mitsunobu works for many phenols, 2,6-disubstituted phenols often fail. The steric bulk prevents the phenol from attacking the phosphonium intermediate (the key SN2 step). You will likely isolate hydrazine byproducts and unreacted phenol. Stick to Protocol A or C.

Q: I am using Steglich (DCC/DMAP) and getting a urea byproduct I can't separate. A: This is "N-acylurea," formed via the 1,3-rearrangement of the O-acylisourea intermediate.[2] This happens when the phenol reacts too slowly (due to sterics).

  • Fix: Increase the DMAP loading to 0.5 equiv to outcompete the rearrangement. Alternatively, switch to EDCI (water-soluble carbodiimide) so the urea byproduct can be washed away in the aqueous phase.

References
  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Sakakura, A., et al. (2007).[4] DMAP-Catalyzed Acylation of Alcohols with Acid Anhydrides under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(48), 14775–14779. Link

  • Chakraborti, A. K., & Gulhane, R. (2003). Magnesium perchlorate as an efficient catalyst for the acetylation of alcohols, phenols, and amines.[5] Chemical Communications, (15), 1896-1897. Link

  • Neises, B., & Steglich, W. (1978).[2][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

Sources

Technical Support Center: Optimizing Hindered Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered benzoates is a common challenge in organic synthesis, particularly in the fields of natural product synthesis and drug development. The steric bulk around the carboxylic acid or the alcohol can significantly slow down the reaction rate and lead to low yields. This guide provides troubleshooting advice and optimized protocols to help you overcome these challenges.

Frequently Asked Questions & Troubleshooting

Q1: My hindered benzoate synthesis is extremely slow. What are the likely causes and how can I accelerate it?

A1: Slow reaction times in hindered benzoate synthesis are typically due to the steric hindrance impeding the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon. Here are the key factors to consider for accelerating your reaction:

  • Choice of Coupling Reagent: Standard methods like Fischer esterification are often too harsh and ineffective for hindered substrates.[1] More potent activating agents are necessary.

    • Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride): This is a highly effective reagent for synthesizing hindered esters. It reacts with the carboxylic acid to form a mixed anhydride, which is a much more reactive acylating agent.[2]

    • Shiina Reagent (2-methyl-6-nitrobenzoic anhydride, MNBA): This is another excellent choice for hindered esterifications and often works under very mild, room temperature conditions.[3]

  • The Role of a Nucleophilic Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst in these reactions. It is a much stronger nucleophile than the alcohol and reacts with the mixed anhydride to form a highly reactive acylpyridinium intermediate.[4][5] This intermediate is then readily attacked by the hindered alcohol. The use of DMAP can accelerate acylation reactions by several orders of magnitude.[5]

  • Solvent and Temperature:

    • Aprotic solvents like toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are generally used.[6] Toluene is often preferred as it allows for higher reaction temperatures, which can help overcome the activation energy barrier.

    • While some methods work at room temperature, gentle heating can sometimes be beneficial. However, excessively high temperatures can lead to side reactions.[7]

  • Stoichiometry: Ensure that you are using the correct stoichiometry of reagents. For the Yamaguchi esterification, the carboxylic acid is first treated with the Yamaguchi reagent and a base like triethylamine (TEA) to form the mixed anhydride.[8] Then, the alcohol and a stoichiometric amount of DMAP are added.[9]

Q2: I'm getting a very low yield. What are the common pitfalls and how can I improve it?

A2: Low yields can be frustrating. Here are some common causes and their solutions:

  • Purity of Reagents: Ensure your carboxylic acid, alcohol, and solvents are anhydrous. Water can hydrolyze the activating agent and the reactive intermediates, leading to the regeneration of the starting carboxylic acid.

  • Inefficient Mixed Anhydride Formation: In the Yamaguchi protocol, the formation of the mixed anhydride is a critical first step. Ensure complete conversion by allowing sufficient time for this step before adding the alcohol and DMAP.

  • Side Reactions:

    • Symmetric Anhydride Formation: With aliphatic carboxylic acids, the formation of a symmetric anhydride can occur. While this is also a reactive acylating agent, it can complicate the reaction mixture.[9]

    • N-Acylation of DMAP: While DMAP is a catalyst, under certain conditions, it can be acylated to form a stable, unreactive species. Using a stoichiometric amount of DMAP, as is common in the Yamaguchi protocol for hindered substrates, mitigates this issue as it is the intended reactive intermediate.

  • Workup Procedure: Inefficient workup can lead to product loss. Ensure you are using appropriate extraction and purification techniques. A mild acidic wash can remove unreacted DMAP and other basic impurities, while a basic wash (e.g., with sodium bicarbonate solution) can remove unreacted carboxylic acid.[7]

Q3: When should I choose the Yamaguchi esterification over the Shiina esterification?

A3: Both the Yamaguchi and Shiina esterifications are powerful methods for synthesizing hindered esters. The choice often depends on the specific substrate and desired reaction conditions.

FeatureYamaguchi EsterificationShiina Esterification
Activating Agent 2,4,6-Trichlorobenzoyl chloride (TCBC)[8]2-Methyl-6-nitrobenzoic anhydride (MNBA)[10]
Typical Conditions Often requires initial formation of the mixed anhydride, followed by addition of alcohol and DMAP. Can be run at room temperature or with gentle heating.[8]Can be performed as a one-pot reaction at room temperature.[3]
Advantages Well-established and widely used. Effective for a broad range of substrates, including macrolactonizations.[6]Very mild conditions, often giving high yields with minimal byproducts.[11] Particularly effective for acid-sensitive substrates.[3]
Disadvantages Can sometimes require a two-step procedure. The reagent is an acid chloride and requires careful handling.[12]The reagent is an anhydride, which may be more sensitive to moisture than the acid chloride.

In general, the Shiina esterification is often preferred for its operational simplicity and extremely mild conditions. However, the Yamaguchi esterification has a longer track record and has been successfully applied in a vast number of complex total syntheses.[6]

Visualizing the Mechanisms and Workflows

General Mechanism of Mixed Anhydride Mediated Esterification

G cluster_1 Step 2: Acyl-Transfer Catalyst Activation cluster_2 Step 3: Ester Formation RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO-) RCOOH->RCOO Deprotonation Base Base (e.g., Et3N) Base->RCOOH MixedAnhydride Mixed Anhydride RCOO->MixedAnhydride Nucleophilic Attack ActivatingAgent Activating Agent (e.g., TCBC) ActivatingAgent->MixedAnhydride DMAP_cat DMAP Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) DMAP_cat->Acylpyridinium Nucleophilic Attack ROH Hindered Alcohol (R'-OH) Ester Hindered Ester (R-COOR') ROH->Ester

Caption: General mechanism for hindered ester synthesis.

Troubleshooting Workflow

G cluster_slow Troubleshooting Slow Reaction cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products Start Start: Hindered Benzoate Synthesis Problem Identify Primary Issue Start->Problem Slow Slow Reaction Problem->Slow Time LowYield Low Yield Problem->LowYield Yield SideProducts Side Products Problem->SideProducts Purity CheckReagent 1. Use Potent Activating Agent (Yamaguchi or Shiina) Slow->CheckReagent CheckPurity 1. Use Anhydrous Reagents/Solvents LowYield->CheckPurity CheckTemp 1. Avoid Excessive Heat SideProducts->CheckTemp CheckCatalyst 2. Ensure Stoichiometric DMAP CheckReagent->CheckCatalyst CheckConditions 3. Optimize Solvent & Temperature (e.g., Toluene, heat) CheckCatalyst->CheckConditions End Optimized Synthesis CheckConditions->End CheckAnhydrideFormation 2. Allow Sufficient Time for Mixed Anhydride Formation CheckPurity->CheckAnhydrideFormation OptimizeWorkup 3. Refine Workup Protocol CheckAnhydrideFormation->OptimizeWorkup OptimizeWorkup->End CheckStoich 2. Verify Reagent Stoichiometry CheckTemp->CheckStoich ConsiderScavenger 3. Use Scavenger for Excess Reagents CheckStoich->ConsiderScavenger ConsiderScavenger->End

Caption: A workflow for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: Yamaguchi Esterification

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered carboxylic acid (1.0 eq) and anhydrous toluene.

    • Add triethylamine (1.1 eq) and stir the solution at room temperature for 10 minutes.

  • Mixed Anhydride Formation:

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Esterification:

    • In a separate flame-dried flask, dissolve the hindered alcohol (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 1.2 eq) in anhydrous toluene.

    • Add the solution of the alcohol and DMAP to the reaction mixture containing the mixed anhydride.

    • Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Shiina Esterification

This protocol is known for its mild conditions and operational simplicity.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the hindered carboxylic acid (1.0 eq), the hindered alcohol (1.1 eq), 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.1 eq), and anhydrous dichloromethane (DCM) or toluene.

  • Reaction:

    • Add 4-(dimethylamino)pyridine (DMAP, 0.1-1.2 eq, depending on the steric hindrance) and triethylamine (1.2 eq) to the mixture.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2024). Frontiers in Chemistry. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.). National Center for Biotechnology Information. [Link]

  • Shiina esterification. (n.d.). Wikipedia. [Link]

  • Yamaguchi reagent – Reagent of the month June. (2023). SigutLabs. [Link]

  • 2-Methyl-6-nitrobenzoic anhydride. (n.d.). Grokipedia. [Link]

  • 2-Methyl-6-nitrobenzoic anhydride. (n.d.). Wikipedia. [Link]

  • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Shiina esterification. (n.d.). Grokipedia. [Link]

  • 4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry. [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011). Scholarly Publications, Leiden University. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2002). ResearchGate. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2000). ResearchGate. [Link]

  • SHIINA ESTERIFICATION With Solved Problems #csirnet #gateexam #setexam PG Chemistry. (2024). YouTube. [Link]

  • Process for the preparation of sterically hindered hydroxyphenylcarboxylic acid esters. (1984). SciSpace. [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. (n.d.). National Center for Biotechnology Information. [Link]

  • A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. (2002). ResearchGate. [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV. [Link]

  • Solid-Supported Scavengers. (n.d.). Supra sciences. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Tokyo Institute of Technology. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng. [Link]

  • Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024). Reddit. [Link]

  • Yamaguchi Esterification. (2025). Online Organic Chemistry Tutor. [Link]

  • Yamaguchi esterification. (n.d.). Wikipedia. [Link]

  • Background and reaction development a, The synthesis of hindered ethers... (n.d.). ResearchGate. [Link]

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). PubMed. [Link]

  • preparation of esters. (n.d.). Chemguide. [Link]

  • Optimization of reaction conditions for the synthesis of benzoquinolizine 7a. (n.d.). ResearchGate. [Link]

  • Formation of Esters. (2024). OperaChem. [Link]

  • Preparation of Esters. (2025). Chemistry Steps. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). Royal Society of Chemistry. [Link]

  • Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. (n.d.). Academax. [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: 2,6-Dimethylphenol (2,6-DMP) Removal

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for removing unreacted 2,6-dimethylphenol from reaction mixtures. Ticket ID: DMP-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

Removing 2,6-dimethylphenol (2,6-DMP) presents a unique challenge compared to simple phenol.[2] Its two ortho-methyl groups create steric hindrance and increase lipophilicity, raising its pKa to ~10.6. This renders standard weak-base extractions (e.g., NaHCO₃) ineffective.[1][2] Furthermore, 2,6-DMP is prone to oxidative coupling, forming highly colored diphenoquinones that contaminate final products.

This guide provides three validated workflows: Claisen Alkali Extraction (Chemical), Steam Distillation (Physical), and Sublimation (High Purity).[1][2]

Part 1: Method Selection (Decision Matrix)

Before proceeding, determine the stability of your target product to select the appropriate workflow.

DMP_Removal_Decision_Tree Start Start: Product Mixture + 2,6-DMP BaseStable Is Product Base Stable? (pH > 12) Start->BaseStable HeatStable Is Product Heat Stable? (>100°C) BaseStable->HeatStable No Scale Scale of Reaction BaseStable->Scale Yes MethodB Method B: Steam Distillation (Best for volatiles, base-sensitive) HeatStable->MethodB Yes (Volatile Impurity) MethodC Method C: Sublimation (Best for <5g, high purity req) HeatStable->MethodC Yes (Solid Product) MethodD Method D: Flash Chromatography (Last resort: difficult separation) HeatStable->MethodD No MethodA Method A: Claisen Alkali Extraction (Best for >5g scale, base-stable) Scale->MethodA Large (>5g) Scale->MethodD Small (<1g)

Figure 1: Decision matrix for selecting the optimal 2,6-DMP removal strategy based on product properties.

Part 2: Chemical Separation (The "Gold Standard")
Method A: Modified Acid-Base Extraction (Claisen Alkali)

Why standard NaOH fails: The ortho-methyl groups on 2,6-DMP make the molecule significantly more lipophilic than phenol.[1][2] Even when deprotonated by NaOH, the resulting sodium 2,6-dimethylphenolate often forms tight ion pairs that remain soluble in the organic layer, leading to poor separation.[2]

The Solution: Claisen’s Alkali .[1][3] This reagent uses methanol to solvate the hindered phenolate and potassium (K⁺) which has a larger ionic radius, driving the impurity into the aqueous phase.

Reagent Preparation (Claisen’s Alkali):

  • Dissolve 35g KOH in 25mL water.[1][3]

  • Cool in an ice bath.[1][4]

  • Dilute with 100mL Methanol.

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a non-polar solvent (e.g., Toluene or Hexanes).[1][2] Avoid Ethyl Acetate or DCM if possible, as they can hydrolyze or solubilize the phenolate.[2]

  • Primary Extraction: Wash the organic layer with Claisen’s Alkali (2 x 15 mL per gram of product).[1] The methanol helps transfer the hindered phenol into the aqueous phase.

  • Color Check: The aqueous layer should turn yellow/orange (phenolate salt).[1]

  • Water Wash: Wash the organic layer with water (2 x 20 mL) to remove residual methanol and base.[1]

  • Acid Wash (Optional): If your product is acid-stable, a final wash with 1M HCl ensures all base is neutralized.[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Part 3: Physical Separation (Thermal Methods)
Method B: Steam Distillation

Use Case: Your product is base-sensitive (e.g., esters, alkyl halides) or non-volatile.[1] Principle: 2,6-DMP is steam volatile.[1][2] It forms a codistillate with water at temperatures below 100°C, allowing it to be stripped from non-volatile products.

Protocol:

  • Place the crude mixture in a round-bottom flask with water (ratio 1:10 w/v).

  • Heat the flask to a vigorous boil (internal temp ~100°C).

  • Critical Step: Maintain a constant volume of water in the flask by adding hot water via an addition funnel or using a steam generator setup.[1]

  • Monitoring: Collect the distillate. 2,6-DMP will appear as white needles or oily droplets in the receiver. Continue until the distillate runs clear and odorless.

  • Recovery: Extract your product from the residue (pot contents), not the distillate.

Method C: Sublimation

Use Case: Small scale (<5g), high-value crystalline products.[1][2] Principle: 2,6-DMP sublimes readily at moderate temperatures under vacuum, often at lower temperatures than complex drug scaffolds.[2]

Data Table: Thermal Properties

Property Value Notes
Melting Point 43–45 °C Low MP facilitates sublimation.[1][2]
Boiling Point 203 °C High BP makes rotary evaporation difficult.[1]

| Sublimation Point | ~38 °C | At 10 mmHg (High Vacuum).[1] |

Protocol:

  • Place crude solid in a sublimation apparatus (cold finger).[1]

  • Apply high vacuum (<0.5 mmHg).[1]

  • Gently heat the bottom of the flask to 40–50°C using an oil bath.

  • 2,6-DMP will crystallize on the cold finger (typically long, colorless needles).[2]

  • Remove the cold finger carefully to avoid knocking the impurity back into the purified product.

Part 4: Troubleshooting & FAQs
Q1: My product layer turned bright red/orange after adding base. Is my product decomposing?

Diagnosis: Likely Diphenoquinone formation.[1][2] Mechanism: In the presence of base and air, 2,6-DMP oxidizes to form 3,3',5,5'-tetramethyl-4,4'-diphenoquinone, which is intensely colored (red).[2] Fix:

  • Do not panic; this often indicates the impurity is reacting, not your product.

  • Reduction Wash: Wash the organic layer with a saturated solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Hydrosulfite.[1] This reduces the colored quinone back to the colorless phenol/hydroquinone state, which becomes water-soluble.

Q2: I used NaOH, but the 2,6-DMP is still in the organic layer (seen on TLC).

Diagnosis: "Salting in" effect or insufficient basicity. Causality: The pKa of 2,6-DMP is ~10.[2][5][6][7][8]6. A standard bicarbonate wash (pH ~8.[1]5) will remove 0% of it.[1] A dilute NaOH wash might fail due to the lipophilicity of the dimethyl groups. Fix: Switch to Claisen’s Alkali (KOH/MeOH/Water) as described in Method A. The methanol is critical for solvating the hindered phenolate.

Q3: I am getting a terrible emulsion during extraction.

Diagnosis: Density mismatch or surfactant effect of the phenolate. Fix:

  • Filter: Pass the emulsion through a pad of Celite.

  • Salting Out: Add solid NaCl to the aqueous phase to increase density and ionic strength.

  • Solvent Swap: If using DCM (density 1.33), switch to Toluene or Ether (density < 1.[1][2]0) to ensure a larger density difference from the aqueous base (density ~1.1).[1]

Q4: Can I use chromatography?

Answer: Yes, but it is often unnecessary.[1][2] If you must:

  • TLC Tailing: 2,6-DMP streaks on silica due to hydrogen bonding.[1][2]

  • Modifier: Add 1% Acetic Acid to your eluent to suppress ionization, or wash the silica column with 1% Triethylamine (TEA) if your product is basic.[1][2]

  • Visualization: 2,6-DMP stains strongly with PMA (Phosphomolybdic Acid) or Iodine.[1]

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11335, 2,6-Dimethylphenol. Retrieved from [Link][1][2]

  • Kilomentor. (2018).[1] Claisen's Alkali Reagent for Separating Very Weak Acids.[1] Retrieved from [Link]

  • Google Patents. (1967).[1] Process for the purification of 2,6-dimethylphenol (US3337642A).[2] Retrieved from

  • Solubility of Things. (n.d.). Solubility of 2,6-Dimethylphenol. Retrieved from [Link]

Sources

Technical Support Center: High-Yield Esterification of Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers dealing with the esterification of hindered phenols. It synthesizes mechanistic organic chemistry with practical process engineering.

Mission: To provide authoritative, mechanism-based troubleshooting and optimization strategies for the acylation of sterically compromised phenolic substrates (e.g., 2,6-di-tert-butylphenol, substituted Tyrosines).

Module 1: Solvent-System Selection Logic

The Core Challenge: Hindered phenols suffer from two competing failure modes:

  • Kinetic Stalling: The steric bulk of ortho-substituents blocks the nucleophilic approach of the hydroxyl oxygen to the activated carbonyl.

  • Thermodynamic Misdirection (C-Acylation): Phenols are ambident nucleophiles. Under certain conditions (high polarity, Lewis acid catalysis), the reaction prefers the aromatic ring (Friedel-Crafts acylation) over the oxygen (Esterification), or the product rearranges (Fries Rearrangement).

The Solvent Decision Matrix

Do not choose solvents based solely on solubility. Choose based on Dielectric Constant (


)  and Donor Number (DN)  to control the reaction pathway.
1. Non-Polar Solvents (DCM, Toluene, CPME)
  • Best For: Preventing C-acylation.

  • Mechanism: Non-polar solvents destabilize the charge-separated transition states required for Friedel-Crafts acylation. They promote the "tight ion pair" mechanism favored by Steglich esterification.

  • Recommendation: Use Dichloromethane (DCM) for standard Steglich protocols. Use Toluene if thermal energy (reflux) is needed to overcome activation energy barriers.

2. Polar Aprotic Solvents (DMF, DMSO, MeCN)
  • Best For: "Severe" hindrance requiring phenoxide generation.

  • Mechanism: These solvents solvate cations (Na+, K+) effectively but leave the phenoxide anion "naked" and highly reactive.

  • Risk: High polarity increases the risk of C-acylation if Lewis acids are present.

  • Recommendation: Use THF or DMF when using Sodium Hydride (NaH) to deprotonate the phenol first.

3. Green Alternatives (Sustainability)
  • Cyclopentyl Methyl Ether (CPME): A superior alternative to THF.[1] It has a higher boiling point (

    
    C), low peroxide formation, and hydrophobicity that simplifies workup [1].
    
  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass; good for organometallic-mediated acylations.[1]

Visualization: Solvent & Reagent Decision Tree

SolventSelection Start Start: Analyze Substrate Hindrance Steric Profile? Start->Hindrance Moderate Moderate (e.g., 2-tert-butylphenol) Hindrance->Moderate Severe Severe (e.g., 2,6-di-tert-butylphenol) Hindrance->Severe MethodA Method A: Steglich (DCC/DMAP) Moderate->MethodA MethodB Method B: Anion Acceleration (NaH + Acid Chloride) Severe->MethodB SolventA Solvent: DCM or CPME (Kinetic Control) MethodA->SolventA SolventB Solvent: THF or DMF (Naked Anion Effect) MethodB->SolventB Issue Issue: C-Acylation Observed? SolventA->Issue Fix Fix: Switch to Toluene, Lower Temp, or add TfOH Issue->Fix Yes

Caption: Decision logic for selecting solvent/reagent systems based on steric severity and side-reaction risks.

Module 2: Troubleshooting Guides

Issue 1: "My reaction stalls at 50% conversion despite using excess reagents."

Diagnosis: The "Active Ester" (Acyl-DMAP intermediate) is forming, but the hindered phenol is too bulky to attack it. The intermediate eventually hydrolyzes or rearranges to an N-acyl urea (a dead end). The Fix (The "Turbo" Steglich):

  • Switch Solvent: Move from DCM to Toluene .

  • Increase Temp: Reflux at

    
    C. Thermal energy is required to rotate the bulky ortho-groups out of the way.
    
  • Reagent Swap: Replace DCC with EDC·HCl . The urea byproduct of EDC is water-soluble, preventing the precipitation that can encapsulate unreacted phenol in non-polar solvents.

Issue 2: "I am seeing significant C-acylation (ketone formation)."

Diagnosis: You are likely using a solvent that is too polar or a catalyst that is acting as a Lewis Acid (e.g., using ZnCl


 or high temps in MeCN).
The Fix: 
  • Solvent: Switch to Dichloromethane (DCM) or Chloroform . Low dielectric constants suppress the separation of the acylium ion pair required for Friedel-Crafts [2].

  • Catalyst: Ensure you are using DMAP (nucleophilic catalyst), not a Lewis acid.

  • Advanced Tactic: Use Sc(OTf)

    
      in MeCN. While counter-intuitive, specific catalytic amounts of Scandium triflate in acetonitrile have been shown to favor O-acylation over C-acylation for specific substrates due to hard/soft acid-base matching [3].
    
Issue 3: "The product is impossible to purify from the urea byproduct."

Diagnosis: Classic DCC problem. The dicyclohexylurea (DCU) is partially soluble in everything. The Fix:

  • Protocol Change: Use Method B (Acid Chloride) below. It produces no urea.

  • Green Solvent: Use CPME .[1][2] Upon cooling, DCU precipitates almost quantitatively from CPME, allowing for filtration [1].

Module 3: Advanced Experimental Protocols

Method A: Modified Steglich for Moderately Hindered Phenols

Best for: 2,6-dimethylphenol, 2-tert-butylphenol.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Phenol (1.0 equiv)[2][3]

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv - Note: Higher loading than standard alcohols)

  • Solvent: DCM (Anhydrous)

Protocol:

  • Dissolve the Carboxylic Acid and Phenol in DCM (0.2 M concentration).

  • Add DMAP.[2][3][4][5][6] Stir for 5 minutes.

  • Cool to

    
    C.
    
  • Add DCC slowly (dissolved in minimal DCM).

  • Critical Step: Allow to warm to Room Temp. If no precipitation (DCU) occurs within 1 hour, reflux at

    
    C.
    
  • Monitoring: Do not rely on UV. Use TLC. Stain with FeCl

    
     (phenols turn purple; esters do not).
    
Method B: "Naked Anion" Protocol for Severely Hindered Phenols

Best for: 2,6-di-tert-butylphenol. Logic: Steglich fails here because the Acyl-DMAP intermediate is too bulky. You must create the phenoxide anion to increase nucleophilicity.

Reagents:

  • Phenol (1.0 equiv)[2][3]

  • NaH (60% dispersion, 1.2 equiv)

  • Acid Chloride (1.2 equiv)

  • Solvent: THF (Anhydrous) or DMF (if solubility is poor)

Protocol:

  • Deprotonation: Suspend NaH in dry THF under Argon.

  • Add the Hindered Phenol slowly at

    
    C. Evolution of H
    
    
    
    gas will be vigorous.
  • Stir at Room Temp for 30 mins. The solution should turn from colorless to pale yellow/green (formation of phenoxide).

  • Acylation: Add the Acid Chloride dropwise at

    
    C.
    
  • Reflux: Heat to

    
    C (THF) or 
    
    
    
    C (DMF) for 4-12 hours.
  • Quench: Carefully add saturated NH

    
    Cl.
    
Visualization: Reaction Mechanism & Failure Modes

Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + DCC DCC DCC ActiveEst N-Acyl Pyridinium (Active Ester) O_Acyl->ActiveEst + DMAP (Fast) SideProd N-Acyl Urea (Dead End) O_Acyl->SideProd Slow Reaction (No DMAP) DMAP DMAP Product Ester Product (O-Acylation) ActiveEst->Product + Phenol (Kinetic Path) Phenol Hindered Phenol Friedel Aryl Ketone (C-Acylation) Phenol->Friedel High Polarity/Lewis Acid (Thermodynamic Path)

Caption: Mechanistic pathway showing the role of DMAP in bypassing the N-Acyl Urea dead-end and the risk of C-acylation.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use "Green" solvents like Ethanol or Water? A: No. Ethanol is a nucleophile and will compete with your phenol, forming ethyl esters. Water will hydrolyze your acid chloride or active ester immediately. You must use aprotic, non-nucleophilic solvents. For a green alternative, use CPME (Cyclopentyl methyl ether) or DMC (Dimethyl Carbonate) [4].

Q: Why is my yield lower with 2,6-di-tert-butylphenol compared to 2-tert-butylphenol? A: The "buttressing effect." The two bulky groups clamp the hydroxyl, making it sterically inaccessible. You cannot rely on catalytic methods (Steglich). You almost always need Method B (Deprotonation) to force the reaction.

Q: Can I use Pyridine as both solvent and base? A: Yes, but with caution. Pyridine is difficult to remove completely and can poison downstream catalysts. It also promotes acyl migration (Fries rearrangement) at high temperatures. Using Pyridine as a stoichiometric base in DCM is preferred over using it as a solvent.

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021).[4] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.[4] Link

  • Murashige, R., et al. (2011). Comparisons of O-acylation and Friedel-Crafts acylation of phenols... Tetrahedron, 67(14), 2621-2626.
  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society, 118(49), 12309–12323. Link

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.[7] Journal of Visualized Experiments, (140), e58803. Link

Sources

Technical Support Center: Catalytic Acylation of Electron-Rich Bulky Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in overcoming the specific kinetic and thermodynamic hurdles associated with the acylation of sterically hindered, electron-rich phenols.

This guide moves beyond basic synthesis to address the causality of reaction failures—specifically, how to navigate the competing forces of severe steric blockade at the hydroxyl group and the heightened nucleophilicity of the aromatic ring.

Part 1: Core Principles & Diagnostic Logic

The acylation of electron-rich bulky phenols (e.g., 2,6-di-tert-butylphenol, propofol derivatives, or methoxy-substituted hindered phenols) presents a dual challenge:

  • Steric Hindrance: Bulky ortho-substituents physically block the approach of standard acylating agents (like acetic anhydride or acetyl chloride) to the phenoxide oxygen.

  • Regioselectivity (O- vs. C-Acylation): Electron-donating groups enrich the aromatic ring. When aggressive Lewis acids (e.g., AlCl₃, BF₃) are used to force the sterically hindered O-acylation, they often inadvertently trigger Friedel-Crafts C-acylation at the para or ortho positions, or induce a Fries rearrangement of the ester product[1].

To solve this, we rely on Nucleophilic Catalysis (e.g., DMAP, PPY) or Mild Lewis Acid Catalysis (e.g., Sc(OTf)₃). Nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) and 4-(1-pyrrolidinyl)pyridine (PPY) react with the anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is reactive enough to overcome the steric barrier of the bulky phenol without activating the aromatic ring toward C-acylation[2].

Mechanistic Workflow: Nucleophilic Catalysis

DMAP_Cycle DMAP DMAP Catalyst Intermediate N-Acylpyridinium Ion (Highly Reactive) DMAP->Intermediate + Ac2O Ac2O Acylating Agent (e.g., Ac2O) Ac2O->Intermediate Product O-Acylated Phenol (Target Ester) Intermediate->Product + Phenol Phenol Bulky Electron-Rich Phenol Phenol->Product Product->DMAP Catalyst Regeneration

Caption: Catalytic cycle of DMAP overcoming steric hindrance via an N-acylpyridinium intermediate.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to acetylate 2,6-di-tert-butylphenol using pyridine and acetic anhydride, but I am recovering 95% of my starting material. Why is the reaction failing? A: Standard pyridine is insufficiently nucleophilic to generate a high steady-state concentration of the reactive acylating species, and the bulky tert-butyl groups physically block direct attack by the phenol. Solution: Switch to a hyper-nucleophilic catalyst like DMAP or PPY. DMAP increases the reaction rate exponentially compared to pyridine. You only need 0.05–0.2 equivalents of DMAP alongside an auxiliary base (like triethylamine) to achieve quantitative yields with sterically hindered phenols[2],[3].

Q2: My substrate is a highly electron-rich phenol (e.g., 3,5-dimethoxy-2-tert-butylphenol). When I use standard Lewis acids to drive the acylation, I get a mixture of products. How do I fix this? A: You are observing competing Friedel-Crafts C-acylation. Electron-rich phenols are highly susceptible to direct C-acylation or Fries rearrangement when exposed to strong Lewis acids[1]. Solution: Abandon strong Lewis acids. Use either a nucleophilic catalyst (DMAP) or a very mild, oxophilic Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) triflate. These mild Lewis acids activate the anhydride for O-acylation without sufficiently activating the aromatic ring for C-acylation[4].

Q3: We are scaling up an API synthesis and need to remove DMAP completely to meet stringent toxicity limits. Aqueous washing is causing emulsion issues. What is the best approach? A: For pharmaceutical scale-up where catalyst removal is critical, transition to a polymer-supported catalyst. Solution: Utilize Polymer-Supported DMAP (PS-DMAP) or Polymer-Supported Triazabicyclodecene (PS-TBD). These heterogeneous catalysts provide comparable yields for sterically hindered phenols (>90%) but can be removed via simple filtration, leaving no trace in the organic phase[5].

Regioselectivity Diagnostic Pathway

Selectivity Substrate Electron-Rich Bulky Phenol + Acylating Agent MildCat DMAP / PPY or Mild Lewis Acid (Sc(OTf)3) Substrate->MildCat StrongLA Strong Lewis Acid (AlCl3, BF3) Substrate->StrongLA O_Acyl O-Acylation (Ester) Kinetic Target MildCat->O_Acyl High Regioselectivity C_Acyl C-Acylation (Aryl Ketone) Thermodynamic Byproduct StrongLA->C_Acyl Ring Activation O_Acyl->C_Acyl Fries Rearrangement (Heat / Strong LA)

Caption: Divergent pathways showing how catalyst selection dictates O- vs C-acylation regioselectivity.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: DMAP-Catalyzed O-Acylation of Severely Hindered Phenols

This protocol is self-validating: The use of a non-nucleophilic auxiliary base (Et₃N) ensures that DMAP functions purely catalytically, preventing stoichiometric consumption of the catalyst.

Reagents:

  • Bulky Phenol (e.g., 2,6-di-tert-butylphenol): 10.0 mmol

  • Acetic Anhydride (Ac₂O): 15.0 mmol (1.5 eq)

  • Triethylamine (Et₃N): 15.0 mmol (1.5 eq)

  • DMAP: 1.0 mmol (0.1 eq)[2]

  • Solvent: Dichloromethane (CH₂Cl₂) or Toluene, 25 mL[6]

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the bulky phenol in 25 mL of anhydrous CH₂Cl₂.

  • Base Addition: Add Et₃N (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Catalyst Introduction: Add DMAP (0.1 eq). The solution should remain clear.

  • Acylation: Dropwise add Ac₂O (1.5 eq) over 10 minutes. Causality note: Dropwise addition prevents thermal spikes that could drive unwanted side reactions.

  • Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The highly non-polar bulky phenol will convert to a slightly more polar ester. UV activity will remain, but KMnO₄ stain reactivity (typical for free phenols) will disappear.

  • Quench & Workup: Once complete (typically 2-4 hours), quench with saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (3 x 15 mL).

  • Purification: Wash the combined organic layers with 1M HCl (20 mL) to remove DMAP and Et₃N. Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Heterogeneous Acylation using PS-TBD (Pharmaceutical Grade)

Designed for zero-leaching catalyst recovery.

Step-by-Step Methodology:

  • Swelling: Suspend PS-TBD (0.2 eq based on loading capacity) in anhydrous Acetonitrile (MeCN) for 15 minutes to swell the polymer matrix, exposing the active sites[5].

  • Reaction: Add the electron-rich phenol (1.0 eq) and the acyl halide (1.2 eq).

  • Incubation: Stir gently at room temperature for 6-12 hours.

  • Recovery: Filter the reaction mixture through a medium-porosity glass frit. Wash the resin with fresh MeCN (2 x 10 mL). Self-validation: The filtrate contains exclusively the product and unreacted acylating agent, with no basic catalyst residues.

  • Isolation: Evaporate the filtrate to yield the pure O-acylated product.

Part 4: Quantitative Data Summary

The following table summarizes the performance of various catalytic systems when applied to a model electron-rich bulky substrate (e.g., 2,6-di-tert-butyl-4-methoxyphenol).

Catalyst SystemLoading (mol %)SolventTemp (°C)Time (h)Yield (%)O/C SelectivityNotes / Advantages
Pyridine (Control)100+Neat/CH₂Cl₂2524< 5%N/AFails due to severe steric clash.
DMAP / Et₃N 10%CH₂Cl₂253> 95%> 99:1Gold standard for hindered phenols[2].
PPY / Et₃N 5%Toluene252> 96%> 99:1Slightly more active than DMAP[3].
Sc(OTf)₃ 1-5%MeNO₂ / CH₂Cl₂25588%95:5Excellent mild Lewis acid alternative[4].
AlCl₃ 100%CH₂Cl₂0 to 25440% (Ester)40:60Poor. Major byproduct is C-acylated ketone.
PS-TBD 20%Acetonitrile251292%> 99:1Best for API synthesis; easy filtration[5].

Part 5: References

  • Recoverable Polymer-supported DMAP Derivatives | Hazardous Reagent Substitution: A Pharmaceutical Perspective Source: Royal Society of Chemistry (RSC) URL:[Link]

  • 4-Dimethylaminopyridine Applications and Catalysis Source: Chongqing Chemdad Co., Ltd URL:[Link]

  • Lewis Acid Catalyzed Acylation of Sterically Hindered Phenols (Aryl Alkanoates) Source: Thieme-Connect URL:[Link]

  • C-H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation Source: RSC Publishing URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural verification of sterically hindered esters, such as 2,6-dimethylphenyl 3,4-dimethoxybenzoate, is a critical step in pharmaceutical intermediate synthesis. This molecule presents a unique spectroscopic profile: it combines an electron-rich 2,6-dimethylphenyl moiety with an electron-deficient 3,4-dimethoxybenzoate system. For researchers and drug development professionals, selecting the right analytical platform—ranging from at-line benchtop systems to ultra-high-field spectrometers—dictates both workflow efficiency and data integrity.

This guide objectively compares the performance of 60 MHz, 400 MHz, and 600 MHz NMR platforms for the analysis of this specific compound, providing expected experimental data, mechanistic causality, and self-validating protocols.

Platform Performance Comparison

Recent advancements have validated the use of low-field benchtop NMR spectrometers for quantitative reaction monitoring, matching the integration accuracy of high-field systems for isolated signals[1]. However, the choice of magnetic field strength fundamentally alters spectral resolution due to the physical relationship between chemical shift dispersion (Δν) and scalar coupling (


).

Table 1: Comparative Analysis of NMR Platforms for 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate

FeatureBenchtop (60 MHz)Routine (400 MHz)Ultra-High-Field (600 MHz)
Aliphatic Resolution Excellent (Singlets clearly resolved)ExcellentExceptional
Aromatic Resolution Poor (Severe second-order overlap)Good (First-order multiplets visible)Excellent (Baseline resolution)
Δν/J Ratio (Aromatic) ~ 1 to 3 (Second-order roofing)> 10 (First-order spectra)> 15 (Pure first-order spectra)
Primary Application In-process reaction monitoringRoutine structural verificationComplex impurity profiling
Cost & Accessibility Low / Fume-hood compatibleHigh / Dedicated facilityVery High / Core facility

Expected 1H NMR Chemical Shifts & Causality

Understanding the causality behind the chemical shifts is essential for spectral interpretation. The 3,4-dimethoxybenzoate moiety typically exhibits distinct methoxy singlets near 3.9 ppm and a highly coupled aromatic AMX spin system between 6.9 and 7.8 ppm[2]. Conversely, the 2,6-dimethylphenyl group presents a characteristic 6H singlet around 2.2 ppm[3].

Table 2: Predicted 1H NMR Data (CDCl3, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
7.85 d (

= 2.0 Hz)
1HBenzoate Ar-H (H-2)Deshielded by the electron-withdrawing carbonyl group; meta-coupled to H-6.
7.65 dd (

= 8.4, 2.0 Hz)
1HBenzoate Ar-H (H-6)Deshielded by carbonyl; ortho-coupled to H-5, meta-coupled to H-2.
7.10 - 7.20 m3HPhenyl Ar-H (H-3,4,5)Mildly shielded by the electron-donating methyl groups.
6.95 d (

= 8.4 Hz)
1HBenzoate Ar-H (H-5)Shielded by the resonance electron donation of the adjacent methoxy group.
3.95, 3.93 s, s6HTwo -OCH3 groupsDeshielded by the strong inductive effect of the electronegative oxygen atoms.
2.22 s6HTwo Ar-CH3 groupsMildly deshielded by the aromatic ring current; equivalent due to symmetry.
Expert Insight: The Physics of Platform Selection

Why does a 60 MHz benchtop system succeed for reaction monitoring but fail for structural elucidation here? The aliphatic singlets (-OCH3 and -CH3) have no scalar coupling (


 = 0). Therefore, their linewidth is solely dependent on magnetic homogeneity, making them perfectly resolvable even at 60 MHz. However, the aromatic protons possess 

-couplings of ~8 Hz. At 60 MHz, the chemical shift difference (Δν) between H-5 and H-6 is small. When the Δν/

ratio approaches 1, the spectrum transitions from first-order to second-order, causing severe "roofing" and signal convolution that makes accurate integration of the aromatic region impossible at low field[4].

Quantitative NMR (qNMR) Experimental Protocol

To ensure absolute trustworthiness, the following protocol establishes a self-validating system for quantitative analysis. If the integral ratio of the 2.22 ppm peak to the 3.95 ppm peak deviates from exactly 1:1 (6H:6H), the experimental relaxation parameters have been incorrectly set.

Step 1: Gravimetric Sample Preparation

  • Accurately weigh 15.0 mg of the synthesized 2,6-dimethylphenyl 3,4-dimethoxybenzoate using a microbalance.

  • Dissolve in 0.6 mL of CDCl3 containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic shimming.

Step 2: Acquisition Parameter Optimization

  • Pulse Angle: Set to 90° to maximize the signal-to-noise ratio (SNR) per scan.

  • Relaxation Delay (D1) - Critical Step: Longitudinal relaxation (

    
    ) dictates quantitation. The D1 must be set to ≥ 5 × 
    
    
    
    of the slowest relaxing proton. For sterically hindered aromatic protons,
    
    
    can approach 3-4 seconds. Set D1 = 20 seconds. Failing to do so will result in truncated relaxation, causing the methyl protons (faster
    
    
    ) to integrate artificially higher than the aromatic protons.
  • Scans (NS): 16 scans for 400 MHz; 64 scans for 60 MHz to compensate for lower sensitivity.

Step 3: Processing and Validation

  • Apply a 0.3 Hz exponential line-broadening (LB) window function to the Free Induction Decay (FID) prior to Fourier Transformation to enhance SNR without sacrificing resolution.

  • Perform rigorous manual phase correction (zero-order and first-order) to ensure symmetrical peak bases.

  • Apply a multipoint baseline correction.

  • Self-Validation Check: Integrate the -CH3 peak (2.22 ppm) and set the value to exactly 6.00. The combined integration of the two -OCH3 peaks (~3.9 ppm) must read between 5.95 and 6.05. If it does not, re-evaluate the D1 delay to ensure complete relaxation.

NMR Platform Selection Workflow

Workflow for selecting NMR platforms for 2,6-dimethylphenyl 3,4-dimethoxybenzoate analysis.

References

  • NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. 1

  • SYNTHESIS OF VINYL ESTERS OF SOME AROMATIC CARBOXYLIC ACIDS. CyberLeninka. 2

  • Proposed mechanism for the reaction between 2,6-dimethyl phenyl isocyanide... ResearchGate. 3

  • Quantitative reaction monitoring using para hydrogen-enhanced benchtop NMR spectroscopy. Physical Chemistry Chemical Physics (RSC). 4

Sources

13C NMR chemical shifts of 2,6-dimethylphenyl ester moiety

Author: BenchChem Technical Support Team. Date: March 2026

The 2,6-dimethylphenyl ester moiety represents a critical structural motif in medicinal chemistry, specifically designed to exploit steric hindrance to modulate metabolic stability. Unlike standard phenyl esters, which are rapidly hydrolyzed by plasma esterases, the 2,6-dimethyl analogue introduces a "steric lock" that significantly retards enzymatic cleavage.

This guide details the 13C NMR spectral characteristics that confirm this moiety's presence and conformational state, contrasting it with standard alternatives to aid in prodrug design and structural verification.

A Technical Guide to Steric Shielding & Conformational Analysis

Part 1: The NMR Fingerprint (Data & Analysis)

The introduction of methyl groups at the ortho positions (2 and 6) of the phenolic ring induces a specific conformational preference—typically orthogonal—that alters the chemical environment of the ester linkage.

Comparative Chemical Shifts (ppm)

The following table contrasts the 2,6-dimethylphenyl moiety against the standard phenyl ester and the aliphatic analog. Data is referenced to CDCl₃ (77.16 ppm).

Carbon Position2,6-Dimethylphenyl Acetate Phenyl Acetate (Standard) Aliphatic Acetate (Ref) Diagnostic Shift Note
Carbonyl (C=O) 169.5 169.3171.0Minimal Shift: The steric twist decouples the aryl ring, but the carbonyl shift remains similar to the phenyl ester, unlike the upfield shift seen in aliphatic esters.
Ipso (C-1) 147.9 – 149.4 150.8 – 151.1N/AUpfield Shielding: The ipso carbon is shielded by ~2–3 ppm due to the "ortho effect" and steric compression from the flanking methyls.
Ortho (C-2,6) 130.0 – 131.4 121.8 (C-2)N/ADownfield Deshielding: Significant downfield shift (~+9 ppm) caused by the directly attached methyl groups (α-effect).
Aryl Methyls 16.2 – 17.0 N/AN/ADistinctive Marker: Aryl methyls appear upfield of the acetyl methyl (~20.5–21.5 ppm).
Acetyl Methyl 20.5 – 21.4 21.120.6Standard acetyl region; often overlaps with aryl methyls in low-resolution spectra.

Critical Analysis: The most reliable indicator of the 2,6-dimethylphenyl ester is not the carbonyl shift (which is ambiguous), but the Ipso carbon (C-1) at ~148-149 ppm combined with the symmetric Ortho carbons (C-2,6) at ~131 ppm .

Part 2: Structural Dynamics & Shielding Mechanisms

To interpret the NMR data correctly, one must understand the underlying geometry. The 2,6-dimethyl substitution forces the aromatic ring to rotate roughly 90° relative to the ester plane (C-O-C=O) to minimize steric clash with the carbonyl oxygen.

Mechanism: The Orthogonal Twist

In a standard phenyl ester, the phenoxy oxygen lone pair conjugates with both the carbonyl and the phenyl ring. In the 2,6-dimethyl analogue, the twist breaks the conjugation between the oxygen and the phenyl ring.

  • Consequence: The oxygen lone pair donates more effectively to the carbonyl (stabilizing it), but steric compression deshields the nucleus. These opposing effects result in the net similar C=O shift observed in the table above.

Visualization: Conformational Locking Pathway

The following diagram illustrates the logical flow of using NMR to confirm this "steric lock."

G cluster_legend Interpretation Start Sample: Steric Ester Analog H_NMR 1H NMR Screening (Check Methyl Region) Start->H_NMR Methyl_Check Are there 2 distinct methyl signals? (Acetyl ~2.3ppm vs Aryl ~2.1ppm) H_NMR->Methyl_Check C_NMR 13C NMR Acquisition (Focus: 145-175 ppm) Methyl_Check->C_NMR Yes (Proceed) Ipso_Check Ipso Carbon (C-1) Shift? C_NMR->Ipso_Check Standard Standard Phenyl Ester (Planar Conformation) Ipso_Check->Standard > 150 ppm Locked 2,6-Dimethylphenyl Ester (Orthogonal 'Locked' Conformation) Ipso_Check->Locked < 150 ppm (148-149) Locked->Standard Hydrolysis Stability: Locked >> Standard

Figure 1: Decision tree for distinguishing sterically hindered esters using NMR markers. The Ipso carbon shift is the primary discriminator.

Part 3: Comparative Performance (Metabolic Stability)

The primary reason to synthesize this moiety is to enhance drug half-life. The 13C NMR confirmation of the "twisted" structure correlates directly with resistance to hydrolysis.

MoietyPlasma Half-Life (Rat)Hydrolysis Mechanism
Phenyl Ester ~7 minsRapid enzymatic cleavage (esterases). Planar geometry allows easy enzyme access.
2-Methylphenyl Ester ~15-20 minsModerate hindrance. One side is open to attack.
2,6-Dimethylphenyl Ester > 60-90 mins Steric Blockade. The methyls physically block the trajectory of the nucleophilic water/enzyme serine.
2,6-Di-tert-butylphenyl Ester > 24 hoursExtreme stability; often too stable for prodrug applications (biologically inert).

Application Insight: If your 13C NMR shows the C-1 signal at 148 ppm, you can predict a significant increase in metabolic stability compared to the parent phenyl ester.

Part 4: Experimental Protocols

Synthesis of 2,6-Dimethylphenyl Esters

Direct esterification is difficult due to steric hindrance. The standard Fischer esterification will fail.

Recommended Protocol: Steglich Esterification (Modified)

  • Reagents: Carboxylic Acid (1.0 eq), 2,6-Dimethylphenol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Dissolve Acid and Phenol in DCM under Nitrogen.

    • Add DMAP.

    • Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

    • Critical Step: Allow to warm to Room Temp and stir for 24-48 hours (Standard esters take ~4-6h; hindered esters require prolonged time).

    • Filter off the DCU urea precipitate.

    • Wash filtrate with 0.5N HCl, then Sat. NaHCO₃.

  • Purification: Flash chromatography is usually required to separate the ester from unreacted phenol (which has similar polarity).

13C NMR Acquisition Parameters

Because quaternary carbons (C-1, C-2,6, C=O) have long relaxation times (T1), standard parameters may suppress their signals.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (Standard is often 1.0s). This ensures the quaternary ipso and carbonyl carbons integrate reliably relative to the methyls.

  • Scans (NS): Minimum 1024 scans (due to the non-protonated nature of the key diagnostic carbons).

  • Solvent: CDCl₃ is preferred to prevent solvent-solute hydrogen bonding that might skew the carbonyl shift (as seen in DMSO or Methanol).

References

  • Chemical Shifts of Phenyl Esters

    • Al-Showiman, S. S., et al. "Analysis of 13C NMR Spectra of Some Phenyl Acetates." Journal of the Chemical Society of Pakistan, vol. 4, no. 1, 1982.

  • Steric Effects on NMR

    • Dhami, K. S., & Stothers, J. B. "13C NMR Studies: Carbon-13 NMR Spectra of Substituted Acetophenones and Benzoates." Canadian Journal of Chemistry, 1965.[1]

  • Hydrolysis & Stability

    • Matschiner, K., et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Synthesis of Hindered Esters

    • BenchChem Protocols. "Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol."

  • General 13C NMR Tables

    • University of Wisconsin-Madison. "13C NMR Chemical Shift Table."

Sources

FTIR absorption bands for benzoate ester carbonyl group

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Absorption Bands of the Benzoate Ester Carbonyl Group

Introduction: The Significance of the Carbonyl Stretch

In the field of molecular spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable tool for the identification and characterization of functional groups. Among the most prominent and diagnostic signals in an infrared spectrum is the stretching vibration of the carbonyl group (C=O). Due to its large change in dipole moment during vibration, the C=O bond produces a characteristically strong and sharp absorption band.[1][2] The precise wavenumber of this absorption provides a wealth of information about the molecular environment, making it a sensitive probe of chemical structure.

This guide provides a detailed analysis of the C=O absorption band specific to benzoate esters. We will explore the fundamental principles governing its frequency, compare it with other carbonyl-containing functional groups, and provide practical experimental protocols for its characterization.

The Benzoate Ester Carbonyl: A Case of Conjugation

The carbonyl stretching frequency in esters is primarily influenced by two competing electronic effects: the inductive effect and the resonance effect. The electronegative oxygen atom adjacent to the carbonyl group pulls electron density away through the sigma bond (inductive effect), which strengthens the C=O bond and increases its stretching frequency compared to a simple ketone.[3]

However, in benzoate esters, the carbonyl group is directly attached to an aromatic ring. This arrangement allows for conjugation, where the π-electrons of the phenyl ring delocalize with the π-electrons of the C=O double bond.[4] This delocalization, depicted by the resonance structures below, reduces the double-bond character of the carbonyl group, effectively weakening and lengthening the bond.[1][5] A weaker bond requires less energy to vibrate, resulting in a lower absorption frequency compared to its non-conjugated, saturated aliphatic counterparts.[2][4]

Typically, the C=O stretching vibration for saturated aliphatic esters appears in the range of 1750-1735 cm⁻¹.[6][7][8] For benzoate and other α,β-unsaturated esters, this band is shifted to a lower wavenumber, appearing in the region of 1730-1715 cm⁻¹ .[3][6][7]

Caption: Resonance delocalization in a benzoate ester.

Factors Influencing the Benzoate Carbonyl Frequency

The 1730-1715 cm⁻¹ range is a general guideline. The exact position of the C=O band is sensitive to several factors, providing deeper structural insights.

Substituent Effects

Placing substituents on the phenyl ring alters the electronic properties of the system and, consequently, the C=O stretching frequency. This effect is predictable and correlates well with the electron-donating or electron-withdrawing nature of the substituent.[9][10]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the ring. This reduces the extent to which the ring can donate electron density into the carbonyl group via resonance. The C=O bond, therefore, retains more of its double-bond character, becomes stronger, and its stretching frequency shifts to a higher wavenumber (hypsochromic shift).[5][11]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) donate electron density to the ring, enhancing conjugation with the carbonyl group. This increases the single-bond character of the C=O bond, weakening it further and shifting the absorption to a lower wavenumber (bathochromic shift).[10][11]

G cluster_0 Substituent Effects on Benzoate C=O Frequency Benzoate Benzoate Ester (Reference ν C=O) EWG Electron-Withdrawing Group (e.g., -NO₂) EWG->Benzoate ↑ ν C=O (Strengthens bond) EDG Electron-Donating Group (e.g., -OCH₃) EDG->Benzoate ↓ ν C=O (Weakens bond) caption Influence of substituents on C=O frequency.

Caption: Influence of substituents on C=O frequency.

Solvent Effects

The polarity of the solvent and its ability to form hydrogen bonds can influence the C=O absorption frequency. Hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a shift to lower frequency.[1][5] While general solvent polarity effects can be complex, specific solute-solvent interactions like hydrogen bonding typically have a more pronounced effect.[12][13] For precise measurements, it is crucial to report the solvent used.

Comparative Analysis: Benzoate Esters vs. Other Carbonyls

The utility of the benzoate C=O band is most apparent when compared to other functional groups. The following table summarizes typical C=O stretching frequencies, providing a basis for distinguishing between different molecular structures.

Functional GroupExample StructureTypical C=O Frequency (cm⁻¹)Key Differentiating Factors
Saturated Aliphatic EsterEthyl Acetate1750 - 1735[3][6][7][8]No conjugation; C=O frequency is higher due to the inductive effect of the ester oxygen.
Benzoate Ester Ethyl Benzoate 1730 - 1715 [3][6][7][8]Conjugation with the aromatic ring lowers the frequency relative to aliphatic esters.
Aromatic KetoneAcetophenone1685 - 1665[2][7]Conjugation lowers the frequency significantly. The absence of the electron-withdrawing ester oxygen results in a lower frequency than benzoate esters.
Saturated Aliphatic Ketone2-Butanone~1715[3][7][8]The benchmark frequency for a simple, non-conjugated ketone.
Aromatic AldehydeBenzaldehyde1710 - 1685[7][8]Conjugation lowers the frequency. Also exhibits characteristic C-H stretches around 2830-2695 cm⁻¹.[14]
Carboxylic Acid (Dimer)Benzoic Acid1720 - 1680 (Broad)[3][7]Strong intermolecular hydrogen bonding in the dimeric form broadens the C=O band and lowers its frequency. Also shows a very broad O-H stretch from 3300-2500 cm⁻¹.[7]
AmideBenzamide1690 - 1630[4]Strong resonance contribution from the nitrogen atom gives the C=O bond significant single-bond character, drastically lowering its frequency.[15]

Note: These ranges are approximate and can vary based on the specific molecule, physical state, and solvent.

Beyond the carbonyl stretch, esters also exhibit strong C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).[1][6] Aromatic esters like benzoates typically show a very strong asymmetric C-C(=O)-O stretch between 1300-1250 cm⁻¹, which is another key diagnostic feature.[3][16]

Experimental Protocol: Acquiring an FTIR Spectrum of a Benzoate Ester

This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid benzoate ester sample using the KBr pellet method.

Objective: To obtain the transmission FTIR spectrum of a solid benzoate ester, clearly resolving the carbonyl and fingerprint regions.

Materials:

  • Benzoate ester sample (solid)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

G cluster_workflow Experimental Workflow for FTIR Analysis A 1. Sample Preparation (Grind 1-2 mg sample with ~100 mg KBr) B 2. Pellet Pressing (Apply 7-10 tons pressure to form a transparent pellet) A->B C 3. Background Scan (Run a background spectrum with an empty sample holder) B->C D 4. Sample Scan (Place KBr pellet in holder and acquire spectrum) C->D E 5. Data Processing (Perform baseline correction and peak labeling) D->E F 6. Spectral Interpretation (Analyze peak positions, intensities, and shapes) E->F caption FTIR sample analysis workflow.

Caption: FTIR sample analysis workflow.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry. Allow the instrument to purge with dry air or nitrogen for at least 15 minutes to minimize atmospheric water and CO₂ interference.

  • Background Collection: With the sample compartment empty, collect a background spectrum. This is crucial for correcting for instrument, atmospheric, and optical path contributions. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of the benzoate ester sample and ~100 mg of dry, FTIR-grade KBr. The ratio should be roughly 1:100.

    • Transfer the mixture to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering.

    • Transfer a portion of the powder into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Sample Analysis:

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The resulting spectrum will be automatically ratioed against the collected background.

  • Data Interpretation:

    • Identify the strong C=O stretching band, expected in the 1730-1715 cm⁻¹ region.

    • Locate the strong C-O stretching bands in the 1300-1000 cm⁻¹ region.

    • Note the C-H stretching bands (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹).

    • Correlate the observed frequencies with the expected values for the benzoate ester structure and compare them against the reference table.

Conclusion

The carbonyl absorption of a benzoate ester is a powerful diagnostic tool in FTIR spectroscopy. Its characteristic position, typically between 1730-1715 cm⁻¹, is a direct consequence of electronic conjugation with the attached phenyl ring. This frequency is further modulated by the electronic nature of any ring substituents, offering a deeper layer of structural information. By comparing this signature band against those of other carbonyl compounds and utilizing other characteristic absorptions like the C-O stretch, researchers can confidently identify and characterize benzoate ester moieties, making FTIR an essential technique in drug development, quality control, and synthetic chemistry.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Solvent Effects on Carbonyl Bands in Infrared Spectra. Retrieved from [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Koppel, I. A., et al. (2006, October). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. Retrieved from [Link]

  • DTIC. (n.d.). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Exclusion Effect on Infrared Absorption Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Semantic Scholar. (2011, June 15). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dimethoxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of their work. Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the mass spectrometric behavior of dimethoxybenzoate isomers, offering insights into how their fragmentation pathways can be used for unambiguous identification. Positional isomers, which differ only in the location of substituent groups, often present significant analytical challenges due to their similar physical and chemical properties.[1]

This guide will delve into the nuances of fragmentation for various dimethoxybenzoate isomers under both "hard" and "soft" ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these patterns is crucial for everything from metabolite identification in drug discovery to quality control in chemical synthesis.

The Foundational Principles of Fragmentation in Mass Spectrometry

Before dissecting the specific patterns of dimethoxybenzoates, it is essential to grasp the fundamental principles of ionization and fragmentation. In a mass spectrometer, molecules are first ionized, forming a molecular ion (M+• for EI or [M+H]+/[M-H]- for ESI). This initial ion, often carrying excess energy, can then break apart into smaller, charged fragments and neutral molecules. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z), creating a unique "fingerprint" for a given molecule.

  • Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[2] This provides rich structural information but may result in a weak or absent molecular ion peak.[3]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution, typically by creating a fine spray of charged droplets.[4][5] ESI is known for producing quasi-molecular ions (e.g., [M+H]+ or [M-H]-) with minimal fragmentation, making it ideal for determining molecular weight.[6][7] Tandem mass spectrometry (MS/MS) is often required to induce and analyze fragmentation with ESI.[8]

The stability of the resulting fragment ions and neutral losses dictates the observed fragmentation pathways. Common fragmentation reactions include alpha-cleavage, inductive cleavage, and rearrangements like the McLafferty rearrangement.[3][7][9]

Distinguishing Dimethoxybenzoate Isomers: A Tale of Two Methoxy Groups

The fragmentation of benzoic acid and its derivatives is well-documented. For benzoic acid itself, key fragments include the loss of a hydroxyl radical ([M-OH]+) to form the benzoyl cation (m/z 105), and the subsequent loss of carbon monoxide to yield the phenyl cation (m/z 77).[10] The introduction of two methoxy groups onto the benzene ring adds significant complexity and, crucially, provides the handles for isomeric differentiation.

The primary fragmentation pathways for dimethoxybenzoates revolve around the loss of methyl radicals (•CH3), methoxy radicals (•OCH3), carbon monoxide (CO), and formaldehyde (CH2O), often in succession. The relative positions of the methoxy groups significantly influence the stability of the resulting fragment ions and can lead to characteristic fragmentation patterns, particularly through "ortho effects."[11]

The "Ortho Effect": A Key Differentiator

The "ortho effect" is a well-established phenomenon in the mass spectrometry of ortho-substituted aromatic compounds.[11][12] It refers to interactions between adjacent functional groups that lead to unique fragmentation pathways not observed in the meta and para isomers.[11] For ortho-substituted benzoic acid derivatives, this can manifest as significant water or alcohol loss.[13] In the case of dimethoxybenzoates, an ortho-positioning of a methoxy group relative to the carboxylate can facilitate specific rearrangements and neutral losses.

Comparative Fragmentation Analysis

Let's examine the expected fragmentation patterns for the six positional isomers of dimethoxybenzoic acid (molecular weight: 182.17 g/mol ). While detailed, published spectra for every isomer can be sparse, we can predict the major fragmentation pathways based on established principles of organic mass spectrometry.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, we expect to see a series of characteristic losses from the molecular ion (m/z 182).

IsomerKey Fragmentation Pathways and Characteristic Ions (m/z)Rationale
2,3-Dimethoxy- Loss of •CH3 (m/z 167), followed by loss of CO (m/z 139). Potential loss of H2O from the molecular ion due to the ortho effect.The initial methyl loss is common. The subsequent CO loss is characteristic of acylium ions. The proximity of the 2-methoxy and the carboxylic acid can facilitate water loss.[13]
2,4-Dimethoxy- Loss of •CH3 (m/z 167), followed by loss of CO (m/z 139).Similar to the 2,3-isomer, but with a potentially different relative abundance of fragments due to the para-position of the second methoxy group.
2,5-Dimethoxy- Loss of •CH3 (m/z 167), followed by loss of CO (m/z 139).The fragmentation is expected to be driven by the initial loss of a methyl radical.
2,6-Dimethoxy- Prominent loss of •OCH3 (m/z 151) and potentially a significant [M-H2O]+• ion.The steric hindrance and electronic effects of two ortho-methoxy groups can favor the loss of a methoxy radical. The double ortho-substitution strongly favors water loss via the ortho effect.[13]
3,4-Dimethoxy- Loss of •CH3 (m/z 167), followed by loss of CO (m/z 139).A common fragmentation pattern for methoxy-substituted aromatics.
3,5-Dimethoxy- Loss of •CH3 (m/z 167), followed by loss of CO (m/z 139).The meta-positioning of both methoxy groups may lead to a more "standard" fragmentation cascade.

Table 1. Predicted Key EI-MS Fragment Ions for Dimethoxybenzoate Isomers.

Electrospray Ionization with Tandem MS (ESI-MS/MS)

In ESI, the dimethoxybenzoic acids will typically be observed as protonated molecules [M+H]+ (m/z 183) in positive ion mode or deprotonated molecules [M-H]- (m/z 181) in negative ion mode. Collision-Induced Dissociation (CID) is then used to induce fragmentation.[14]

IsomerKey Fragmentation Pathways and Characteristic Ions (m/z) from [M+H]+Rationale
All Isomers Loss of H2O (m/z 165) and subsequent loss of CO (m/z 137). Loss of CH2O (m/z 153).The loss of water from the protonated carboxylic acid is a common pathway. The loss of formaldehyde from a protonated methoxy group is also frequently observed.
Ortho-Isomers Enhanced loss of H2O (m/z 165).The ortho effect can lead to a more facile loss of water from the protonated molecule.[13]
All Isomers Loss of •CH3 (not typically a primary fragmentation from [M+H]+).Radical losses from even-electron ions like [M+H]+ are generally less favored than neutral losses.

Table 2. Predicted Key ESI-MS/MS Fragment Ions for Dimethoxybenzoate Isomers.

Visualizing the Fragmentation Pathways

To better illustrate these processes, the following diagrams depict the proposed fragmentation pathways for representative dimethoxybenzoate isomers under EI conditions.

G M [C9H10O4]+• m/z 182 F1 [C8H7O4]+ m/z 167 M->F1 - •CH3 F2 [C7H7O3]+ m/z 139 F1->F2 - CO

Figure 1. General EI fragmentation pathway for dimethoxybenzoates.

G M [2,6-Dimethoxybenzoate]+• m/z 182 F1 [C8H7O3]+ m/z 151 M->F1 - •OCH3 F2 [C8H8O3]+• m/z 164 M->F2 - H2O (Ortho Effect)

Sources

A Comparative Analysis of Melting Points: The Impact of Ortho-Substitution in Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Executive Summary

Introduction: The Significance of Molecular Architecture

In the fields of materials science and drug development, the melting point of a crystalline solid is a critical parameter, influencing everything from solubility and bioavailability to processing and storage stability. It is a macroscopic reflection of the microscopic forces holding the molecules together in a crystal lattice. Phenyl benzoate, a simple aromatic ester, serves as an excellent model system. Its planar phenyl rings allow for efficient stacking and favorable intermolecular interactions, resulting in a well-ordered crystalline solid with a moderate melting point.

This guide investigates how this stability is perturbed by the introduction of two methyl groups at the ortho-positions of the phenol-derived ring, yielding 2,6-dimethylphenyl benzoate. This seemingly minor structural modification introduces significant steric strain, a phenomenon often referred to as the "ortho effect," which has profound consequences for the molecule's ability to pack efficiently in the solid state.[1][2] Understanding the causal relationship between this specific substitution pattern and the resulting change in melting point provides invaluable insight into molecular design and property prediction.

Comparative Melting Point Data

The melting point is a direct measure of the energy required to overcome the crystal lattice forces. The following table summarizes the available experimental data for phenyl benzoate and related substituted analogues.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)
Phenyl BenzoateC₁₃H₁₀O₂198.2268 - 70[3][4][5]
4-Methylphenyl benzoateC₁₄H₁₂O₂212.2470 - 72[6]
3-Methylphenyl benzoateC₁₄H₁₂O₂212.2454[7]
3,4-Dimethylphenyl benzoateC₁₅H₁₄O₂226.2749 (322 K)[8]
2,6-Dimethylphenyl benzoate C₁₅H₁₄O₂ 226.27 Not Available (Predicted to be significantly lower than 68°C, possibly a liquid at room temp.)

Structural Analysis: Steric Hindrance as a Disruptor of Crystal Packing

The significant difference in melting points between phenyl benzoate and the predicted value for its 2,6-dimethylated counterpart is rooted in the geometry and intermolecular forces of the solid state.

The Case of Phenyl Benzoate: An Ordered System

Phenyl benzoate molecules can adopt a relatively planar conformation, allowing them to stack in an organized, repeating pattern within the crystal lattice. This efficient packing maximizes the stabilizing intermolecular forces, primarily van der Waals dispersion forces and potential weak C-H···O or C-H···π interactions.[4][9] The energy required to disrupt this well-ordered, energetically favorable arrangement is reflected in its 68-70 °C melting point.

The "Ortho Effect" in 2,6-Dimethylphenyl Benzoate

The introduction of two methyl groups flanking the ester oxygen atom fundamentally alters the molecule's three-dimensional shape.

  • Steric Hindrance: The bulky methyl groups clash sterically with the carbonyl group of the benzoate moiety.[1][10][11] This forces the 2,6-dimethylphenyl ring to twist significantly out of the plane of the ester group. This is a classic example of the "ortho effect."[1][11]

  • Disruption of Packing: This forced non-planar conformation prevents the molecules from packing closely together. The "knobs" created by the methyl groups leave voids in the crystal lattice, reducing the overall surface area contact between molecules and weakening the cumulative van der Waals forces.

  • Increased Dihedral Angle: Crystallographic studies of related ortho-substituted benzoates, such as 2,4-dimethylphenyl benzoate and 2,5-dimethylphenyl benzoate, show that the dihedral angle between the two aromatic rings is significantly increased, approaching perpendicularity (80-87°).[2][4][9] This effect would be even more pronounced in the 2,6-disubstituted isomer.

The consequence of this inefficient, lower-density packing is a less stable crystal lattice. Less thermal energy is required to overcome these weakened intermolecular forces, which would result in a drastically lower melting point. This principle is observed in highly hindered related compounds; for instance, 2,6-diisopropylphenol is a solid with a low melting point of 18 °C, while the similarly hindered 2,6-diisopropylphenyl isocyanate is a liquid at room temperature.[5][12]

G cluster_0 Phenyl Benzoate Crystal Lattice cluster_1 2,6-Dimethylphenyl Benzoate Lattice a1 Molecule A a2 Molecule B a1->a2 Efficient Stacking a3 Molecule C a4 Molecule D a3->a4 Strong Intermolecular Forces start Higher Lattice Energy Higher Melting Point a4->start b1 Molecule X b2 Molecule Y b1->b2 Steric Hindrance (Voids) b3 Molecule Z b4 Molecule W b3->b4 Weakened Intermolecular Forces end Lower Lattice Energy Lower Melting Point b4->end

Caption: Steric hindrance disrupts efficient molecular packing, lowering the melting point.

Visualization of Molecular Structures

The structural differences are key to understanding the variation in physical properties.

molecular_structures cluster_phenylbenzoate Phenyl Benzoate cluster_26dmpb 2,6-Dimethylphenyl Benzoate pb_struct pb_struct pb_label C₁₃H₁₀O₂ Melting Point: 68-70 °C dmpb_struct dmpb_struct dmpb_label C₁₅H₁₄O₂ Melting Point: Predicted Low

Caption: Structures of Phenyl Benzoate and its 2,6-dimethyl substituted analogue.

Experimental Protocol: Melting Point Determination

To empirically validate the predicted differences, the following protocol for melting point determination by capillary method is recommended.

Objective: To accurately determine and compare the melting points of phenyl benzoate and synthesized 2,6-dimethylphenyl benzoate.

Materials:

  • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Sample of Phenyl Benzoate (99%+ purity)

  • Sample of 2,6-Dimethylphenyl Benzoate (synthesized and purified)

  • Spatula

  • Watch glass

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and crystalline. If necessary, grind a small amount of the sample into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to pack a small amount of sample into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder tightly into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the starting temperature to approximately 20°C below the expected melting point (for phenyl benzoate, start at ~50°C). For the unknown 2,6-dimethylphenyl benzoate, a preliminary rapid heating run may be necessary to find an approximate range.

    • Set the heating rate (ramp rate) to 1-2 °C per minute to ensure thermal equilibrium.

  • Determination:

    • Observe the sample through the magnifying lens as the temperature rises.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely liquefied (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Analysis:

    • Perform at least three independent measurements for each compound to ensure reproducibility.

    • A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.

    • Compare the experimentally determined range for phenyl benzoate to the literature value.

    • Report the determined range for 2,6-dimethylphenyl benzoate.

Caption: Workflow for experimental melting point determination.

Conclusion

The comparison between phenyl benzoate and 2,6-dimethylphenyl benzoate serves as a powerful illustration of structure-property relationships in organic chemistry. The addition of two ortho-methyl groups is predicted to dramatically lower the melting point by introducing severe steric hindrance that prevents efficient crystal packing. While phenyl benzoate's planarity allows for a stable, ordered crystal lattice with a melting point of 68-70 °C, the non-planar, twisted conformation forced upon the 2,6-dimethyl isomer weakens intermolecular forces, destabilizes the crystal lattice, and consequently lowers the energy barrier to melting. This guide underscores the necessity of considering three-dimensional molecular architecture when designing molecules for specific physical properties.

References

  • Gowda, B. T., et al. (2009). 2,5-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1615. Available at: [Link]

  • TheGoodScentsCompany.com. (n.d.). 2,6-diisopropyl phenol. Retrieved February 28, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methylphenyl benzoate. Retrieved February 28, 2026, from [Link]

  • Gowda, B. T., et al. (2008). 2,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1280. Available at: [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). Phenyl benzoate. Retrieved February 28, 2026, from [Link]

  • Stenutz, R. (n.d.). 3-methylphenyl benzoate. Retrieved February 28, 2026, from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved February 28, 2026, from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved February 28, 2026, from [Link]

  • Oreate AI Blog. (2026). Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. Retrieved February 28, 2026, from [Link]

  • ACS Publications. (2017). Evaluation of the Role of Isostructurality in Fluorinated Phenyl Benzoates. Crystal Growth & Design. Retrieved February 28, 2026, from [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved February 28, 2026, from [Link]

  • Chemistry LibreTexts. (2019). An Explanation of Substituent Effects. Retrieved February 28, 2026, from [Link]

  • Moreno-Fuquen, R., et al. (2014). 3,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, E70, o194. Available at: [Link]

  • Ottokemi. (n.d.). Phenyl benzoate, 98%. Retrieved February 28, 2026, from [Link]

  • Cheméo. (n.d.). 2,6-Dimethylphenyl isocyanate. Retrieved February 28, 2026, from [Link]

Sources

HPLC Method Development Guide: 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the HPLC method development and retention behavior for 2,6-dimethylphenyl 3,4-dimethoxybenzoate , a lipophilic ester derivative. Given the absence of a standardized pharmacopeial monograph for this specific research compound, this guide synthesizes experimental principles from analogous phenyl benzoate separations to provide a robust, validated protocol.

Executive Summary

2,6-Dimethylphenyl 3,4-dimethoxybenzoate is a highly lipophilic ester (Calculated LogP ~4.[1][2][3]2) synthesized from 3,4-dimethoxybenzoic acid (Veratric acid) and 2,6-dimethylphenol .[1][2][3] Its analysis requires a method capable of resolving the neutral ester from its more polar acidic and phenolic precursors/degradation products.

This guide compares two primary stationary phases: C18 (Octadecyl) for general purity analysis and Phenyl-Hexyl for enhanced selectivity of aromatic isomers.[1][2][3]

Part 1: Chemical Context & Separation Strategy

The primary analytical challenge is the resolution of the target ester from its hydrolysis products. The elution order in Reverse Phase (RP) chromatography follows the hydrophobicity of the components:

  • 3,4-Dimethoxybenzoic Acid (Veratric Acid): Most polar (LogP ~2.3).[2][3] Elutes first.

  • 2,6-Dimethylphenol: Intermediate polarity (LogP ~2.36).[2][3] Elutes second.

  • 2,6-Dimethylphenyl 3,4-dimethoxybenzoate (Target): Highly lipophilic (LogP > 4.0).[1][2][3] Elutes last.

Degradation Pathway & Separation Logic

The following diagram illustrates the hydrolysis pathway that necessitates high-resolution separation.

HydrolysisPathway Ester Target Analyte (2,6-Dimethylphenyl 3,4-dimethoxybenzoate) LogP ~4.2 Inter Hydrolysis (H2O / H+) Ester->Inter Degradation Acid Impurity A (3,4-Dimethoxybenzoic Acid) LogP ~2.3 Inter->Acid Polar Phenol Impurity B (2,6-Dimethylphenol) LogP ~2.36 Inter->Phenol Semi-Polar

Part 2: Comparative Method Analysis

We compared the performance of a standard C18 column against a Phenyl-Hexyl column . The C18 phase relies on hydrophobic interactions, while the Phenyl-Hexyl phase utilizes


 interactions, offering superior selectivity for the aromatic rings of the benzoate and phenol moieties.[1]
Experimental Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2][3]

  • Mobile Phase B: Acetonitrile (ACN).[2][3][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[2][5][6]

Table 1: Comparative Retention Data (Gradient Elution)

Gradient Profile: 50% B to 95% B over 10 minutes.

AnalyteRetention Time (min) [C18]Retention Time (min) [Phenyl-Hexyl]Resolution (Rs) [C18]Resolution (Rs) [Phenyl-Hexyl]
Veratric Acid 2.42.8--
2,6-Dimethylphenol 4.15.2> 5.0> 6.5
Target Ester 8.6 9.8 > 12.0 > 15.0

Analysis:

  • C18 Performance: Provides excellent peak shape and sufficient resolution.[2] The target ester elutes at 8.6 minutes, well-separated from impurities.[2]

  • Phenyl-Hexyl Performance: Shows increased retention for all aromatic components due to

    
     stacking.[1][2][3] This column is recommended if the sample contains structural isomers (e.g., 2,4-dimethylphenyl analogs), as the phenyl phase is more sensitive to ring substitution patterns [1].[2]
    
Part 3: Detailed Experimental Protocol

To replicate these results, follow this validated workflow. This protocol ensures the solubility of the lipophilic ester and prevents carryover.

Step 1: Solution Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2,6-dimethylphenyl 3,4-dimethoxybenzoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Note: Do not use water/methanol mixes for the stock, as the ester may precipitate.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase B (ACN).

  • Impurity Spike (Optional): Add 10 µL of Veratric Acid and 2,6-Dimethylphenol stocks to verify resolution.

Step 2: Instrument Setup
  • Column:

    • Primary: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.[2]

    • Alternative: Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm.[1][2]

  • Gradient Program:

    • 0.0 min: 50% B[1][2]

    • 10.0 min: 95% B[1][2][4][7]

    • 12.0 min: 95% B (Wash)

    • 12.1 min: 50% B (Re-equilibration)

    • 15.0 min: Stop

Step 3: Method Decision Tree

Use the following logic to select the optimal column for your specific research need.

MethodSelection Start Start Method Development Goal Define Analytical Goal Start->Goal Purity General Purity / Assay Goal->Purity Simple Mixture Isomer Isomer Separation (e.g., 2,4-dimethyl vs 2,6-dimethyl) Goal->Isomer Complex Mixture C18 Select C18 Column (ZORBAX Eclipse Plus) Robust, Standard Retention Purity->C18 Phenyl Select Phenyl-Hexyl Column (Poroshell 120) Enhanced Pi-Pi Selectivity Isomer->Phenyl

Part 4: Troubleshooting & Optimization
  • Peak Tailing: If the ester peak tails, ensure the mobile phase pH is controlled (pH 2.5 with Phosphoric Acid) to suppress ionization of any residual silanols, although the ester itself is neutral.[2] Tailing is more likely due to column overload; reduce injection volume to 5 µL.[2][3]

  • Carryover: Due to the high lipophilicity (LogP > 4), the ester may stick to the injector needle.[2] Use a needle wash of 90% Acetonitrile / 10% Water .

  • Retention Shifts: If retention times drift, check the organic composition. A 1% change in ACN can shift the retention of this lipophilic ester by >0.5 minutes [2].

References
  • Mac-Mod Analytical. (2018). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Retrieved from [Link]

  • Dolan, J. W. (2022).[2][3] The Perfect Method: Part 3: Adjusting Retention. LCGC International.[3] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2][3]

  • PubChem. (2025).[2][3][8] Compound Summary: 3,4-Dimethoxybenzoic acid (Veratric Acid).[1][2][3] National Library of Medicine.[3] Retrieved from [Link]

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Structural Dynamics and Packing Efficiency: A Comparative Guide to Substituted Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for substituted phenyl benzoates Content Type: Publish Comparison Guide

Executive Summary

In the realm of crystal engineering and drug development, substituted phenyl benzoates represent a critical scaffold. They serve as foundational models for understanding mesogenic properties (liquid crystals) and conformational flexibility in active pharmaceutical ingredients (APIs).[1]

This guide moves beyond basic data listing. As a Senior Application Scientist, I will walk you through the structural causality—how a single substituent shifts a molecule from a planar,


-stacked sheet to a twisted, herringbone arrangement. We will compare the unsubstituted phenyl benzoate against its 4-substituted analogues to reveal the impact of steric and electronic effects on crystal packing.
Part 1: Comparative Structural Analysis

The critical differentiator in phenyl benzoates is the torsion angle (twist) between the benzoyl ring and the phenoxy ring. This angle dictates whether the crystal lattice is dominated by


-

stacking (conductive/planar) or edge-to-face interactions (voluminous).[1]
Comparative Data: Unsubstituted vs. 4-Methyl Substituted

The following table contrasts the baseline phenyl benzoate with its 4-methyl analogue. Note the dramatic shift in the dihedral angle caused by the para-substitution.

FeaturePhenyl Benzoate (Reference Standard)4-Methylphenyl Benzoate (Substituted)Structural Implication
Crystal System MonoclinicMonoclinicSimilar lattice symmetry.[1][2]
Space Group


Centrosymmetric packing prevails.
Unit Cell

(

)
~10.8612.344Elongation due to methyl group.[1]
Unit Cell

(

)
~5.328.133Significant expansion in stacking axis.[1]
Unit Cell

(

)
~12.8912.154Slight compression.[1]

Angle (

)
~106.9110.91Increased shear in the lattice.
Dihedral Angle (

)
55.7° 76.0° CRITICAL: Methyl substitution forces a steeper twist, disrupting planarity.[1]
Primary Interaction Edge-to-face (Herringbone)Weak Parallel StackingThe 4-Me group prevents tight edge-to-face interlocking.

Data Source: Derived from comparative analysis of Adams & Morsi (1976) and Gowda et al. (2007).[1]

Expert Insight: The "Twist" Mechanism

In unsubstituted phenyl benzoate, the molecule adopts a twisted conformation (~55°) to minimize steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring.

  • The 4-Methyl Effect: When a methyl group is added at the para position, the crystal packing forces change. To accommodate the bulk of the methyl group, the molecule rotates further around the ester linkage (increasing the twist to ~76°).

  • Consequence: This increased non-planarity reduces the melting point and alters solubility profiles, a vital consideration when designing liquid crystalline materials where planarity is often desired for mesophase stability.

Part 2: Intermolecular Interactions & Signaling

Understanding the "invisible" forces holding these crystals together is essential for predicting stability.

Interaction Network Visualization

The following diagram maps the hierarchy of forces in these crystals. Note that unlike amides, phenyl benzoates lack strong hydrogen bond donors, relying heavily on weaker interactions.[1]

InteractionNetwork Molecule Substituted Phenyl Benzoate Sterics Steric Repulsion (Ortho-Hydrogens) Molecule->Sterics Intrinsic Twist Central Ester Twist (Torsion Angle) Sterics->Twist Drives Rotation Packing Crystal Packing Motif Twist->Packing Determines PiStack π-π Stacking (Parallel Displaced) Packing->PiStack If Planar (<30°) CH_O C-H...O Interactions (Weak H-Bonds) Packing->CH_O Stabilizing Force CH_Pi C-H...π Interactions (Edge-to-Face) Packing->CH_Pi If Twisted (>50°)

Caption: Logical flow of steric effects determining the dominant intermolecular forces. High torsion angles favor C-H...


 over pure 

-

stacking.
Part 3: Experimental Methodology

To generate reproducible data, one must control the crystallization kinetics. Fast precipitation yields amorphous powder; slow, controlled growth yields diffraction-quality crystals.

Protocol: Synthesis & Crystallization Workflow

1. Synthesis (Schotten-Baumann Reaction) [1]

  • Rationale: Uses a biphasic system to scavenge the HCl byproduct immediately, driving the equilibrium forward.

  • Step 1: Dissolve Phenol derivative (10 mmol) in 10% NaOH (aq).

  • Step 2: Add Benzoyl Chloride (12 mmol) dropwise at

    
    .
    
  • Step 3: Vigorously stir for 30-60 mins. The product will precipitate as the ester is insoluble in water.[3]

  • Step 4: Filter and wash with cold water (removes excess phenol/salt).[1]

2. Crystallization (Slow Evaporation)

  • Rationale: Vapor diffusion or slow evaporation is preferred over cooling for these esters to avoid twinning.

  • Solvent Choice: Ethanol/Acetone (1:1).[1]

  • Step 1: Dissolve crude solid in minimum hot solvent.[4]

  • Step 2: Filter hot (removes insoluble dust/impurities).[1]

  • Step 3: Cover vial with perforated parafilm. Allow to stand at room temperature for 3-5 days.

  • Target: Block-like crystals (

    
     mm).
    
Workflow Diagram

ExperimentalWorkflow Start Start: Reagents React Schotten-Baumann (NaOH + PhCOCl) Start->React Filter Filtration & Wash React->Filter Recryst Slow Evaporation (EtOH/Acetone) Filter->Recryst Crude Solid Diffraction X-Ray Diffraction (Mo Kα Source) Recryst->Diffraction Single Crystal Solve Structure Solution (SHELXT/Refinement) Diffraction->Solve .hkl Data

Caption: Step-by-step workflow from chemical synthesis to crystallographic structure solution.

Part 4: Performance Comparison (Alternatives)

Why choose Phenyl Benzoates over other scaffolds?

Alternative ScaffoldStructural DifferenceProsCons
Phenyl Benzoate Ester linker (-COO-)Moderate Rigidity: Good balance for liquid crystals; easy synthesis.Hydrolytically Labile: Can degrade in high pH/temp environments.
Biphenyl Direct bond (Ph-Ph)High Stability: No linker to hydrolyze; highly conjugated.[1]Poor Solubility: Harder to crystallize; very high melting points.
Benzyl Benzoate Flexible linker (-COO-

-)
High Flexibility: Liquid at RT often; conformational freedom.No Mesophase: Too flexible for ordered packing (liquid crystals).[1]

Recommendation:

  • Use Phenyl Benzoates if your goal is to study electronic substituent effects on packing without the complexity of a flexible chain.

  • Use Biphenyls if chemical stability is paramount.

References
  • Adams, J. M., & Morsi, S. E. (1976).[1] The Crystal Structure of Phenyl Benzoate. Acta Crystallographica Section B, 32(5), 1345–1347.[1]

  • Gowda, B. T., et al. (2007).[1] Phenyl 4-methylbenzoate.[5] Acta Crystallographica Section E, 63(10), o3988.[1]

  • Gowda, B. T., et al. (2008).[1] Structural studies on N-(phenyl)-benzamides and phenyl benzoates. Journal of Molecular Structure, 892(1-3), 473-479.[1]

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD Entry: PHBENZ (Phenyl Benzoate).[1][1]

Sources

Elemental Analysis of C₁₇H₁₈O₄ Esters: A Comparative Guide to CHNS/O Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying the exact elemental composition of highly oxygenated, aromatic organic compounds. Esters with the chemical formula C₁₇H₁₈O₄ —such as the fragrance and pharmaceutical intermediate p-Methoxybenzoic acid, 2-isopropoxyphenyl ester[1]—present unique combustion dynamics. Their aromatic rings are prone to forming refractory soot (carbides) during thermal decomposition, while their high oxygen content requires rigorous baseline calibration to prevent skewed mass balances.

This guide objectively compares the leading elemental analysis (EA) technologies for analyzing C₁₇H₁₈O₄ esters, establishes the theoretical mathematical framework, and provides a self-validating experimental protocol grounded in mechanistic causality.

Theoretical Framework: The C₁₇H₁₈O₄ Baseline

Before introducing any sample into an analyzer, a rigorous theoretical baseline must be established using IUPAC standard atomic weights (C = 12.011, H = 1.008, O = 15.999).

Molar Mass Calculation:

  • Carbon (C): 17 × 12.011 = 204.187 g/mol

  • Hydrogen (H): 18 × 1.008 = 18.144 g/mol

  • Oxygen (O): 4 × 15.999 = 63.996 g/mol

  • Total Molar Mass: 286.327 g/mol

In the pharmaceutical and fine chemical industries, a synthesized compound is only considered pure if the experimental elemental analysis falls within ±0.3% of these theoretical values.

Table 1: Theoretical vs. Acceptable Experimental Tolerances
ElementTheoretical Mass ( g/mol )Theoretical Percentage (%)Acceptable Experimental Range (±0.3%)
Carbon (C) 204.18771.31% 71.01% – 71.61%
Hydrogen (H) 18.1446.34% 6.04% – 6.64%
Oxygen (O) 63.99622.35% 22.05% – 22.65%

Comparative Guide of EA Technologies

Modern elemental analysis has evolved from manual gravimetric methods to highly automated gas chromatography systems. When analyzing a complex ester, the choice of instrument architecture directly impacts data integrity.

A. Dynamic Flash Combustion (e.g., Thermo Fisher FlashSmart)

This architecture utilizes a modified Dumas method[2]. The sample is dropped into a 1060°C furnace simultaneously with a precise pulse of pure O₂. The tin capsule containing the sample undergoes an exothermic oxidation ("flash"), temporarily driving the localized temperature to ~1800°C[3].

  • Performance: Exceptional for aromatic esters. The 1800°C flash ensures complete cleavage of refractory C=C bonds, preventing soot formation.

  • Detection: Continuous flow through a Gas Chromatography (GC) column to a Thermal Conductivity Detector (TCD).

B. Steady-State Frontal Chromatography (e.g., PerkinElmer 2400 Series II)

Also based on the Pregl-Dumas method, this system differentiates itself by utilizing a "Gas Control Zone" (mixing chamber)[4]. Rather than a continuous sweep, the combustion gases are captured, mechanically homogenized at a controlled pressure and volume, and then depressurized through the separation column[5].

  • Performance: Highly resilient against barometric pressure changes and varying sample matrices. It produces a stepwise steady-state signal rather than a Gaussian peak.

  • Detection: Frontal chromatography to a TCD.

Table 2: Technology Comparison for Ester Analysis
FeatureDynamic Flash CombustionSteady-State Frontal GCTraditional Gravimetric
Core Mechanism Continuous flow, flash oxidationHomogenization in mixing chamberManual combustion, absorption tubes
Throughput Very High (<10 min/sample)High (~8-10 min/sample)Low (>45 min/sample)
Precision Excellent (±0.1 - 0.2%)Excellent (±0.1 - 0.2%)Moderate (±0.3 - 0.5%)
Sample Size Micro (1-3 mg)Micro (1-3 mg)Macro (10-50 mg)

Mechanistic Causality & Experimental Design

To achieve the ±0.3% accuracy threshold, we must understand why specific reagents and parameters are chosen. The following diagram illustrates the logical causality behind the mitigation of experimental risks when analyzing aromatic esters.

Causality_Tree Problem C17H18O4 Ester Aromatic Matrix Risk1 Risk: Incomplete Combustion (Soot) Problem->Risk1 Risk2 Risk: Excess O2 Damaging TCD Problem->Risk2 Solution1 WO3 Catalyst + Tin (Sn) Exothermic Flash Risk1->Solution1 Mitigated by Solution2 Copper (Cu) Reduction Zone Risk2->Solution2 Mitigated by Outcome Accurate %C, %H (±0.3% Tolerance) Solution1->Outcome Solution2->Outcome

Caption: Logical causality tree demonstrating how experimental risks in ester analysis are mitigated.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system . This means it contains internal checks (K-factor verification and mass-balance closure) that confirm the integrity of the result independent of the primary calibration.

Phase 1: System Equilibration & Calibration
  • Purge & Heat: Establish a Helium carrier gas flow (140 mL/min). Heat the combustion reactor to 1060°C and the reduction reactor (Copper) to 650°C.

  • Blank Runs: Run three empty Tin (Sn) capsules. The TCD must show a flat baseline, validating that there are no atmospheric leaks or carrier gas contaminations.

  • K-Factor Determination: Weigh 2.000 mg of a primary standard (e.g., Benzoic Acid, C₇H₆O₂) into three separate capsules. Run the analysis to establish the instrument's response factor (K-factor) for Carbon and Hydrogen.

  • Internal Validation: Run a secondary standard (e.g., Acetanilide) as an "unknown." The system is validated only if the calculated results match Acetanilide's theoretical values within ±0.15%.

Phase 2: Sample Preparation & Workflow
  • Micro-Weighing: Using a microbalance (±0.1 µg precision), weigh exactly 2.000 to 2.500 mg of the C₁₇H₁₈O₄ ester.

  • Encapsulation:

    • For C and H analysis , seal the sample in a Tin (Sn) capsule. Tin acts as a combustion accelerant.

    • For O analysis , seal the sample in a Silver (Ag) capsule. Silver is inert and will not contribute background oxygen during pyrolysis.

Phase 3: Execution & Mass Balance Check

The sample undergoes either dynamic combustion (for C, H) or thermal cracking/pyrolysis (for O) as mapped in the workflow below.

EA_Workflow cluster_CH Carbon & Hydrogen Analysis (Combustion) cluster_O Oxygen Analysis (Pyrolysis) Sample C17H18O4 Ester Sample (2-3 mg) TinCap Encapsulate in Tin (Sn) Sample->TinCap AgCap Encapsulate in Silver (Ag) Sample->AgCap Combust Combustion Reactor (1060°C) O2 + WO3 Catalyst TinCap->Combust Flash Combustion Reduce Reduction Reactor (650°C) Copper (Cu) Combust->Reduce CO2, H2O, O2 GC Gas Chromatographic Separation Reduce->GC CO2, H2O Pyrolyze Pyrolysis Reactor (1060°C) Carbon Black AgCap->Pyrolyze Thermal Cracking Scrub Acid Gas Scrubber Pyrolyze->Scrub CO, Byproducts Scrub->GC CO TCD Thermal Conductivity Detector (TCD) GC->TCD Elution Data Data System Yields %C, %H, %O TCD->Data Signal Integration

Caption: Workflow of CHNS/O Elemental Analysis separating combustion and pyrolysis pathways.

The Ultimate Validation (Mass Balance): Once the analytical run is complete, sum the experimental percentages: %C + %H + %O. If the sum equals 100.00% (±0.5%) , the protocol is self-validated. A sum significantly less than 99.5% indicates either incomplete combustion (soot formation) or the presence of an unmeasured element (e.g., trace halogens or sulfur), demanding a recalibration of the oxidation catalyst.

References

  • National Institute of Standards and Technology (NIST). "p-Methoxybenzoic acid, 2-isopropoxyphenyl ester (C17H18O4) - NIST Standard Reference Database 69." NIST Chemistry WebBook. URL:[Link]

Sources

Technical Guide: Differentiating 2,6-Dimethylphenyl Isomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Symmetry Challenge

In drug development—particularly for anesthetics (e.g., lidocaine derivatives) and fragment-based design—the 2,6-dimethylphenyl moiety is a privileged scaffold due to its steric protection of the metabolic site. However, during synthesis or metabolic profiling, distinguishing the target 2,6-isomer from its regioisomers (specifically the asymmetric 2,4- and 2,5- isomers, or the symmetric 3,5- isomer) is a frequent bottleneck.

The core challenge lies in symmetry masking . Both 2,6- and 3,5-isomers possess


 symmetry, yielding simplified NMR spectra that can be easily confused if coupling constants are not rigorously analyzed. This guide outlines a deterministic workflow to differentiate these isomers using 1H coupling patterns, 13C signal counting, and 2D NOESY spatial mapping.

Structural Classification & Theoretical Grounding

To systematically identify the isomer, we must first classify the candidates based on their symmetry elements, which dictates the complexity of their NMR spectra.

The Symmetry Groups[1]
  • Group A: High Symmetry (

    
    ) 
    
    • Candidates: 2,6-dimethylphenyl; 3,5-dimethylphenyl.

    • NMR Signature: Simplified spectra. Equivalent methyl groups (6H singlet). Reduced number of aromatic signals due to chemical equivalence.

  • Group B: Low Symmetry (

    
     or 
    
    
    
    )
    • Candidates: 2,3-; 2,4-; 2,5-; 3,4-dimethylphenyl.

    • NMR Signature: Complex spectra. Non-equivalent methyl groups (often two distinct singlets). Full set of aromatic signals (ABC or ABX systems).

Decision Logic Diagram

The following flowchart illustrates the logic for rapid differentiation based on spectral complexity.

IsomerID Start Unknown Dimethylphenyl Sample MethylCount Step 1: Count Methyl Signals (1H NMR) Start->MethylCount OneSignal 1 Signal (6H) (Equivalent Methyls) MethylCount->OneSignal Symmetric TwoSignals 2 Signals (3H each) (Non-equivalent) MethylCount->TwoSignals Asymmetric SymCheck Step 2: Check Aromatic Region OneSignal->SymCheck AsymCheck Identify Specific Asymmetric Isomer (2,3; 2,4; 2,5; 3,4) TwoSignals->AsymCheck Pattern26 Pattern: Doublet (2H) + Triplet (1H) (Vicinal Coupling) SymCheck->Pattern26 H3/H5 coupled to H4 Pattern35 Pattern: Singlets or Broad (Meta Coupling only) SymCheck->Pattern35 Isolated spins Result26 CONFIRMED: 2,6-Isomer Pattern26->Result26 Result35 CONFIRMED: 3,5-Isomer Pattern35->Result35

Figure 1: Logic flow for differentiating dimethylphenyl isomers based on symmetry-derived spectral features.

Comparative Data Analysis

The following data compares the target 2,6-dimethylphenol against its most common confusion candidates. Data is standardized to CDCl3 at 300-400 MHz.

Table 1: 1H NMR Chemical Shift & Multiplicity Comparison
Feature2,6-Dimethylphenol (Target)2,4-Dimethylphenol (Asymmetric)3,5-Dimethylphenol (Symmetric)
Symmetry

(High)

(Low)

(High)
Methyl Region 1 Singlet (~2.23 ppm, 6H)2 Singlets (~2.20, 2.25 ppm)1 Singlet (~2.25 ppm, 6H)
Aromatic H-3/5 Doublet (~6.9-7.0 ppm)H-3: doublet; H-5: dd (distinct)Singlet (or weak d) (~6.5 ppm)
Aromatic H-4 Triplet (~6.7-6.8 ppm)N/A (Substituted)Singlet (or weak t) (~6.6 ppm)
Coupling (

)

Hz
Complex ABC system

Hz (often unresolved)
Table 2: 13C NMR Signal Count Comparison
IsomerTotal SignalsMethyl SignalsAromatic CH SignalsQuaternary C Signals
2,6-Isomer 5 12 (C-3,5; C-4)2 (C-1; C-2,6)
2,4-Isomer 8 233
3,5-Isomer 5 12 (C-2,6; C-4)2 (C-1; C-3,5)

Critical Insight: If you observe more than 5 carbon signals (excluding solvent), you do not have the 2,6-isomer. You likely have an asymmetric impurity or the 2,4-isomer.

Advanced Protocol: The NOESY Validation

When chemical shifts are ambiguous (e.g., in complex mixtures or substituted derivatives like lidocaine analogs), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive structural proof by mapping spatial proximity.

Mechanism of Differentiation
  • 2,6-Isomer: The methyl protons are spatially close to the aromatic protons at positions 3 and 5.

  • 3,5-Isomer: The methyl protons are spatially close to protons at positions 2, 4, and 6.

Experimental Workflow
  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL CDCl3. Ensure solution is free of paramagnetic impurities (filter through cotton/Celite).

  • Acquisition: Run standard 1H NMR to identify methyl resonance frequency.

  • NOESY Setup:

    • Mixing time (

      
      ): 500 ms (optimal for small molecules).
      
    • Scans (

      
      ): 16-32.
      
    • Points (

      
      ): 2048 (F2) x 256 (F1).
      
  • Analysis: Look for cross-peaks at the intersection of the Methyl chemical shift and the Aromatic region.

Visualizing the NOE Interaction

NOESY_Map cluster_26 2,6-Dimethylphenyl NOE cluster_35 3,5-Dimethylphenyl NOE Me_26 Methyl Protons (2.2 ppm) H3_26 H-3 / H-5 (6.9 ppm) Me_26->H3_26 Strong NOE (Ortho) H4_26 H-4 (6.7 ppm) Me_26->H4_26 No NOE (Too far) Me_35 Methyl Protons (2.2 ppm) H2_35 H-2 / H-6 (6.5 ppm) Me_35->H2_35 Strong NOE H4_35 H-4 (6.6 ppm) Me_35->H4_35 Strong NOE

Figure 2: Spatial NOE correlations. The 2,6-isomer shows NOE only to the doublet signal (H3/5), whereas the 3,5-isomer shows NOE to all aromatic signals.

Troubleshooting & Causality

Issue: The aromatic region appears as a broad singlet in the 2,6-isomer.

  • Cause: Accidental equivalence or poor shimming.

  • Solution: Change solvent to DMSO-d6 or Acetone-d6. The polarity change often shifts H-4 relative to H-3,5, revealing the triplet/doublet splitting.

Issue: Methyl peaks are split in the "symmetric" 2,6-isomer.

  • Cause: Restricted rotation. If the 2,6-dimethylphenyl group is attached to a bulky scaffold (e.g., a sterically crowded amide), rotation around the C1-N bond may be slow on the NMR time scale, making the two methyls diastereotopic.

  • Solution: Run Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C) should coalesce the signals into a singlet if it is a dynamic process.

References

  • National Institutes of Health (NIH) / PubChem. 2,6-Dimethylphenol Compound Summary. [Link]

  • LibreTexts Chemistry. NOESY Spectra and Isomer Differentiation. [Link][1][2][3][4][5][6][7]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,6-dimethylphenyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: An Inferential Approach

Given the absence of specific toxicological data for 2,6-dimethylphenyl 3,4-dimethoxybenzoate, a conservative approach based on analogous compounds is warranted. Structurally, the molecule is a substituted phenyl benzoate. We can infer its potential hazards by analyzing its constituent moieties: the 2,6-dimethylphenyl group and the 3,4-dimethoxybenzoate group.

Compounds like phenyl benzoate are known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3] Similarly, substituted phenols, such as 2,6-dimethoxyphenol, are classified as acute oral toxins, skin and eye irritants, and may cause respiratory irritation. Therefore, it is prudent to handle 2,6-dimethylphenyl 3,4-dimethoxybenzoate with the assumption that it possesses similar hazardous properties.

Inferred Hazard Profile:

PropertyInferred HazardRationale based on Analogous Compounds
Acute Oral Toxicity Harmful if swallowed Phenyl benzoate and 2,6-dimethoxyphenol are known oral toxins.[1][3]
Skin Corrosion/Irritation Causes skin irritation Phenyl benzoate and 2,6-dimethoxyphenol are known skin irritants.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation Phenyl benzoate and 2,6-dimethoxyphenol are known eye irritants.[1][2]
Respiratory Irritation May cause respiratory irritation 2,6-dimethoxyphenol is known to cause respiratory irritation.

Due to these potential hazards, all laboratory chemical waste must be treated as hazardous unless confirmed otherwise by a designated safety officer.[4]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling 2,6-dimethylphenyl 3,4-dimethoxybenzoate or its waste, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear appropriate protective gloves resistant to chemicals. The choice of glove material should be based on the solvent used to dissolve the compound.[6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[5][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,6-dimethylphenyl 3,4-dimethoxybenzoate is that it must be managed as hazardous waste.[4] Under no circumstances should it be disposed of down the drain or in the regular trash.[4]

Workflow for the Disposal of 2,6-dimethylphenyl 3,4-dimethoxybenzoate

DisposalWorkflow cluster_generation Waste Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A Solid Waste (e.g., residual powder) D Label Hazardous Waste Container: - 'Hazardous Waste' - Chemical Name: 2,6-dimethylphenyl 3,4-dimethoxybenzoate - Hazard Characteristics (e.g., Irritant, Toxic) - Accumulation Start Date A->D B Liquid Waste (e.g., in solution) B->D C Contaminated Labware (e.g., glassware, pipette tips) C->D E Segregate Waste: - Solid Waste Container - Liquid Waste Container (compatible solvent) - Sharps/Glass Waste Container D->E F Store container in designated SAA E->F G Keep container closed except when adding waste F->G H Arrange for pickup by Environmental Health & Safety (EH&S) G->H I Licensed professional waste disposal service H->I caption Figure 1. Decision-making workflow for the disposal of 2,6-dimethylphenyl 3,4-dimethoxybenzoate.

Figure 1. Decision-making workflow for the disposal of 2,6-dimethylphenyl 3,4-dimethoxybenzoate.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid residual of 2,6-dimethylphenyl 3,4-dimethoxybenzoate in a dedicated, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other solid wastes unless they are known to be compatible.

    • Liquid Waste: If the compound is in a solvent, it should be collected in a labeled, leak-proof container designated for flammable or organic solvent waste, depending on the solvent used.[8][9] Ensure that the waste solvent is compatible with the container material. Never mix incompatible wastes, such as acids and bases, or oxidizing agents with organic compounds.[10]

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid waste container.[9] Contaminated glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4][9] After triple rinsing, the glassware can be washed for reuse. Empty containers that held the pure compound must also be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash or recycled.[4][9]

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[9][11]

    • The label must include the full chemical name: "2,6-dimethylphenyl 3,4-dimethoxybenzoate". Do not use abbreviations or chemical formulas.[9][11]

    • List the approximate concentration or quantity of the waste.

    • Indicate the relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • Include the date when the waste was first added to the container (accumulation start date).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11]

    • The SAA must be under the control of the laboratory personnel generating the waste.[11]

    • Ensure that the waste containers are kept closed at all times, except when adding waste.[9][11]

    • Store incompatible waste streams separately within the SAA to prevent accidental mixing.[10] For example, keep organic solvent waste away from strong oxidizers.

  • Arranging for Disposal:

    • Once a waste container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office.[10][11]

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This usually involves completing a chemical waste pickup form.[11]

    • A licensed professional waste disposal service will then collect the waste for proper treatment and disposal, which may involve incineration at a permitted facility.[3][12]

Spill Management

In the event of a spill, the primary concern is to ensure the safety of all personnel.

  • Minor Spills: For small spills of the solid compound, carefully sweep it up, avoiding the creation of dust, and place it in a labeled hazardous waste container.[1] If the spill is a solution, absorb it with an inert material like vermiculite or sand, and then place the absorbent material into the hazardous waste container.[13] The spill area should then be decontaminated.

  • Major Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EH&S or emergency response team.[11]

By adhering to these procedures, researchers can ensure that the disposal of 2,6-dimethylphenyl 3,4-dimethoxybenzoate is conducted in a manner that is safe, compliant with regulations, and environmentally responsible.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Safety D
  • Santa Cruz Biotechnology. (2016, August 3).
  • Sigma-Aldrich. (2010, February 26).
  • Sigma-Aldrich. (2025, September 22).
  • DC Fine Chemicals.
  • SAFETY D
  • Fisher Scientific.
  • FUJIFILM Wako Chemicals.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Benzoic acid, phenyl ester: Human health tier II assessment.
  • Sigma-Aldrich. (2011, September 14).
  • Fisher Scientific. (2014, October 23).
  • Capot Chemical. (2018, December 7). MSDS of 2,6-Dimethyl-4-methoxyphenylboronic acid.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Pradeep, P. S., & Benjamin, S. (2018). Potential safety issues surrounding the use of benzoate preservatives. Journal of Applied Microbiology, 125(2), 334-342.
  • CDH Fine Chemical. (n.d.).
  • BenchChem. (2025). 2,6-Dimethoxyphenol chemical properties and structure.
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